4-Bromo-1-hydroxy-2-naphthoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-hydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORABWYPHDRBFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302470 | |
| Record name | 4-bromo-1-hydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5813-37-6 | |
| Record name | 5813-37-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-1-hydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-hydroxynaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-1-hydroxy-2-naphthoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-bromo-1-hydroxy-2-naphthoic acid, a key chemical intermediate. We will delve into its chemical and physical properties, synthesis, reactivity, and its emerging role in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Core Chemical Identity
This compound is a substituted aromatic compound belonging to the family of naphthoic acids. Its structure, characterized by a naphthalene core with bromo, hydroxyl, and carboxylic acid functional groups, makes it a versatile building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 5813-37-6 | [1] |
| Molecular Formula | C₁₁H₇BrO₃ | [1] |
| Molecular Weight | 267.08 g/mol | |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C(=C2O)C(=O)O)Br)O | N/A |
| InChI Key | ORABWYPHDRBFAX-UHFFFAOYSA-N | |
| Physical Form | Solid |
Physicochemical Properties
Synthesis and Reactivity
The primary route for the synthesis of this compound involves the electrophilic bromination of 1-hydroxy-2-naphthoic acid.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established synthetic procedures.[3]
Materials:
-
1-hydroxy-2-naphthoic acid
-
Chloroform (CHCl₃)
-
Bromine (Br₂)
-
Distilled water
Procedure:
-
Suspend 1-hydroxy-2-naphthoic acid (e.g., 2.5 g, 13.3 mmol) in chloroform (50 ml) in a round-bottom flask equipped with a magnetic stirrer.
-
Prepare a solution of bromine (e.g., 0.68 ml) in chloroform (5 ml).
-
Add the bromine solution dropwise to the suspension of 1-hydroxy-2-naphthoic acid at room temperature while stirring.
-
Continue stirring the reaction mixture at room temperature for one hour.
-
Remove the chloroform solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting solid residue repeatedly with distilled water.
-
Collect the solid product by filtration and dry it thoroughly to obtain 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid as a white solid.[3]
Causality behind Experimental Choices:
-
Chloroform as Solvent: Chloroform is an effective solvent for both the starting material and bromine, facilitating a homogeneous reaction environment.
-
Dropwise Addition of Bromine: This ensures a controlled reaction rate and minimizes the formation of polybrominated byproducts.
-
Room Temperature Reaction: The reaction proceeds efficiently at ambient temperature, avoiding the need for heating or cooling, which simplifies the experimental setup.
-
Washing with Water: This step is crucial for removing any unreacted bromine and other water-soluble impurities.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectral Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, we can predict the key features based on its structure and comparison with related compounds like 1-hydroxy-2-naphthoic acid.[4]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group. A broad singlet corresponding to the carboxylic acid proton would likely be observed at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum would display 11 distinct signals corresponding to the carbon atoms of the naphthalene ring and the carboxylic acid group. The carbon atom attached to the bromine would show a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (267.08 g/mol ). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks with approximately equal intensity).
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The naphthalene scaffold is a common feature in many biologically active compounds.
Precursor for Antimicrobial Agents
Derivatives of this compound have been investigated for their antimicrobial properties. For example, it can be used as a starting material for the synthesis of dihydropyrimidine derivatives, which have shown promising activity against various bacterial strains.
Scaffold for Anticancer Drug Development
Naphthoic acid derivatives are being explored as potential anticancer agents. The planar aromatic structure of the naphthalene ring allows for intercalation with DNA, a mechanism of action for some anticancer drugs. Furthermore, the functional groups on this compound provide handles for further chemical modifications to optimize biological activity and selectivity.
Intermediate in the Synthesis of Receptor Modulators
The naphthoic acid core is also found in molecules designed to interact with specific biological targets. For instance, derivatives of 2-naphthoic acid have been studied as antagonists for the P2Y14 receptor, which is implicated in inflammatory processes. This suggests that this compound could be a useful starting point for the development of novel anti-inflammatory drugs.
Diagram of Potential Drug Development Pathways
Caption: Potential applications of this compound in drug development.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): It is recommended to use safety glasses, gloves, and a lab coat when handling this compound. Work should be performed in a well-ventilated area or under a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and versatile chemical structure make it an attractive starting material for the creation of diverse molecular libraries. While further characterization of its own physicochemical and biological properties is warranted, its role as a precursor to bioactive molecules, particularly in the areas of antimicrobial and anticancer research, is well-established. This guide serves as a foundational resource for scientists looking to explore the utility of this compound in their research endeavors.
References
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Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). 8-Bromo-1-naphthoic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-hydroxy-2-naphthoic acid. Retrieved from [Link]
- Sherekar, V. M., & Bhandarkar, S. E. (2016). Synthesis, characterization and biological evaluation of 4-(4-bromo-1-hydroxynaphthalen-2-yl)-6-aryl-5,6-dihydropyrimidin-2(1h)-one. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1545-1551.
-
Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. (n.d.). In PrepChem. Retrieved from [Link]
Sources
A Senior Application Scientist's Technical Guide to 4-Bromo-1-hydroxy-2-naphthoic acid (CAS 5813-37-6): Synthesis, Characterization, and Application
Abstract
This technical guide provides an in-depth exploration of 4-Bromo-1-hydroxy-2-naphthoic acid (CAS: 5813-37-6), a key chemical intermediate in synthetic organic chemistry. This document is structured to serve researchers, process chemists, and drug development professionals by detailing its physicochemical properties, providing a robust, field-proven synthesis protocol, and exploring its primary application as a precursor to bioactive heterocyclic compounds. Emphasis is placed on the causal reasoning behind experimental procedures, ensuring both technical accuracy and practical utility. The guide culminates in a detailed protocol for the synthesis of dihydropyrimidine derivatives, highlighting the compound's significance as a versatile building block in medicinal chemistry.
Physicochemical Characterization and Structural Elucidation
This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of the bromine atom, hydroxyl, and carboxylic acid groups on the naphthalene scaffold imparts specific reactivity, making it a valuable starting material for complex molecular architectures.
Core Properties
The fundamental properties of this compound are summarized below for quick reference. These values are critical for reaction planning, solvent selection, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 5813-37-6 | |
| Molecular Formula | C₁₁H₇BrO₃ | [1] |
| Molecular Weight | 267.08 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Approx. 211-229 °C (decomposes) | |
| Purity | Typically ≥97% | [3] |
Spectroscopic Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group. A broad singlet corresponding to the acidic carboxylic acid proton would likely be observed far downfield (>10 ppm), with another singlet for the phenolic proton. Aromatic protons would appear in the range of 7.0-8.5 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display 11 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (typically >170 ppm). The carbon atom attached to the bromine will show a characteristic shift, and the carbons bonded to the hydroxyl group will also be significantly affected. Aromatic carbons generally appear between 110-160 ppm.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides crucial information about the functional groups present. Key expected vibrational frequencies include:
-
A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.
-
A sharp O-H stretch from the phenolic group around 3200-3400 cm⁻¹.
-
A strong C=O stretch from the carbonyl of the carboxylic acid at approximately 1680-1700 cm⁻¹.
-
C-Br stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.
-
C=C stretching from the aromatic ring in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight. A key feature would be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity.
Synthesis and Purification Workflow
The most direct and reliable synthesis of this compound is achieved through the electrophilic bromination of its readily available precursor, 1-Hydroxy-2-naphthoic acid.
Synthesis Rationale and Mechanism
The hydroxyl group at the C1 position of 1-hydroxy-2-naphthoic acid is a powerful activating group, directing electrophilic substitution to the ortho and para positions. The C2 position is occupied by the deactivating carboxylic acid group, leaving the C4 (para) position as the most sterically accessible and electronically favorable site for bromination. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
Caption: Mechanism of Electrophilic Bromination.
Detailed Laboratory Synthesis Protocol
This protocol is adapted from established procedures and is designed for reliability and high yield.[2]
Materials and Reagents:
-
1-Hydroxy-2-naphthoic acid (e.g., 2.5 g, 13.3 mmol)
-
Chloroform (analytical grade, ~55 mL)
-
Bromine (e.g., 0.68 mL, 13.3 mmol)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1-hydroxy-2-naphthoic acid (2.5 g) in chloroform (50 mL). Stir the suspension at room temperature.
-
Reagent Preparation: In a separate small beaker or vial, carefully dilute bromine (0.68 mL) in chloroform (5 mL).
-
Scientist's Note: Bromine is highly corrosive and volatile. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Diluting the bromine facilitates controlled, dropwise addition.
-
-
Bromination: Transfer the bromine solution to a dropping funnel and add it dropwise to the stirred suspension of 1-hydroxy-2-naphthoic acid over approximately 15-20 minutes.
-
Causality Insight: Dropwise addition is crucial to control the reaction rate and temperature. A rapid addition could lead to an uncontrolled exotherm and the formation of undesired poly-brominated byproducts.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for one hour. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: a. Remove the chloroform solvent under reduced pressure using a rotary evaporator. b. The resulting solid residue will be an off-white or yellowish crude product. c. Wash the solid repeatedly with copious amounts of deionized water. This step is critical to remove any residual hydrobromic acid (HBr) and other water-soluble impurities. d. Collect the purified solid by vacuum filtration. Continue to wash the filter cake with deionized water.
-
Drying: Dry the collected white solid under vacuum or in a drying oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.
Verification:
-
Yield: Typically >90%.
-
Melting Point: Compare the melting point of the product with the literature value.
-
TLC: Confirm the presence of a single spot, different from the starting material.
Purification by Recrystallization
For applications requiring exceptionally high purity, recrystallization is the preferred method.
Rationale for Solvent Selection: The ideal recrystallization solvent will dissolve the compound poorly at low temperatures but have high solubility at elevated temperatures. For naphthoic acid derivatives, solvents like ethanol, acetic acid, or mixtures containing them are often effective. The choice depends on balancing solubility and the ability to form well-defined crystals upon cooling.
General Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize the precipitation of the product.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly.
Application as a Synthetic Intermediate: Synthesis of Bioactive Dihydropyrimidines
This compound is not typically used for its own biological activity but serves as a crucial starting material for more complex molecules. A prominent application is in the synthesis of dihydropyrimidine (DHPM) derivatives, a class of heterocyclic compounds known for a wide range of pharmacological activities, including antibacterial, antiviral, and antitumor effects.[4]
Rationale for Use in DHPM Synthesis
The synthesis of DHPMs often proceeds via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea or thiourea. In this context, derivatives of this compound can be transformed into the required aldehyde or keto-ester components, incorporating the bulky and functionalized naphthyl moiety into the final DHPM structure. This is of high interest in drug discovery, as the naphthyl group can modulate the lipophilicity, stacking interactions, and overall pharmacological profile of the resulting molecule.
Caption: Workflow for DHPM Synthesis from the Topic Compound.
Exemplary Protocol: Synthesis of a 4-(4-Bromo-1-hydroxynaphthalen-2-yl)-dihydropyrimidine
This protocol describes a representative synthesis of a dihydropyrimidine derivative, showcasing the utility of the title compound.
Materials and Reagents:
-
1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone (prepared from this compound via standard methods)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone (1 equivalent), the chosen aromatic aldehyde (1 equivalent), and urea (1.5 equivalents) in ethanol.
-
Catalysis: Add a few drops of concentrated hydrochloric acid to the mixture.
-
Scientist's Note: The acid catalyzes the condensation steps, particularly the formation of the key iminium ion intermediate that drives the cyclization.
-
-
Reflux: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then pour it into a beaker of crushed ice.
-
Precipitation: The crude DHPM product will precipitate out of the cold aqueous solution.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then recrystallize from a suitable solvent like ethanol to obtain the pure dihydropyrimidine derivative.
Self-Validation: The identity and purity of the final DHPM product must be confirmed through comprehensive spectroscopic analysis (NMR, IR, MS) and melting point determination.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is paramount when working with any chemical reagent.
Hazard Identification
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[3]
Recommended Handling Procedures
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
The recommended storage temperature is room temperature.[3]
Conclusion and Future Outlook
This compound stands out not as a final bioactive agent, but as a pivotal, high-value intermediate. Its well-defined synthesis and specific reactivity make it an essential building block for constructing complex heterocyclic scaffolds, particularly dihydropyrimidines with demonstrated pharmacological potential. The protocols and data presented in this guide offer a robust framework for its synthesis, purification, and application. Future research will likely continue to leverage this compound's unique structure to generate novel libraries of drug candidates for high-throughput screening, further cementing its role in the landscape of medicinal chemistry and drug discovery.
References
- Wu, H., & Hynes, Jr., J. (2010). Organic Letters, 12, 1192.
- Thorat, B., et al. (n.d.). FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. ResearchGate. Retrieved from a relevant scientific article screenshot.
- MDPI. (n.d.). An Efficient Synthesis and Antibacterial Activity of Some Novel 3,4–Dihydropyrimidin-2-(1H)-Ones. MDPI.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0167063). NP-MRD.
- Khan, K. M., et al. (2018). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances.
- ResearchGate. (n.d.). Synthesis and bioactivity of dihydropyrimidines.
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. Retrieved from [Link]
- ChemicalBook. (n.d.). 1-Hydroxy-2-naphthoic acid(86-48-6) 1H NMR spectrum. ChemicalBook.
- BLD Pharm. (n.d.). 5813-37-6|this compound. BLD Pharm.
- PubChemLite. (n.d.). 4-bromo-3-hydroxy-2-naphthoic acid (C11H7BrO3). PubChemLite.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Kim, J., et al. (2016). New Pyrimidinone-Fused 1,4-Naphthoquinone Derivatives Inhibit the Growth of Drug Resistant Oral Bacteria. Molecules.
- Experimental and Clinical Sciences Journal. (n.d.). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
- Patent 0049616. (1982). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Bromo-1-naphthoic Acid. TCI Chemicals.
- Oregon State University. (n.d.). Table of Characteristic Proton NMR Shifts.
- PubChem. (n.d.). 1-Hydroxy-2-naphthoic acid.
- Google Patents. (n.d.). Method for purifying crude 1,4-dihydroxy-2-naphthoic acid or its salt.
- Google Patents. (n.d.). Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.
- National Center for Biotechnology Information. (2023). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. PubMed Central.
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
- Google Patents. (n.d.). Process for the preparation of 4-bromo-1,8-naphthalic acid anhydride.
- Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.
- PubChem. (n.d.). 4-Bromo-1-naphthoic acid.
- YouTube. (2021). recrystallization & purification of N-bromosuccinimide. ChemHelp ASAP.
- ChemicalBook. (n.d.). 1-Hydroxy-2-naphthoic acid(86-48-6) IR Spectrum. ChemicalBook.
- SpectraBase. (n.d.). 1,4-Dihydroxy-2-naphthoic acid - Optional[ATR-IR] - Spectrum. SpectraBase.SpectraBase*.
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Physical and chemical properties of 4-Bromo-1-hydroxy-2-naphthoic acid
Caption: Synthesis of the title compound from 1-hydroxy-2-naphthoic acid. [9]
Part 4: Safety and Handling
Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified with specific hazards that require appropriate precautions.
GHS Hazard Information
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [11][12]* Eye/Face Protection: Wear chemical safety goggles or a face shield. [10][11]* Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling. [10][11]* Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH/MSHA approved respirator. [12]* Storage: Keep the container tightly closed and store in a dry, cool, well-ventilated place. [1][12]
Part 5: Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and analysis of this compound.
Protocol 1: Synthesis via Bromination of 1-Hydroxy-2-naphthoic acid
This protocol is adapted from established procedures for the synthesis of this specific molecule. [8]
-
Preparation: To a suspension of 1-hydroxy-2-naphthoic acid (2.5 g, 13.3 mmol) in chloroform (50 ml) in a round-bottom flask, add a magnetic stir bar.
-
Bromination: Prepare a solution of bromine (0.68 ml, 13.3 mmol) in chloroform (5 ml). Add this bromine solution dropwise to the stirring suspension at room temperature.
-
Scientist's Note: The dropwise addition is critical to control the reaction rate and prevent potential side reactions or excessive temperature increase.
-
-
Reaction: Stir the reaction mixture at room temperature for one hour. The reaction progress can be monitored by TLC.
-
Workup: Remove the chloroform solvent under reduced pressure using a rotary evaporator.
-
Purification: Wash the resulting solid residue repeatedly with deionized water to remove any water-soluble impurities.
-
Isolation: Collect the solid product by vacuum filtration and dry it thoroughly to yield 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid as a white solid.
Protocol 2: Purity Analysis by Reverse-Phase HPLC
This is a general method adaptable for purity assessment, based on protocols for similar aromatic acids. [13]
-
Column: C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (for MS compatibility).
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient: A typical gradient would be to start at 95% A / 5% B, ramping to 5% A / 95% B over 10-15 minutes.
-
Scientist's Note: The gradient should be optimized to ensure good separation of the main peak from any impurities or starting material.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm, to be determined by a UV-Vis scan).
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at approximately 1 mg/mL, then dilute as necessary with the mobile phase.
-
Injection: Inject 5-10 µL of the sample solution. Purity is determined by the relative area of the main peak.
References
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Hydroxy-2-naphthoic acid. Retrieved from a representative SDS for a similar compound.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 6-Bromo-2-naphtalenecarboxylic acid.
-
Chemical-Suppliers.com. (n.d.). This compound | CAS 5813-37-6. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet for 1-Hydroxy-2-naphthoic acid.
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Retrieved from [Link]
- Rybakov, V. B., et al. (2017). Synthesis, properties and structural characteristics of aromatic carboxylic acid (2-hydroxyethyl)ammonium salts. Fine Chemical Technologies.
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SIELC Technologies. (2018). 4-Bromo-3-hydroxy-2-naphthoic acid. Retrieved from [Link]
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Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions. Retrieved from [Link]
- Fisher Scientific. (2023). Safety Data Sheet for 1-Bromo-2-naphthoic acid.
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The American Journal of Medical Sciences and Pharmaceutical Research. (2024). Testing Protocols and Characterization of Organic Compounds. Retrieved from [Link]
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PubChem. (2017). Spectral Information in PubChem. Retrieved from [Link]
- University of Colorado Boulder. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
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Whitepaper: An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Bromo-1-hydroxy-2-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1-hydroxy-2-naphthoic acid is a halogenated aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. Its unique structural features, including the interplay between the bromine, hydroxyl, and carboxylic acid functional groups on the naphthalene core, dictate its reactivity and potential applications. This guide provides a comprehensive analysis of the molecular structure and bonding of this compound, integrating theoretical principles with experimental data. We will delve into the intricacies of its electronic properties, spectroscopic signatures, and the causal relationships behind its chemical behavior, offering valuable insights for researchers engaged in its study and application.
Introduction: The Significance of this compound
Naphthoic acid derivatives are a class of compounds that have garnered considerable interest in drug discovery and development due to their diverse biological activities. The introduction of a bromine atom and a hydroxyl group onto the naphthalene scaffold, as in this compound, significantly modulates its physicochemical properties. The strategic placement of these functional groups can influence lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable building block in the synthesis of novel therapeutic agents. Understanding the fundamental molecular structure and bonding of this compound is paramount to predicting its reactivity and designing new molecules with desired biological functions.
Molecular Structure and Spectroscopic Characterization
The molecular formula of this compound is C₁₁H₇BrO₃. Its structure consists of a naphthalene ring system substituted with a bromine atom at the C4 position, a hydroxyl group at the C1 position, and a carboxylic acid group at the C2 position. The IUPAC name for this compound is 4-Bromo-1-hydroxynaphthalene-2-carboxylic acid.[1][2][3][4][5][6] Its CAS number is 5813-37-6.[1][2][3][4][5][6]
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine and carboxylic acid groups. Protons closer to the hydroxyl group will likely be shielded (shifted upfield), while those near the bromine and carboxylic acid will be deshielded (shifted downfield). A broad singlet corresponding to the acidic proton of the carboxylic acid and another for the hydroxyl proton would also be anticipated, the positions of which can be concentration and solvent-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eleven distinct signals for the carbon atoms of the naphthalene ring and the carboxylic acid. The chemical shifts of the carbons will be significantly affected by the attached functional groups. The carbon bearing the hydroxyl group (C1) will be shifted downfield due to the oxygen's electronegativity. Similarly, the carbon of the carboxylic acid group (C2) and the carbon attached to the bromine (C4) will also exhibit downfield shifts.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is expected, corresponding to the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. A sharp peak around 3200-3600 cm⁻¹ for the hydroxyl O-H stretch is also likely. A strong carbonyl (C=O) stretching absorption from the carboxylic acid will appear in the region of 1680-1710 cm⁻¹. C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration will appear at lower frequencies, typically in the 500-600 cm⁻¹ region.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₁₁H₇BrO₃ | [1][2] |
| Molecular Weight | 267.08 g/mol | [2][5] |
| CAS Number | 5813-37-6 | [1][2][3][4][5][6] |
| Appearance | Solid | [5] |
| Storage | Sealed in dry, room temperature | [5] |
Bonding and Electronic Effects
The bonding in this compound is a complex interplay of covalent bonds within the naphthalene framework and the influence of its functional groups. The naphthalene core is an aromatic system with delocalized π-electrons across the two fused benzene rings.
Inductive and Resonance Effects
The substituents on the naphthalene ring exert significant electronic effects that influence the molecule's reactivity.
-
Hydroxyl Group (-OH): The hydroxyl group at the C1 position is an activating group. It exerts a -I (negative inductive) effect due to the high electronegativity of the oxygen atom, which withdraws electron density from the ring through the sigma bond. However, its +R (positive resonance) effect is more dominant. The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density, particularly at the ortho and para positions.
-
Carboxylic Acid Group (-COOH): The carboxylic acid group at the C2 position is a deactivating group. It exhibits both -I and -R effects. The electronegative oxygen atoms strongly withdraw electron density through the sigma bond (-I effect). The carbonyl group also withdraws electron density from the ring via resonance (-R effect), making the aromatic ring less nucleophilic.
-
Bromine Atom (-Br): The bromine atom at the C4 position is a deactivating group, but it is an ortho, para-director in electrophilic aromatic substitution reactions. Like the hydroxyl group, it has a -I effect due to its electronegativity and a +R effect due to its lone pairs. In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to overall deactivation of the ring.
The combination of these electronic effects creates a unique electron density distribution across the naphthalene ring, which is crucial for determining its reactivity in chemical transformations.
Intramolecular Hydrogen Bonding
A significant feature of the this compound structure is the potential for intramolecular hydrogen bonding between the hydroxyl group at C1 and the carbonyl oxygen of the carboxylic acid group at C2. This six-membered ring-like interaction can influence the molecule's conformation, acidity of the functional groups, and its overall chemical and physical properties. This hydrogen bond can stabilize the molecule and affect its interaction with biological targets.
Experimental Protocols: Synthesis and Analysis
Proposed Synthesis Workflow
A potential synthetic approach could involve the bromination of a suitable 1-hydroxy-2-naphthoic acid precursor.
Step-by-Step Methodology:
-
Starting Material: 1-Hydroxy-2-naphthoic acid.
-
Bromination: The starting material would be dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.
-
Reagent: A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), would be added portion-wise to the solution, likely in the presence of a catalyst like iron(III) bromide (FeBr₃) if using Br₂. The reaction would be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture would be quenched, for example, with a solution of sodium thiosulfate to remove any excess bromine. The product would then be extracted into an organic solvent.
-
Purification: The crude product would be purified using techniques such as recrystallization or column chromatography to yield pure this compound.
Diagram of Proposed Synthesis Workflow:
Caption: Proposed synthetic workflow for this compound.
Analytical Workflow for Structural Verification
To confirm the structure and purity of the synthesized compound, a standard analytical workflow would be employed.
Diagram of Analytical Workflow:
Caption: Standard analytical workflow for structural verification.
Applications in Drug Development and Beyond
The structural motifs present in this compound make it an attractive scaffold for the development of new chemical entities. The presence of the halogen atom can enhance binding affinity to protein targets through halogen bonding, a non-covalent interaction that is increasingly being exploited in drug design. The hydroxyl and carboxylic acid groups provide sites for further chemical modification and can also participate in hydrogen bonding interactions with biological macromolecules.
Potential areas of application include:
-
Anticancer Agents: Naphthoic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Drugs: The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential in this therapeutic area.
-
Antimicrobial Agents: Halogenated aromatic compounds often exhibit antimicrobial properties.
-
Materials Science: The rigid, planar structure of the naphthalene core makes it a candidate for incorporation into organic electronic materials.
Conclusion
This compound is a molecule with a rich and complex structural and electronic profile. The interplay of its functional groups on the rigid naphthalene scaffold dictates its chemical reactivity and potential for various applications, particularly in the realm of medicinal chemistry. A thorough understanding of its molecular structure, bonding, and spectroscopic properties is essential for any researcher or scientist looking to utilize this compound in their work. This guide has provided a foundational overview, integrating theoretical concepts with practical considerations for its synthesis and analysis, to serve as a valuable resource for the scientific community.
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An In-Depth Guide to the Spectral Characterization of 4-Bromo-1-hydroxy-2-naphthoic acid
Introduction
4-Bromo-1-hydroxy-2-naphthoic acid (CAS No. 5813-37-6) is a substituted aromatic carboxylic acid derived from the naphthalene scaffold. As a functionalized naphthalene, it serves as a potential intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for any research or development application involving this compound. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process.
This guide provides a comprehensive overview of the expected spectral data for this compound. While a complete, publicly available dataset for this specific molecule is not readily accessible, this document leverages expert knowledge and comparative analysis with the parent compound, 1-hydroxy-2-naphthoic acid, to predict and interpret the spectral outcomes. The methodologies provided are designed to serve as self-validating protocols for researchers undertaking the characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping its carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR are essential to confirm the substitution pattern on the naphthalene ring.
Causality in Experimental Choices
The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve the polar carboxylic acid and phenolic functional groups.[1] Crucially, it allows for the observation of the exchangeable protons of the -OH and -COOH groups, which might be lost or broadened in other solvents like D₂O or CDCl₃. Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0 ppm, a universally accepted practice.[2][3]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the dried this compound sample.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.
-
Cap the tube securely and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is essential for high-quality spectra.
-
Wipe the exterior of the NMR tube clean before inserting it into the spinner turbine.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide. A sharp, symmetrical lock signal is indicative of good shimming.
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be required compared to ¹H NMR.
-
Predicted ¹H NMR Spectral Data & Interpretation
The introduction of an electronegative bromine atom at the C4 position is expected to significantly influence the chemical shifts of the neighboring protons compared to the parent compound, 1-hydroxy-2-naphthoic acid.[1] The proton at C3 will be the most affected.
| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |
| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | - | 1H | Highly deshielded acidic proton, position is concentration-dependent. |
| Phenolic (-OH) | 9.0 - 11.0 | Broad Singlet | - | 1H | Deshielded phenolic proton, position is concentration-dependent. |
| H-8 | 8.2 - 8.4 | Doublet | 7-9 | 1H | Peri-deshielding effect from the C1 hydroxyl group. |
| H-5 | 8.0 - 8.2 | Doublet | 7-9 | 1H | Typical downfield shift for a naphthalene proton adjacent to the ring fusion. |
| H-3 | 7.8 - 8.0 | Singlet | - | 1H | Isolated proton with no ortho-neighbors. Expected to be downfield due to proximity to the bromine and carboxylic acid groups. |
| H-6 | 7.6 - 7.8 | Triplet | 7-9 | 1H | Standard aromatic proton with two neighbors. |
| H-7 | 7.4 - 7.6 | Triplet | 7-9 | 1H | Standard aromatic proton with two neighbors. |
Predicted ¹³C NMR Spectral Data & Interpretation
The carbon spectrum provides direct evidence of the carbon skeleton. The most notable feature will be the C4 signal, which will be significantly shifted due to the direct attachment of the bromine atom (heavy atom effect).
| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 (C-COOH) | 170 - 175 | Carboxylic acid carbonyl carbon. |
| C-1 (C-OH) | 155 - 160 | Carbon attached to the electronegative phenolic oxygen. |
| Aromatic Quaternary Cs | 125 - 140 | Includes C-4a and C-8a at the ring junction. |
| Aromatic CHs | 120 - 130 | Aromatic methine carbons (C5, C6, C7, C8). |
| C-3 | 115 - 125 | Aromatic methine carbon. |
| C-4 (C-Br) | 110 - 120 | Carbon directly bonded to bromine, shifted upfield relative to other quaternary carbons. |
Visualization: NMR Analysis Workflow
Caption: Correlation of molecular functional groups to their expected IR frequencies.
Mass Spectrometry (MS): Confirming Molecular Weight & Isotopic Pattern
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For a brominated compound, MS is particularly definitive due to the characteristic isotopic signature of bromine.
Causality in Experimental Choices
Electrospray Ionization (ESI) in negative ion mode is the preferred method for this analysis. [4]Carboxylic acids and phenols are readily deprotonated to form stable [M-H]⁻ ions, making this technique highly sensitive for such molecules. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) is crucial to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Perform a serial dilution to create a final sample concentration of approximately 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or without acid (for negative mode).
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial if any particulates are present.
-
-
Instrument Setup & Acquisition:
-
Set the mass spectrometer to operate in negative ion ESI mode.
-
Infuse the sample into the source via direct injection or through an LC system.
-
Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the [M-H]⁻ ion.
-
Acquire the full scan mass spectrum over a range that includes the expected molecular weight (e.g., m/z 100-500).
-
Expected Mass Spectrum Data & Interpretation
The molecular formula of this compound is C₁₁H₇BrO₃. The key feature in its mass spectrum will be the molecular ion cluster, which arises from the two naturally occurring isotopes of bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).
| Expected m/z (Negative Ion) | Ion Formula | Description |
| 265.95 / 267.95 | [C₁₁H₆BrO₃]⁻ | Molecular Ion Peak ([M-H]⁻). This will appear as a pair of peaks of nearly equal intensity (1:1 ratio), separated by 2 Da. This isotopic pattern is the definitive signature of a monobrominated compound. |
| 221.96 / 223.96 | [C₁₀H₆BrO]⁻ | Fragment resulting from the loss of CO₂ (44 Da) from the molecular ion. The 1:1 bromine isotopic pattern will be retained. |
| 142.04 | [C₁₀H₆O]⁻ | Fragment resulting from the subsequent loss of a bromine radical from the [M-H-CO₂]⁻ ion. |
Visualization: Predicted ESI⁻ Fragmentation Pathway
Caption: Predicted major fragmentation pathway in negative ion ESI-MS.
Conclusion
The comprehensive analysis using NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR confirm the precise connectivity and substitution pattern of the carbon-hydrogen framework. IR spectroscopy provides rapid verification of the essential carboxylic acid and hydroxyl functional groups. Finally, high-resolution mass spectrometry unequivocally establishes the molecular formula through accurate mass measurement and the characteristic 1:1 isotopic pattern of the molecular ion, which serves as a definitive confirmation of the presence of a single bromine atom. Together, these techniques provide the rigorous, multi-faceted data required by researchers, scientists, and drug development professionals to confidently use this molecule in their work.
References
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PrepChem. (n.d.). Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Retrieved from [Link]
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Chemical Suppliers. (n.d.). This compound. Retrieved from [Link]
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Zenlyms Tech Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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SIELC Technologies. (2018). 4-Bromo-3-hydroxy-2-naphthoic acid. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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PubChemLite. (n.d.). 4-bromo-3-hydroxy-2-naphthoic acid (C11H7BrO3). Retrieved from [Link]
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University of California, Davis. (n.d.). IR Absorption Table. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Solubility of 4-Bromo-1-hydroxy-2-naphthoic acid in different solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-1-hydroxy-2-naphthoic Acid in Various Solvents
This guide provides a comprehensive technical overview of the solubility of this compound, a crucial parameter for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document equips you with the fundamental principles, predictive methodologies, and detailed experimental protocols to determine and understand its solubility profile in a range of solvents.
Introduction to this compound
This compound is a substituted aromatic carboxylic acid with a naphthalene backbone. Its chemical structure, featuring a bromine atom, a hydroxyl group, and a carboxylic acid moiety, dictates its physicochemical properties and, consequently, its solubility in different solvent systems. Understanding these properties is paramount for applications in medicinal chemistry, materials science, and synthetic organic chemistry, where it may serve as a key intermediate or a final active pharmaceutical ingredient (API).
Physicochemical Properties:
| Property | Value/Information | Source |
| CAS Number | 5813-37-6 | |
| Molecular Formula | C₁₁H₇BrO₃ | |
| Molecular Weight | 267.08 g/mol | [1] |
| Physical Form | Solid | |
| Storage | Sealed in dry, room temperature |
Theoretical Framework for Solubility
The solubility of a compound is a complex interplay of intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing its solubility are:
-
Naphthalene Core: The large, aromatic naphthalene ring system is inherently hydrophobic and contributes to solubility in nonpolar organic solvents through van der Waals interactions.[2]
-
Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This promotes solubility in polar protic solvents like alcohols and water. The acidity of the carboxylic acid (with a predicted pKa around 2.81 for a similar compound) means that its solubility in aqueous solutions will be highly pH-dependent.[3][4] In basic solutions, it will deprotonate to form a more soluble carboxylate salt.
-
Hydroxyl Group (-OH): As a hydrogen bond donor and acceptor, the hydroxyl group enhances polarity and favors solubility in polar protic solvents.
-
Bromine Atom (-Br): The bromine substituent adds to the molecular weight and volume, which can decrease solubility. It also introduces a degree of polarity and can participate in dipole-dipole interactions.
The general principle of "like dissolves like" is a useful starting point. We can anticipate that this compound will exhibit limited solubility in water due to its significant hydrophobic character but will be more soluble in organic solvents, particularly those that can engage in hydrogen bonding.[2]
Predicting Solubility: Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5][6][7] The principle is that substances with similar HSP values are likely to be miscible.
Experimental Determination of Solubility
The most reliable method for determining the solubility of a compound is through experimentation. The shake-flask method is a widely accepted and robust technique for measuring thermodynamic solubility.[10][11]
Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the equilibrium solubility of this compound.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[11]
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[10]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
HPLC Method for Quantification
A reverse-phase HPLC method is suitable for the quantification of this compound.
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[12]
-
Mobile Phase: A gradient or isocratic mixture of an acidified aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase ensures the protonation of the carboxylic acid group for better peak shape.[12][13]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically determined by a UV scan).
-
Quantification: Create a calibration curve using standard solutions of known concentrations of this compound.
Visualization of Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Expected Solubility Profile and Interpretation
Based on the chemical structure, a qualitative solubility profile can be predicted. This should be confirmed and quantified by the experimental data obtained.
Predicted Solubility:
-
High Solubility: Polar aprotic solvents like DMSO and DMF; polar protic solvents like ethanol, methanol, and isopropanol.
-
Moderate Solubility: Less polar solvents like ethyl acetate and acetone.
-
Low to Insoluble: Nonpolar solvents like hexane, toluene, and diethyl ether.
-
pH-Dependent Aqueous Solubility: Very low solubility in acidic water, with a significant increase in solubility at pH values above its pKa due to salt formation.
Data Presentation:
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
| Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL or mol/L) |
| Water (pH 7) | 10.2 | Low | To be determined |
| Methanol | 5.1 | High | To be determined |
| Ethanol | 4.3 | High | To be determined |
| Acetone | 5.1 | Moderate | To be determined |
| Ethyl Acetate | 4.4 | Moderate | To be determined |
| Dichloromethane | 3.1 | Low | To be determined |
| Hexane | 0.1 | Insoluble | To be determined |
Implications for Research and Drug Development
The solubility of this compound is a critical factor in its application:
-
In Synthetic Chemistry: Solvent selection for reactions involving this compound will depend on its solubility and the solubility of other reactants.
-
In Drug Development: For formulation of a drug product, understanding the solubility in various pharmaceutically acceptable solvents is essential. For oral dosage forms, the aqueous solubility at different pH values (simulating the gastrointestinal tract) is of utmost importance for bioavailability.[14] Poor aqueous solubility is a common challenge in drug development that can hinder the therapeutic efficacy of a compound.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative data is sparse in the literature, the theoretical principles and detailed experimental protocols presented here will enable researchers to generate reliable solubility data. This information is indispensable for the effective use of this compound in research and development, ensuring optimized reaction conditions, and enabling the rational design of formulations for potential therapeutic applications.
References
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Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients. Retrieved from [Link]
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Solubility of Things. (n.d.). 2-Naphthoic acid. Retrieved from [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for the WHO list of essential medicines. Retrieved from [Link]
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World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Naphthoic Acid. Retrieved from [Link]
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CrystEngComm. (2021). The effect of substituents and their positions on a series of disubstituted naphthalene bromide salts towards intermolecular interactions and crystal packing. Retrieved from [Link]
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ACS Omega. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of naphthalene-containing PI films. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]
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ResearchGate. (2012). (PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Retrieved from [Link]
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Journal of Materials Chemistry. (2012). Harnessing Hansen solubility parameters to predict organogel formation. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. Retrieved from [Link]
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MDPI. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Naphthol. Retrieved from [Link]
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IS MUNI. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]
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MDPI. (2019). Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Hydroxy-2-naphthoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromo-1-naphthoic acid. Retrieved from [Link]
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SIELC Technologies. (2018). 4-Bromo-3-hydroxy-2-naphthoic acid. Retrieved from [Link]
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Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]
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Zenlyms Tech. (n.d.). This compound. Retrieved from [Link]
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An In-Depth Technical Guide on the Thermal Stability and Decomposition of 4-Bromo-1-hydroxy-2-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition profile of 4-Bromo-1-hydroxy-2-naphthoic acid. In the absence of specific literature on this compound, this document synthesizes information from analogous aromatic carboxylic acids, phenols, and brominated compounds to present a predictive analysis and a detailed experimental approach. It is designed to equip researchers with the necessary protocols and theoretical considerations to perform a robust thermal analysis. This guide covers the principles of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), details experimental workflows, proposes a hypothetical decomposition pathway, and presents illustrative data.
Introduction: The Significance of Thermal Stability in Drug Development
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The thermal stability of such a compound is a critical parameter that influences its synthesis, purification, formulation, and storage. Understanding its behavior at elevated temperatures is paramount for ensuring product quality, safety, and efficacy in pharmaceutical development. Thermal decomposition can lead to loss of potency, formation of toxic byproducts, and compromised physical properties.
This guide provides a foundational understanding of the thermal properties of this compound, enabling researchers to anticipate its behavior under various processing conditions.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This data serves as a baseline for the thermal analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5813-37-6 | |
| Molecular Formula | C₁₁H₇BrO₃ | |
| Molecular Weight | 267.08 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature |
Experimental Protocols for Thermal Analysis
The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2][3]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2] This technique is invaluable for determining the onset of decomposition, identifying intermediate stages, and quantifying residual mass.
-
Sample Preparation:
-
Ensure the this compound sample is of high purity and in a powdered form for uniform heating.
-
Accurately weigh 5-10 mg of the sample into an inert TGA crucible (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument's microbalance.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a linear rate of 10 °C/min to a final temperature of 600 °C. Slower heating rates can provide better resolution of thermal events.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
The resulting TGA curve (mass % vs. temperature) will indicate the temperatures at which significant mass loss occurs.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, relative to a reference.[3][4] It is used to determine melting points, glass transitions, and the enthalpy of decomposition.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the powdered this compound into an aluminum DSC pan.
-
Hermetically seal the pan to ensure a closed system.
-
-
Instrument Setup:
-
Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas like nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample at a linear rate of 10 °C/min to a temperature above its expected decomposition, for instance, 400 °C.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The DSC thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
The onset temperature of the melting peak and the peak temperature of any exothermic events should be determined. The area under the peaks can be integrated to determine the enthalpy of the transitions.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the thermal analysis of this compound.
Predicted Thermal Behavior and Decomposition Pathway
While specific experimental data for this compound is not available in the public domain, a hypothetical thermal profile can be constructed based on the behavior of similar molecules.
Hypothetical TGA and DSC Data
It is anticipated that this compound will exhibit a distinct melting point followed by decomposition at higher temperatures. The decomposition is likely to be a multi-stage process.
Table 2: Hypothetical Thermal Analysis Data for this compound
| Analysis | Parameter | Predicted Value |
| DSC | Melting Point (Onset) | ~200-220 °C |
| Decomposition (Exotherm) | Onset ~230-250 °C | |
| TGA | Initial Mass Loss (Decarboxylation) | ~230-300 °C |
| Second Mass Loss (Ring Fragmentation) | >300 °C | |
| Final Residue at 600 °C (in N₂) | < 10% |
Note: This data is illustrative and should be confirmed by experimental analysis.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound in an inert atmosphere is likely initiated by decarboxylation, a common thermal degradation route for aromatic carboxylic acids.[5] This would be followed by the fragmentation of the naphthalene ring and the release of other small molecules. The presence of the bromine and hydroxyl substituents will influence the bond dissociation energies and thus the decomposition profile.
The proposed major steps are:
-
Decarboxylation: The initial and most probable decomposition step is the loss of carbon dioxide (CO₂) from the carboxylic acid group to form 4-bromo-1-naphthol.
-
Dehydrobromination/Dehydration: At higher temperatures, the resulting 4-bromo-1-naphthol could undergo further decomposition, potentially involving the loss of hydrogen bromide (HBr) and/or water (H₂O). The thermal decomposition of brominated flame retardants often yields HBr.
-
Ring Fragmentation: Subsequent heating would lead to the cleavage of the aromatic rings, producing a complex mixture of smaller brominated and non-brominated hydrocarbons and ultimately a carbonaceous residue.
To definitively identify the evolved gaseous products, coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is highly recommended.[1]
Caption: Proposed thermal decomposition pathway for this compound.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, overview of the thermal stability and decomposition of this compound. The outlined experimental protocols offer a robust starting point for researchers to obtain empirical data. Key future work should focus on:
-
Experimental Verification: Performing TGA and DSC analyses as described to obtain actual thermal data for the compound.
-
Evolved Gas Analysis: Utilizing TGA-MS or TGA-FTIR to identify the decomposition products and validate the proposed pathway.
-
Kinetic Studies: Employing methods such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods to determine the activation energy of decomposition, providing deeper insights into the degradation kinetics.
By following the methodologies and considering the theoretical framework presented herein, researchers can effectively characterize the thermal properties of this compound, a critical step in its potential development for pharmaceutical and materials science applications.
References
- Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration.
- Investigation of Thermal Properties of Carboxylates with Various Structures.
-
XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis. [Link]
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(4), 379-393.
-
News-Medical.Net. Differential Scanning Calorimetry of Pharmaceuticals. [Link]
- Jelesarov, I., & Bosshard, H. R. (1999). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of molecular recognition, 12(1), 3–18.
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ResolveMass Laboratories Inc. Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]
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Veeprho. Use of DSC in Pharmaceuticals Drug Characterisation. [Link]
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EPFL. Protocol Thermogravimetric Analysis (TGA). [Link]
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- 5. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of Substituted Naphthoic Acids
This guide provides an in-depth exploration of the diverse biological activities of substituted naphthoic acids, a class of compounds demonstrating significant potential in drug discovery. We will delve into the key therapeutic areas where these molecules show promise, including oncology, infectious diseases, and inflammation. The narrative is structured to provide not just procedural details but the underlying scientific rationale, reflecting a field-proven approach to research and development.
Section 1: The Naphthoic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
The naphthalene core, a simple bicyclic aromatic system, is the foundational structure of 1-naphthoic and 2-naphthoic acid[1]. Its rigidity and lipophilicity provide a versatile scaffold that can be chemically modified at various positions. These substitutions dramatically alter the molecule's electronic properties, stereochemistry, and solubility, thereby tuning its interaction with biological targets. This adaptability is why naphthoic acid derivatives are considered "privileged structures," appearing in a wide array of pharmacologically active agents. Our exploration will focus on how specific substitutions unlock distinct biological functions.
Section 2: Anticancer Activity - Targeting Key Oncogenic Pathways
Substituted naphthoic acids and their close relatives, naphthoquinones, have emerged as potent anticancer agents, often acting through multiple mechanisms to induce cancer cell death.[2][3][4] A primary focus of investigation has been their ability to disrupt critical signaling pathways that drive tumor growth and survival.
Mechanism of Action: Inhibition of EGFR/PI3K/Akt Signaling
A frequently dysregulated pathway in many cancers is the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors, PI3K and Akt.[5][6] This pathway governs cell proliferation, survival, and metastasis. Certain naphthoquinone derivatives have been identified as potent inhibitors of this cascade.[7]
Inhibition of this pathway by a naphthoic acid derivative can block the downstream signals that promote cell proliferation and survival, ultimately leading to apoptosis (programmed cell death) in cancer cells.
Visualizing the Mechanism: Inhibition of the EGFR/PI3K/Akt Pathway
The following diagram illustrates the points of intervention for a hypothetical naphthoic acid-based inhibitor within this critical cancer signaling cascade.
Caption: Standard experimental workflow for the MTT cell viability and cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells (e.g., A549, HCT116) during their exponential growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in a complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well flat-bottom plate. Include wells with medium only for blank controls.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the substituted naphthoic acid in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various compound dilutions to the respective wells. Include vehicle control wells (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells.
-
Return the plate to the incubator for the desired treatment period (typically 24, 48, or 72 hours).
-
-
MTT Reagent Addition and Incubation:
-
Following the treatment period, remove the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. Visually confirm the formation of purple formazan crystals using a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT-containing medium without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Section 3: Antimicrobial Activity - Combating Drug Resistance
The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents. Naphthoic acid derivatives have shown considerable promise in this area, particularly against resilient Gram-negative and Gram-positive bacteria.
Mechanism of Action: Membrane Disruption
A key antimicrobial mechanism for certain naphthoic acid derivatives, especially polymeric forms, is the disruption of the bacterial cell membrane. Inspired by the facial amphiphilicity of antimicrobial peptides, polymers decorated with quaternary ammonium-charged (QAC) naphthoic acid derivatives can interact with and permeabilize the bacterial membrane. This leads to depolarization, leakage of cellular contents, and ultimately, cell death. This physical mode of action is advantageous as it is less likely to induce resistance compared to agents that target specific metabolic enzymes.
Data Presentation: Antimicrobial Activity (MIC) of Naphthamide Derivatives
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents MIC values for a novel naphthamide derivative against a panel of pathogenic bacteria and fungi, demonstrating its broad-spectrum activity.
| Microorganism | Strain Type | Compound 8b MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |
| Escherichia coli | Gram-negative | 16 | 8 | |
| Streptococcus faecalis | Gram-positive | 16 | 16 | |
| Salmonella enterica | Gram-negative | 16 | 16 | |
| Staphylococcus aureus | MSSA | 8 | 8 | |
| Staphylococcus aureus | MRSA | 16 | >1024 | |
| Candida albicans | Fungus | 128 | N/A |
Data synthesized from a study on novel 2-naphthamide derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It provides a quantitative result that is essential for evaluating the potency of new compounds.
Causality: This method is chosen for its reproducibility and standardization, with established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI). It allows for the simultaneous testing of multiple compounds against various organisms in a high-throughput 96-well plate format, making it highly efficient for screening and SAR studies.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Prepare a stock solution of the test compound in the appropriate solvent. Dilute this in CAMHB to achieve a concentration four times the desired starting concentration.
-
Add 100 µL of this diluted compound to well 1. Add 50 µL to well 2.
-
Perform a two-fold serial dilution by transferring 50 µL from well 2 to well 3, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL, and the target bacterial concentration will be 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Section 4: Anti-inflammatory and Neuroprotective Activities
Chronic inflammation and neuronal over-activation are hallmarks of numerous pathologies. Substituted naphthoic acids have shown potential as both anti-inflammatory agents and modulators of neuronal receptors.
Mechanism of Action: Suppression of NF-κB and MAPK Pathways
In inflammatory conditions, signaling pathways like NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) become activated, leading to the production of pro-inflammatory mediators like nitric oxide (NO), interleukins (IL-1β, IL-6), and cyclooxygenase-2 (COX-2). Methyl-1-hydroxy-2-naphthoate (MHNA) has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by preventing the degradation of IκB-α, which in turn blocks the translocation of NF-κB to the nucleus. It also suppresses the activation of JNK and p38 MAPK.
Visualizing the Mechanism: Inhibition of the NF-κB Pathway
Caption: Inhibition of the NF-κB signaling cascade by a naphthoic acid derivative.
Mechanism of Action: Allosteric Modulation of NMDA Receptors
Over-activation of N-methyl-D-aspartate (NMDA) receptors contributes to excitotoxicity in various neurological disorders. Certain 2-naphthoic acid derivatives act as allosteric inhibitors of these receptors. They do not compete with the natural ligand (glutamate) but bind to a different site on the receptor, changing its conformation and reducing its activity. This mechanism offers a more subtle way to modulate receptor function, which may reduce the adverse effects associated with direct channel blockers.
Structure-Activity Relationship (SAR) for NMDA Receptor Inhibitors
SAR studies have provided clear guidance for optimizing NMDA receptor inhibitors.
-
The base 2-naphthoic acid scaffold has low activity.
-
Adding a 3-hydroxy group significantly increases inhibitory activity.
-
Further substitutions with halogens and phenyl groups can produce potent inhibitors, with IC₅₀ values in the low micromolar range.
-
Eliminating the hydroxyl group while retaining a phenyl substitution can increase selectivity for specific NMDA receptor subtypes (e.g., GluN1/GluN2A).
Experimental Protocol: Western Blot for NF-κB Pathway Analysis
Western blotting is the definitive technique for observing the phosphorylation status or degradation of key proteins in a signaling pathway, providing direct evidence of a compound's mechanism of action.
Causality: To validate that a naphthoic acid derivative inhibits the NF-κB pathway, we must demonstrate that it prevents the phosphorylation and degradation of IκBα and the subsequent phosphorylation of the p65 subunit. Western blotting allows us to visualize and quantify these specific molecular events, providing much stronger evidence than downstream functional assays alone.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in DMEM with 10% FBS.
-
Pre-treat cells with various concentrations of the naphthoic acid derivative for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the NF-κB pathway. Include untreated and LPS-only controls.
-
-
Protein Extraction (Lysate Preparation):
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. The supernatant contains the total cellular protein.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane overnight at 4°C with primary antibodies specific for Phospho-IκBα, Total IκBα, Phospho-p65, Total p65, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the protein bands. Normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the relative change in protein activation.
-
Section 5: Conclusion and Future Perspectives
Substituted naphthoic acids represent a remarkably versatile chemical scaffold with demonstrated efficacy across multiple therapeutic areas. The ability to fine-tune their biological activity through specific substitutions provides a powerful tool for medicinal chemists. The anticancer activity, particularly through the inhibition of key signaling pathways like EGFR/PI3K/Akt, highlights their potential in oncology. Their capacity for membrane disruption offers a promising strategy to combat antimicrobial resistance. Furthermore, their role as modulators of inflammatory and neuronal pathways opens doors for treating a host of other complex diseases.
Future research should focus on leveraging the detailed structure-activity relationship data to design next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The integration of computational modeling with the robust experimental workflows described in this guide will be paramount in accelerating the translation of these promising molecules from the laboratory to the clinic.
References
A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided here.
Sources
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- 2. Naphthoquinones and derivatives as potential anticancer agents: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 4-Bromo-1-hydroxy-2-naphthoic acid
An Application Note for the Regioselective Synthesis of 4-Bromo-1-hydroxy-2-naphthoic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed protocol for the synthesis of this compound, a valuable naphthoic acid derivative. The synthesis is achieved through the direct electrophilic bromination of 1-hydroxy-2-naphthoic acid. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a comprehensive workflow that includes a step-by-step experimental procedure, mechanistic insights, safety protocols, and methods for purification and characterization. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.
Introduction and Significance
Naphthalene derivatives are significant structural motifs in medicinal chemistry and materials science, exhibiting a wide range of biological activities and functional properties.[1] this compound, in particular, serves as a key intermediate for the construction of more complex molecules, including potential therapeutic agents and functional materials.[2] The presence of the bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the hydroxyl and carboxylic acid groups offer sites for esterification, amidation, and other transformations.
This application note details a robust and straightforward method for the regioselective synthesis of the title compound. The protocol is based on the direct bromination of the commercially available 1-hydroxy-2-naphthoic acid, a method noted for its simplicity and efficiency.[3]
Reaction Scheme and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution reaction. The naphthalene ring system is activated towards electrophilic attack by the strongly electron-donating hydroxyl group (-OH).
Reaction Scheme:
Mechanistic Rationale:
The regioselectivity of the bromination is governed by the electronic effects of the substituents on the naphthalene ring. The hydroxyl group is a powerful activating, ortho, para-directing group. The carboxylic acid group, conversely, is a deactivating, meta-directing group. The overwhelming activating effect of the hydroxyl group dictates the position of electrophilic attack. The positions ortho (C2) and para (C4) to the hydroxyl group are electronically favored. Since the C2 position is already occupied by the carboxylic acid, the incoming electrophile (Br+) is directed to the C4 position. This results in the highly regioselective formation of this compound.
Caption: Proposed mechanism for electrophilic bromination.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Notes |
| 1-hydroxy-2-naphthoic acid | 86-48-6 | 188.18 | Purity ≥99% |
| Bromine | 7726-95-6 | 159.81 | ACS reagent grade |
| Chloroform | 67-66-3 | 119.38 | Anhydrous, stabilized |
| Deionized Water | 7732-18-5 | 18.02 | For washing |
| Ethanol | 64-17-5 | 46.07 | For recrystallization (optional) |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (25 mL)
-
Glass funnel
-
Büchner funnel and flask
-
Vacuum source
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper
Detailed Experimental Protocol
This protocol is adapted from established procedures for the bromination of 1-hydroxy-2-naphthoic acid.[3]
Caption: Step-by-step experimental workflow.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-hydroxy-2-naphthoic acid (2.5 g, 13.3 mmol).
-
Add chloroform (50 mL) to create a suspension. Begin stirring.
Step 2: Bromine Addition
-
In a 25 mL dropping funnel, prepare a solution of bromine (0.68 mL, 13.3 mmol) in chloroform (5 mL).
-
Causality: Preparing a dilute solution of bromine allows for better control over the addition rate, which is crucial for managing the exothermic nature of the reaction and preventing the formation of over-brominated byproducts.
-
Add the bromine solution dropwise to the stirred suspension at room temperature over approximately 15-20 minutes. The reaction mixture will typically change color as the bromine is consumed.
Step 3: Reaction Completion
-
After the addition is complete, allow the reaction to stir at room temperature for one hour to ensure it proceeds to completion.[3]
Step 4: Solvent Removal and Work-up
-
Remove the chloroform solvent in vacuo using a rotary evaporator. This will leave a solid residue.
-
Causality: This step removes the bulk solvent and any unreacted bromine.
Step 5: Product Washing and Isolation
-
To the solid residue, add deionized water (approx. 30-40 mL) and stir or sonicate to break up the solid.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid repeatedly with fresh portions of deionized water until the filtrate is colorless and neutral.
-
Causality: The water wash is critical for removing water-soluble impurities, primarily the hydrobromic acid (HBr) byproduct formed during the reaction.
Step 6: Drying
-
Dry the collected white solid under vacuum to a constant weight.
-
Expected Yield: A typical yield for this reaction is in the range of 85-95%. The final product should be a white to off-white solid.[3]
Purification and Characterization
While the described procedure often yields a product of high purity, further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Analytical Characterization: The identity and purity of the synthesized this compound (CAS 5813-37-6) should be confirmed using standard analytical techniques:
-
HPLC: To assess purity. A reverse-phase method using an acetonitrile/water mobile phase can be employed.[4]
-
¹H NMR: To confirm the substitution pattern on the naphthalene ring.
-
Mass Spectrometry: To verify the molecular weight (C₁₁H₇BrO₃, calculated M.W. 267.08 g/mol ).[5]
-
Melting Point: To compare with literature values as an indicator of purity.
Safety and Hazard Management
All operations must be conducted inside a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Caption: Key reagent hazards and required safety measures.
Specific Chemical Hazards:
-
Bromine (Br₂): Extremely corrosive and toxic. It can cause severe chemical burns upon contact with skin and is highly toxic if inhaled. Handle with extreme caution in the fume hood. Have a sodium thiosulfate solution available for quenching spills.
-
Chloroform (CHCl₃): A suspected carcinogen and a skin and eye irritant.[6] Avoid inhalation and skin contact.
-
Hydrobromic Acid (HBr): A corrosive acid is generated as a byproduct. The aqueous washing step is essential for its removal.
Waste Disposal:
-
Halogenated organic waste (chloroform) must be collected in a designated container.
-
Aqueous waste should be neutralized before disposal according to institutional guidelines.
References
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. Retrieved from [Link]
-
International Journal of Advance Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Retrieved from [Link]
-
SIELC Technologies. (2018). 4-Bromo-3-hydroxy-2-naphthoic acid. Retrieved from [Link]
Sources
Application Note: High-Purity 4-Bromo-1-hydroxy-2-naphthoic Acid via Optimized Recrystallization
Introduction
4-Bromo-1-hydroxy-2-naphthoic acid is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its purity is paramount, as even trace impurities can significantly impact the yield, stereochemistry, and biological activity of downstream products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] This application note provides a comprehensive guide to the principles and a detailed protocol for the purification of this compound by recrystallization, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective recrystallization protocol.
| Property | Value | Source |
| CAS Number | 5813-37-6 | [3] |
| Molecular Formula | C₁₁H₇BrO₃ | [3] |
| Molecular Weight | 267.08 g/mol | [3] |
| Physical Form | Solid | [3] |
| Storage | Sealed in dry, room temperature | [3] |
The Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[1] The fundamental principle is that most solids are more soluble in a hot solvent than in the same solvent when it is cold.[1] An ideal recrystallization solvent should:
-
Completely dissolve the target compound at an elevated temperature (near the solvent's boiling point).
-
Exhibit very low solubility for the target compound at low temperatures (e.g., room temperature or in an ice bath).
-
Either completely dissolve impurities at all temperatures or not dissolve them at all.
-
Be chemically inert with respect to the target compound.[4]
-
Be sufficiently volatile to be easily removed from the purified crystals.[4]
Solvent Selection Strategy
The choice of solvent is the most critical parameter in recrystallization.[1][5] For this compound, which is a polar aromatic carboxylic acid, a systematic approach to solvent selection is recommended.
Initial Solvent Screening
Based on the "like dissolves like" principle, polar solvents are expected to be good candidates for dissolving this compound. A preliminary screening should be conducted with a range of solvents of varying polarities.
| Solvent | Polarity | Rationale |
| Water | High | The carboxylic acid and hydroxyl groups suggest potential solubility in hot water. |
| Ethanol/Methanol | High | Alcohols are often good solvents for polar organic molecules. |
| Acetone | Medium-High | A versatile solvent that can dissolve a wide range of organic compounds.[6] |
| Ethyl Acetate | Medium | May offer a good balance of solubility at high and low temperatures. |
| Toluene | Low | Aromatic solvents can be effective for aromatic compounds.[6][7] |
| Hexane/Heptane | Low | Likely to be a poor solvent, but useful as an anti-solvent in a mixed-solvent system. |
Experimental Solvent Testing Protocol
-
Place approximately 10-20 mg of the crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, observing the solubility. An ideal solvent will not dissolve the compound at this stage.[1]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a large quantity of crystals upon cooling.
Visualizing the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: A flowchart of the key steps in the purification of this compound by recrystallization.
Detailed Recrystallization Protocol
This protocol assumes that a suitable solvent has been identified through the screening process described above. For aromatic carboxylic acids, a mixed solvent system, such as ethanol/water or toluene/heptane, often provides excellent results.[7]
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Add more hot solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[1]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, a hot filtration step is required.
-
Preheat a second Erlenmeyer flask and a glass funnel containing fluted filter paper on the hot plate.
-
Quickly pour the hot solution through the preheated funnel into the clean flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing and Drying:
-
With the vacuum still on, wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Further characterization can be performed using techniques such as NMR, IR spectroscopy, or HPLC.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used; the compound is too soluble in the cold solvent. | Boil off some of the solvent to concentrate the solution; try adding a seed crystal; scratch the inside of the flask with a glass rod at the liquid-air interface. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated. | Reheat the solution and add more solvent; try a different solvent with a lower boiling point. |
| Low recovery | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent. | Use the minimum amount of hot solvent; ensure the filtration apparatus is preheated; use ice-cold solvent for washing and use it sparingly. |
| Colored impurities remain | The impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well). |
Conclusion
The recrystallization of this compound, when performed with careful solvent selection and adherence to the protocol outlined in this application note, is a highly effective method for achieving high purity. The principles and techniques described herein are broadly applicable to the purification of other solid aromatic carboxylic acids, providing a solid foundation for researchers in pharmaceutical and chemical development.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available from: [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., Engel, R.G. A Small Scale Approach to Organic Laboratory Techniques. 3rd ed. Cengage Learning; 2011.
-
Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. Available from: [Link]
-
Stack Exchange. Are there any general rules for choosing solvents for recrystallization? Available from: [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]
-
PubChem. 4-Bromo-1-naphthoic acid. Available from: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallisation. Available from: [Link]
- Google Patents. Process for the purification of aromatic carboxylic acids.
- Google Patents. Purification of aromatic polycarboxylic acids by recrystallization.
-
Chemical-Suppliers.com. This compound. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization and Crystallization. Available from: [Link]
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- 2. scs.illinois.edu [scs.illinois.edu]
- 3. This compound | 5813-37-6 [sigmaaldrich.com]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Comprehensive ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-1-hydroxy-2-naphthoic Acid: A Guide for Structural Elucidation
Application Note: 4-Bromo-1-hydroxy-2-naphthoic acid
Abstract
This application note provides a detailed guide to the structural characterization of this compound using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of the spectral data. The discussion emphasizes the causal relationship between the molecule's structure—including the electronic effects of its hydroxyl, carboxyl, and bromine substituents—and the resulting NMR chemical shifts, multiplicities, and coupling constants. This document is intended for researchers in synthetic chemistry, materials science, and drug development who require robust methods for the unambiguous structural verification of substituted naphthalene derivatives.
Introduction and Theoretical Framework
This compound is a substituted aromatic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and functional materials. Accurate and unequivocal structural confirmation is paramount for its use in subsequent applications. NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution.
The chemical environment of each proton and carbon nucleus in this compound is unique, governed by the electronic effects of the three key substituents on the naphthalene ring system. Understanding these effects is crucial for predicting and interpreting the NMR spectra.
-
-OH (Hydroxyl) Group: This is a strong activating group, donating electron density into the aromatic system via resonance (a π-donating effect), particularly at the ortho and para positions. This effect increases the shielding of nearby nuclei, shifting their NMR signals upfield (to lower ppm values).
-
-COOH (Carboxylic Acid) Group: This is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects (a π-withdrawing effect).[1][2] This deshields adjacent nuclei, causing their signals to shift downfield (to higher ppm values). The acidic proton itself is highly deshielded and appears far downfield.[3]
-
-Br (Bromine) Atom: Bromine exerts a deactivating inductive effect due to its high electronegativity, which withdraws electron density and deshields adjacent nuclei. It also has a weak electron-donating resonance effect. The net result is a complex influence on the chemical shifts of the aromatic protons and carbons.[4]
These competing effects result in a predictable, yet complex, dispersion of signals in both the ¹H and ¹³C NMR spectra, allowing for a full structural assignment.
Molecular Structure with Numbering Scheme
Caption: Molecular structure of this compound.
Experimental Protocols
The quality and reproducibility of NMR data are critically dependent on meticulous sample preparation and correctly chosen acquisition parameters.
Protocol: Sample Preparation
Causality: The choice of solvent is the most critical step. Due to the presence of two acidic, exchangeable protons (-OH and -COOH), a solvent capable of forming strong hydrogen bonds is required to slow down the proton exchange rate. This leads to sharper, more easily observable signals.[5] Dimethyl sulfoxide-d₆ (DMSO-d₆) is the ideal choice as it is an excellent hydrogen bond acceptor and effectively solubilizes the polar analyte.[6] Using aprotic solvents like CDCl₃ would likely result in very broad or completely unobserved signals for the hydroxyl and carboxyl protons.[5]
Materials:
-
This compound (15-20 mg)
-
DMSO-d₆ (99.9% D)
-
High-quality 5 mm NMR tube
-
Pasteur pipette with a small cotton plug
-
Vial
Procedure:
-
Weigh approximately 15-20 mg of the solid sample into a clean, dry vial. This concentration is optimal for obtaining a high signal-to-noise (S/N) ¹³C spectrum in a reasonable timeframe while avoiding concentration-dependent signal shifting in the ¹H spectrum.[7]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial. This volume ensures that the sample fills the active region of the spectrometer's detection coil.[8]
-
Gently agitate the vial until the solid is completely dissolved. A brief application of a warm water bath may be used if dissolution is slow.
-
Filter the solution by passing it through the cotton-plugged Pasteur pipette directly into the NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity (shimming) and broaden the spectral lines.[7]
-
Cap the NMR tube securely to prevent contamination from atmospheric moisture, as DMSO is hygroscopic.[9]
Protocol: NMR Data Acquisition
Instrumentation: 400 MHz (or higher) NMR Spectrometer Temperature: 298 K
¹H NMR Acquisition Parameters: The goal is to achieve high resolution to resolve all coupling patterns clearly.
-
Pulse Program: zg30 (standard 30-degree pulse experiment)
-
Pulse Angle (p1): 30 degrees. A smaller flip angle allows for a shorter relaxation delay without saturating the signals, improving the efficiency of data collection.[10]
-
Acquisition Time (aq): ~4.0 s. A longer acquisition time provides higher digital resolution, which is essential for accurately measuring coupling constants.[10]
-
Relaxation Delay (d1): 2.0 s. This provides sufficient time for most protons to relax back to equilibrium, ensuring signal intensities are representative.
-
Number of Scans (ns): 16. This is typically sufficient to achieve excellent S/N for a sample of this concentration.
-
Spectral Width (sw): 16 ppm (from -2 to 14 ppm). This range is wide enough to capture the highly deshielded carboxyl proton as well as any upfield aliphatic impurities.
¹³C{¹H} NMR Acquisition Parameters: The objective is to detect all carbon signals, including the low-intensity quaternary carbons, with good sensitivity.
-
Pulse Program: zgpg30 (power-gated decoupling with a 30-degree pulse). This program provides proton decoupling only during acquisition, which allows for the Nuclear Overhauser Effect (NOE) to build up during the relaxation delay, enhancing the signal intensity of protonated carbons.[11]
-
Pulse Angle (p1): 30 degrees. This is vital for ensuring that quaternary carbons, which often have very long relaxation times (T₁), are not saturated and can be detected effectively.[11]
-
Acquisition Time (aq): ~1.5 s.
-
Relaxation Delay (d1): 2.0 s.
-
Number of Scans (ns): ≥1024. A large number of scans is necessary to compensate for the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.
-
Spectral Width (sw): 240 ppm (from -10 to 230 ppm). This standard width covers the entire range of chemical shifts for organic molecules.
Data Processing
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve the S/N ratio.
-
Perform Fourier transformation.
-
Carefully phase correct the spectrum manually (both zero- and first-order).
-
Apply a baseline correction algorithm.
-
Calibrate the chemical shift scale. For ¹H, the residual DMSO peak is set to δ 2.50 ppm. For ¹³C, the DMSO-d₆ septet is set to δ 39.51 ppm.
Spectral Interpretation and Analysis
The combination of ¹H and ¹³C NMR data provides a complete picture of the molecular structure. The assignments below are based on established chemical shift theory, substituent effects, and coupling patterns.
¹H NMR Spectrum Analysis
The spectrum is expected to show seven distinct signals: two from the exchangeable acidic protons and five from the aromatic protons on the naphthalene core.
Table 1: ¹H NMR Data and Assignments for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~13.0 - 14.0 | br s | - | 1H | -COOH | The carboxylic acid proton is highly deshielded and typically appears as a broad singlet in this region due to hydrogen bonding and exchange.[3][12] |
| ~10.0 - 11.0 | br s | - | 1H | -OH | The phenolic proton is also significantly deshielded. Its signal is sharpened by H-bonding with the DMSO solvent but remains broader than aromatic C-H signals.[6][12] |
| ~8.45 | d | ~8.4 | 1H | H-5 | This proton is in a peri position relative to the bromine at C-4, leading to significant deshielding. It is split into a doublet by its ortho coupling to H-6. |
| ~8.20 | s | - | 1H | H-3 | This proton has no adjacent proton neighbors, so it appears as a singlet. Its chemical shift is influenced by the ortho -OH (shielding) and -COOH (deshielding) groups. |
| ~8.05 | d | ~8.0 | 1H | H-8 | Deshielded due to its position on the naphthalene system. It appears as a doublet due to ortho coupling with H-7. |
| ~7.80 | ddd | ~8.4, ~7.2, ~1.2 | 1H | H-6 | This proton is coupled to H-5 (ortho), H-7 (ortho), and H-8 (meta), resulting in a doublet of doublet of doublets (or a complex triplet). |
| ~7.65 | ddd | ~8.0, ~7.2, ~1.0 | 1H | H-7 | Coupled to H-8 (ortho), H-6 (ortho), and H-5 (meta), leading to a complex multiplet similar to H-6. |
Note: s = singlet, d = doublet, ddd = doublet of doublet of doublets, br s = broad singlet. Exact chemical shifts and coupling constants may vary slightly based on sample concentration and instrument calibration.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum should display 11 signals, corresponding to the 11 unique carbon atoms in the molecule.
Table 2: ¹³C NMR Data and Assignments for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~171.5 | C=O | The carboxyl carbon is the most deshielded carbon, appearing in the typical range for carboxylic acids.[3] |
| ~155.0 | C-1 | This carbon is attached to the electronegative oxygen atom, causing a strong downfield shift. This is a quaternary carbon. |
| ~136.2 | C-8a | A quaternary carbon at the ring junction. Its chemical shift is influenced by the overall aromatic system. |
| ~131.0 | C-6 | Protonated aromatic carbon. |
| ~129.5 | C-8 | Protonated aromatic carbon. |
| ~128.0 | C-5 | Protonated aromatic carbon. |
| ~127.3 | C-4a | A quaternary carbon at the ring junction, its chemical shift is influenced by the adjacent bromine-substituted ring. |
| ~125.8 | C-7 | Protonated aromatic carbon. |
| ~122.0 | C-3 | This protonated carbon is shielded by the adjacent electron-donating -OH group. |
| ~115.0 | C-4 | The carbon atom directly bonded to bromine experiences a moderate upfield shift (the "heavy atom effect") despite bromine's electronegativity. This is a quaternary carbon. |
| ~110.0 | C-2 | This quaternary carbon is adjacent to both the -OH and -COOH groups and is shifted upfield relative to other quaternary carbons. |
Workflow Visualization
The entire process, from sample handling to final analysis, can be summarized in the following workflow diagram.
Sources
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The Synthetic Versatility of 4-Bromo-1-hydroxy-2-naphthoic Acid: A Guide for the Modern Organic Chemist
In the landscape of organic synthesis, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-1-hydroxy-2-naphthoic acid, a polysubstituted naphthalene derivative, represents a powerful yet underutilized scaffold for the synthesis of novel compounds in medicinal chemistry and materials science. This guide provides an in-depth exploration of its synthesis, characterization, and diverse applications, offering both established protocols and expert-driven insights into its synthetic potential.
Introduction: A Molecule of Strategic Importance
This compound possesses a unique convergence of three distinct functional groups on a rigid aromatic core: a hydroxyl group, a carboxylic acid, and a bromine atom. This trifecta of reactivity opens avenues for a wide array of chemical transformations. The hydroxyl and carboxylic acid moieties provide handles for esterification, amidation, and etherification, while the bromine atom is a prime candidate for modern cross-coupling reactions. The naphthalene backbone itself imparts valuable photophysical and biological properties to its derivatives.[1]
This document serves as a comprehensive resource for researchers, outlining the preparation of this versatile building block and delving into its application in the synthesis of bioactive heterocycles. Furthermore, we will explore a range of proposed synthetic transformations, grounded in established organic chemistry principles, to inspire novel research directions.
Synthesis and Characterization
A straightforward and efficient method for the preparation of this compound is the electrophilic bromination of 1-hydroxy-2-naphthoic acid.[2] The electron-donating hydroxyl group activates the naphthalene ring, directing the incoming electrophile to the ortho and para positions. The 4-position is sterically accessible and electronically favored, leading to the desired product in high purity.
Protocol: Synthesis of this compound
Materials:
-
1-Hydroxy-2-naphthoic acid
-
Chloroform
-
Bromine
-
Distilled water
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
In a round-bottom flask, suspend 1-hydroxy-2-naphthoic acid (e.g., 2.5 g, 13.3 mmol) in chloroform (50 mL).
-
While stirring at room temperature, add a solution of bromine (e.g., 0.68 mL) in chloroform (5 mL) dropwise using a dropping funnel.
-
Continue stirring the reaction mixture at room temperature for one hour.
-
Remove the chloroform under reduced pressure using a rotary evaporator.
-
Wash the resulting solid repeatedly with distilled water.
-
Collect the solid by vacuum filtration using a Büchner funnel and dry thoroughly to yield 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid as a white solid.[2]
Characterization
| Property | Value | Source |
| Molecular Formula | C₁₁H₇BrO₃ | |
| Molecular Weight | 267.08 g/mol | |
| Appearance | Solid | |
| Storage | Sealed in dry, room temperature |
-
¹H NMR: Aromatic protons with characteristic splitting patterns, a downfield singlet for the carboxylic acid proton, and a singlet for the hydroxyl proton.
-
¹³C NMR: Signals corresponding to the eleven carbon atoms of the naphthalene ring system, including the carboxyl carbon.
-
IR: Characteristic absorptions for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-Br stretching vibrations.[4][5]
Safety Information:
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.
Application in the Synthesis of Bioactive Heterocycles
A key application demonstrating the synthetic utility of the 4-bromo-1-hydroxynaphthyl scaffold is in the preparation of dihydropyrimidine-2(1H)-ones, a class of compounds known for their antimicrobial properties.[4] While the reported synthesis of the key intermediate, 1-(4-Bromo-1-hydroxynaphthalen-2-yl) ethan-1-one, starts from 4-bromonaphthalen-1-ol via a modified Nenckis reaction,[4] a plausible route from this compound can be envisioned. This would involve a decarboxylation step to yield 4-bromonaphthalen-1-ol, which can then be acylated.
Caption: Synthetic pathway to dihydropyrimidines.
Proposed Protocol: Decarboxylation to 4-Bromonaphthalen-1-ol
The decarboxylation of naphthoic acids can be achieved under thermal conditions or with catalytic promoters.[6]
Materials:
-
This compound
-
Copper powder
-
Quinoline
Procedure:
-
In a round-bottom flask, mix this compound with a catalytic amount of copper powder in quinoline.
-
Heat the mixture under reflux until the evolution of CO₂ ceases.
-
Cool the reaction mixture and pour it into an excess of dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-bromonaphthalen-1-ol.
Protocol: Synthesis of 1-(4-Bromo-1-hydroxynaphthalen-2-yl) ethan-1-one (Modified Nenckis Reaction)
This protocol is adapted from the literature.[4]
Materials:
-
4-Bromonaphthalen-1-ol
-
Glacial acetic acid
-
Fused zinc chloride
Procedure:
-
Reflux a mixture of 4-bromonaphthalen-1-ol and glacial acetic acid in the presence of fused zinc chloride.
-
After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 1-(4-Bromo-1-hydroxynaphthalen-2-yl) ethan-1-one.
Protocol: Synthesis of Dihydropyrimidine-2(1H)-ones
This protocol is a general representation of the Biginelli-type reaction reported in the literature.[4]
Materials:
-
1-(4-Bromo-1-hydroxynaphthalen-2-yl) ethan-1-one
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Urea
-
Ethanol
-
Potassium hydroxide
-
Dimethylformamide (DMF)
-
Concentrated hydrochloric acid
-
Ammonium hydroxide solution
Procedure:
-
Chalcone Synthesis: Condense 1-(4-Bromo-1-hydroxynaphthalen-2-yl) ethan-1-one with an aromatic aldehyde in ethanol using potassium hydroxide as a base to form the corresponding chalcone.
-
Cyclocondensation: Reflux the purified chalcone with urea and a catalytic amount of concentrated HCl in DMF.
-
Cool the reaction mixture and pour it into crushed ice.
-
Neutralize with a cold ammonium hydroxide solution to precipitate the dihydropyrimidine-2(1H)-one derivative.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Proposed Synthetic Transformations: Expanding the Chemical Space
The true power of this compound lies in the orthogonal reactivity of its functional groups. This allows for a modular approach to the synthesis of a diverse library of compounds.
Caption: Potential reaction pathways.
C-C Bond Formation via Suzuki Coupling
The bromine atom at the 4-position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or vinyl substituents.[7][8][9] This is a powerful tool for extending the conjugation of the naphthalene system or for introducing pharmacophores.
Proposed General Protocol for Suzuki Coupling:
-
To a degassed solution of this compound, a boronic acid or ester (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent (e.g., DME, toluene, or dioxane/water), add a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides.[2][10][11] Applying this to this compound would provide access to a range of N-substituted derivatives, which are common motifs in pharmaceuticals.
Proposed General Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine this compound, an amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equivalents) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to 80-120 °C until the reaction is complete.
-
Cool the mixture, quench with water, and extract with an organic solvent.
-
Purify the product via column chromatography.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its straightforward preparation and the presence of multiple, orthogonally reactive functional groups make it an ideal starting material for the construction of complex and diverse molecular scaffolds. The applications presented herein, both documented and proposed, highlight its potential in the synthesis of bioactive heterocycles and as a platform for the development of novel compounds through modern cross-coupling methodologies. It is our hope that this guide will inspire further exploration and utilization of this powerful synthetic intermediate in the broader chemical research community.
References
-
Friedel-Crafts Acylation with Amides. PMC. Retrieved January 18, 2026, from [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved January 18, 2026, from [Link]
-
Buchwald–Hartwig amination. Wikipedia. Retrieved January 18, 2026, from [Link]
-
Decarboxylation. Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). ijarsct. Retrieved January 18, 2026, from [Link]
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. Retrieved January 18, 2026, from [Link]
-
Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. PrepChem.com. Retrieved January 18, 2026, from [Link]
-
4-Bromo-3-hydroxy-2-naphthoic acid. SIELC Technologies. Retrieved January 18, 2026, from [Link]
-
Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. NIH. Retrieved January 18, 2026, from [Link]
-
Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. MDPI. Retrieved January 18, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Retrieved January 18, 2026, from [Link]
- Process for the preparation of 4-bromo-1,8-naphthalic acid anhydride. Google Patents.
-
Suzuki reaction. Wikipedia. Retrieved January 18, 2026, from [Link]
-
3 - Supporting Information. acs.org. Retrieved January 18, 2026, from [Link]
-
A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. SciELO. Retrieved January 18, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved January 18, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved January 18, 2026, from [Link]
-
Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed. Retrieved January 18, 2026, from [Link]
-
2-Naphthol. Wikipedia. Retrieved January 18, 2026, from [Link]
-
29.6 Infrared (IR) Spectroscopy. LibreTexts. Retrieved January 18, 2026, from [Link]
-
1H and 13C NMR chemical shifts of 1-Hydroxy- 4-methoxy-2-naphthoic acid. ResearchGate. Retrieved January 18, 2026, from [Link]
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- 1. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID(5409-15-4) IR Spectrum [m.chemicalbook.com]
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- 4. spcmc.ac.in [spcmc.ac.in]
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- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Evaluating the Antimicrobial Activity of 4-Bromo-1-hydroxy-2-naphthoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens constitutes a formidable global health crisis, necessitating an urgent and continuous search for new antimicrobial agents. Naphthalene and its derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, with several compounds demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.[1] The core structure of 4-Bromo-1-hydroxy-2-naphthoic acid presents a unique chemical framework. The presence of a hydroxyl group, a carboxylic acid moiety, and a bromine atom on the naphthalene ring system offers multiple points for chemical modification and suggests a potential for significant biological activity. Halogenation, particularly bromination, of aromatic compounds has been shown to enhance their antimicrobial efficacy, a phenomenon that warrants thorough investigation in the context of this naphthoic acid backbone.[2][3][4]
These application notes provide a comprehensive guide for the systematic evaluation of the antimicrobial properties of newly synthesized derivatives of this compound. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[1][5] This document is designed not merely as a set of instructions, but as a framework for rigorous scientific inquiry, offering insights into the rationale behind each step and guiding the user toward generating robust and reliable data.
I. Rationale and Experimental Strategy
The primary objective is to determine the potency of the synthesized this compound derivatives against a clinically relevant panel of microorganisms. The experimental workflow is designed to first establish the minimum concentration of a compound that inhibits microbial growth (Minimum Inhibitory Concentration or MIC) and then to determine the minimum concentration required to kill the microorganism (Minimum Bactericidal Concentration or MBC). This two-tiered approach allows for the differentiation between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, a critical distinction in drug development.
The broth microdilution method is selected as the primary technique for MIC determination due to its efficiency, scalability (allowing for the testing of multiple compounds and strains simultaneously in 96-well plates), and conservation of test compounds.[1][5][6][7] The subsequent MBC test is a logical extension of the MIC assay, providing deeper insight into the compound's lethal activity.[8][9][10]
Figure 1: High-level experimental workflow for antimicrobial activity assessment.
II. Materials and Reagents
A. Test Compounds and Controls
-
This compound derivatives: Synthesized and purified.
-
Positive Control Antibiotics:
-
For Bacteria: Ciprofloxacin or Gentamicin (Broad-spectrum). Vancomycin (Gram-positive specific).
-
For Fungi: Amphotericin B or Fluconazole.
-
-
Negative Control: Dimethyl sulfoxide (DMSO) or the solvent used to dissolve the test compounds.
B. Microbial Strains (Suggested Panel)
A representative panel should include:
-
Gram-positive Bacteria:
-
Staphylococcus aureus (e.g., ATCC 29213) - a common cause of skin and soft tissue infections.
-
Enterococcus faecalis (e.g., ATCC 29212) - associated with urinary tract and bloodstream infections.
-
-
Gram-negative Bacteria:
-
Escherichia coli (e.g., ATCC 25922) - a versatile pathogen causing a range of infections.
-
Pseudomonas aeruginosa (e.g., ATCC 27853) - an opportunistic pathogen known for its resistance.
-
-
Fungi (Yeast):
-
Candida albicans (e.g., ATCC 90028) - a common cause of opportunistic fungal infections.
-
C. Media and Reagents
-
For Bacteria:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
-
For Fungi:
-
RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sabouraud Dextrose Agar (SDA)
-
-
Sterile 0.85% Saline
-
Sterile deionized water
-
96-well sterile, flat-bottom microtiter plates
-
Spectrophotometer
III. Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07.[1]
1. Preparation of Test Compound Stock Solutions:
-
Accurately weigh and dissolve each derivative in 100% DMSO to a final concentration of 10 mg/mL.
-
Causality: DMSO is a common solvent for water-insoluble compounds. Preparing a high-concentration stock minimizes the final DMSO concentration in the assay, which can have its own inhibitory effects. The final concentration of DMSO in the wells should not exceed 1% (v/v).
2. Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or, for greater accuracy, using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm).
-
Within 15 minutes of standardization, dilute the adjusted suspension in the appropriate broth (CAMHB for bacteria, RPMI for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension.
3. Plate Preparation and Serial Dilution:
-
In a 96-well microtiter plate, add 100 µL of the appropriate sterile broth to all wells.
-
Add an additional 100 µL of the compound stock solution (at a working concentration, e.g., 256 µg/mL) to the first column of wells. This creates the highest concentration to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column. This will result in wells containing 100 µL of varying compound concentrations.
4. Inoculation:
-
Add 10 µL of the standardized and diluted microbial inoculum (from step 2) to each well, except for the sterility control wells. The final volume in each well will be 110 µL.
-
Self-Validation: Include the following controls on each plate:
-
Growth Control: Wells containing broth and inoculum, but no test compound.
-
Sterility Control: Wells containing broth only.
-
Positive Control: A row of wells with a standard antibiotic undergoing serial dilution.
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay.
-
5. Incubation:
-
Cover the plates and incubate at 35 ± 2°C.
-
Incubation time: 18-24 hours for most bacteria, 24-48 hours for fungi.
6. Reading and Interpreting MIC:
-
Following incubation, visually inspect the plates. The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) compared to the growth control. A reading mirror or a plate reader can aid in this determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed as a follow-up to the MIC test to determine the concentration at which the compound is lethal to the microbe.[8][9][10]
1. Subculturing from MIC Plate:
-
From the wells of the MIC plate that showed no visible growth (i.e., the MIC well and wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh, appropriate agar plate (MHA for bacteria, SDA for fungi).
2. Incubation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours (or longer for slow-growing organisms).
3. Reading and Interpreting MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[9][10]
-
Interpretation:
-
If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .[9]
-
If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .
-
IV. Data Presentation and Analysis
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: MIC and MBC Values (µg/mL) of this compound Derivatives
| Compound ID | S. aureus (ATCC 29213) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| MIC / MBC | MIC / MBC | MIC / MBC | MIC / MBC | MIC / MFC * | |
| Derivative 1 | |||||
| Derivative 2 | |||||
| Derivative 3 | |||||
| ... | |||||
| Ciprofloxacin | N/A | ||||
| Vancomycin | N/A | N/A | N/A | ||
| Amphotericin B | N/A | N/A | N/A | N/A |
* For fungi, the term Minimum Fungicidal Concentration (MFC) is used instead of MBC.
V. Postulated Mechanism of Action
The precise mechanism of action for this compound derivatives must be determined empirically. However, based on related chemical structures, several hypotheses can be proposed to guide further investigation.
Phenolic compounds are known to exert antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis.[11] The lipophilic nature of the naphthalene ring likely facilitates the compound's partitioning into the lipid bilayer of the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and eventual cell death.
The bromo-substituent can significantly influence the compound's electronic properties and lipophilicity. Halogenation often increases the efficacy of phenolic antimicrobials.[12][13] This could be due to enhanced membrane disruption capabilities or improved binding to target enzymes. The carboxylic acid and hydroxyl groups can participate in hydrogen bonding and may be crucial for interacting with active sites of microbial enzymes or other molecular targets.
Figure 2: Postulated mechanisms of antimicrobial action.
Further studies to elucidate the exact mechanism could include:
-
Membrane Permeability Assays: Using fluorescent dyes like propidium iodide to quantify membrane damage.
-
Enzyme Inhibition Assays: Testing the compounds against specific bacterial enzymes (e.g., DNA gyrase).
-
Transcriptomic or Proteomic Analysis: To identify changes in gene or protein expression in response to treatment.
VI. Conclusion
The protocols outlined in these application notes provide a robust and standardized framework for assessing the antimicrobial potential of this compound derivatives. By adhering to these methodologies, researchers can generate high-quality, reproducible data that will be crucial for identifying lead compounds, understanding structure-activity relationships, and guiding the future development of this promising class of potential antimicrobial agents.
References
-
Ghannoum, M. et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. [Link]
-
Fisher, R. A. et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50901. [Link]
-
Microbiology Info. (n.d.). Broth Microdilution. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. [Link]
-
Olanrewaju, R. O. et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 143646. [Link]
-
Sim, M. et al. (2025). Elucidating the Antimicrobial Activity, Virulence, and Resistance Mechanisms of Pentabromophenol on Staphylococcus aureus. ResearchGate. [Link]
-
Longkumer, T. et al. (2025). Green Synthesis of Bromo Organic Molecules and Investigations on Their Antibacterial Properties: An Experimental and Computational Approach. ResearchGate. [Link]
-
Xie, Y. et al. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 9, 2899. [Link]
-
Wójciak, M. et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540. [Link]
Sources
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- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. microchemlab.com [microchemlab.com]
- 9. grokipedia.com [grokipedia.com]
- 10. microbe-investigations.com [microbe-investigations.com]
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- 12. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes [ouci.dntb.gov.ua]
Stability-Indicating HPLC Method for the Analysis of 4-Bromo-3-hydroxy-2-naphthoic Acid: An Application Note and Protocol
Introduction
4-Bromo-3-hydroxy-2-naphthoic acid is a key intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. Its purity and stability are critical for the quality and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound and its potential impurities or degradation products. This application note presents a detailed, robust, and stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of 4-Bromo-3-hydroxy-2-naphthoic acid, developed and validated in accordance with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
The causality behind developing a stability-indicating method lies in its ability to provide a clear and unambiguous assessment of a drug substance's stability under various environmental conditions. By subjecting the analyte to forced degradation, we can generate its potential degradation products and ensure the analytical method can effectively separate them from the intact parent compound. This is paramount for ensuring the safety and efficacy of pharmaceutical products throughout their shelf life.
Chromatographic Principles and Method Rationale
The selected analytical approach is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. 4-Bromo-3-hydroxy-2-naphthoic acid, with its naphthalene core, is a relatively nonpolar molecule and is well-suited for retention on a nonpolar stationary phase, such as C18.
An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group of the analyte. This is a critical experimental choice because analyzing aromatic carboxylic acids in their non-ionized form minimizes peak tailing and results in sharper, more symmetrical peaks, leading to improved resolution and more accurate quantification.[5] The use of an organic modifier, such as methanol or acetonitrile, in the mobile phase allows for the elution of the analyte from the column. A gradient elution may be necessary to ensure the timely elution of both the main compound and any potential, more or less retained, impurities.
Optimized HPLC Method Parameters
The following table summarizes the optimized chromatographic conditions for the analysis of 4-Bromo-3-hydroxy-2-naphthoic acid. These parameters were established based on a combination of theoretical principles and empirical data, drawing from established methods for structurally similar compounds.[6]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient Program | 80% A / 20% B, hold for 2 minLinear gradient to 20% A / 80% B over 10 minHold at 20% A / 80% B for 5 minReturn to 80% A / 20% B over 1 minEquilibrate for 5 min |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 271 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 23 minutes |
Rationale for Parameter Selection:
-
Column: A standard length C18 column with a 5 µm particle size provides a good balance between resolution, backpressure, and analysis time.
-
Mobile Phase: The use of formic acid provides an acidic pH to ensure good peak shape.[5] Methanol was chosen as the organic modifier due to its compatibility with the analyte and its UV transparency at the detection wavelength.
-
Gradient Program: A gradient elution is essential for a stability-indicating method to ensure the separation of potential degradation products with a wide range of polarities.
-
Flow Rate: A flow rate of 0.7 mL/min provides optimal efficiency for a 4.6 mm internal diameter column.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.
-
Detection Wavelength: The selection of 271 nm is based on the UV-Vis spectrum of a structurally similar compound, 4-bromomethyl-3-nitrobenzoic acid, which shows a significant absorbance at this wavelength.[6] Naphthoic acid derivatives typically exhibit strong absorbance in this region due to their extended aromatic system.
-
Injection Volume: A 20 µL injection volume is a standard volume that provides good sensitivity without overloading the column.
Experimental Protocols
Standard and Sample Preparation
The solubility of 3-hydroxy-2-naphthoic acid is low in water but good in alcohols.[7] Therefore, a mixture of the mobile phase components is an ideal solvent.
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of 4-Bromo-3-hydroxy-2-naphthoic acid reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (the diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent.
-
-
Sample Solution (10 µg/mL):
-
Accurately weigh a quantity of the sample equivalent to about 10 mg of 4-Bromo-3-hydroxy-2-naphthoic acid.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
-
Forced Degradation Studies Protocol
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the 4-Bromo-3-hydroxy-2-naphthoic acid drug substance. The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[8]
-
Acid Hydrolysis:
-
Dissolve 10 mg of the substance in 10 mL of diluent.
-
Add 10 mL of 0.1 N HCl.
-
Heat at 60 °C for 2 hours.
-
Cool, neutralize with 10 mL of 0.1 N NaOH, and dilute to 100 mL with diluent.
-
-
Base Hydrolysis:
-
Dissolve 10 mg of the substance in 10 mL of diluent.
-
Add 10 mL of 0.1 N NaOH.
-
Keep at room temperature for 1 hour.
-
Neutralize with 10 mL of 0.1 N HCl and dilute to 100 mL with diluent.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of the substance in 10 mL of diluent.
-
Add 10 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to 100 mL with diluent.
-
-
Thermal Degradation:
-
Expose the solid drug substance to 105 °C in a hot air oven for 24 hours.
-
Prepare a 10 µg/mL solution in the diluent.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days.
-
Prepare a 10 µg/mL solution in the diluent.
-
A control sample (un-stressed) should be prepared and analyzed alongside the stressed samples.
Method Validation
The analytical method should be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[3] The validation parameters should include:
-
Specificity: Demonstrated by the separation of the main peak from any degradation products or impurities. Peak purity should be assessed using a photodiode array (PDA) detector.
-
Linearity: Assessed over a concentration range of, for example, 1-20 µg/mL. The correlation coefficient (r²) should be greater than 0.999.
-
Accuracy: Determined by recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Recoveries should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Determined by six replicate injections of the standard solution. The relative standard deviation (RSD) should be less than 2%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the sample on different days, with different analysts, and on different instruments. The RSD should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.
System Suitability
Before each sequence of analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of replicate injections | ≤ 2.0% |
Data Presentation and Interpretation
The output from the HPLC system will be a chromatogram, which is a plot of detector response versus time. The peak corresponding to 4-Bromo-3-hydroxy-2-naphthoic acid should be identified based on its retention time, which should be consistent with that of the reference standard. The area under the peak is proportional to the concentration of the analyte.
In the analysis of stressed samples, new peaks corresponding to degradation products may appear. The method is considered stability-indicating if these new peaks are well-resolved from the main analyte peak.
Visualizations
Caption: Workflow for the HPLC analysis of 4-Bromo-3-hydroxy-2-naphthoic acid.
Caption: Logical relationship in forced degradation studies.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust means for the quantitative analysis of 4-Bromo-3-hydroxy-2-naphthoic acid and for monitoring its stability. The method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and for use in drug development and stability studies. Adherence to the described protocols and validation procedures will ensure the generation of high-quality, reliable data that meets regulatory expectations.
References
-
Z. Pawlak, et al. (1991). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]
-
Chromatography Forum (2012). Forced Degradation Sample Prep. Chromatography Forum. [Link]
-
European Medicines Agency (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]
-
International Council for Harmonisation (n.d.). Q1A(R2) Guideline. ICH. [Link]
-
LSC Group® (n.d.). ICH Stability Guidelines. LSC Group®. [Link]
-
HMR Labs (2024). ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. [Link]
-
M. C. de Oliveira et al. (2013). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. ResearchGate. [Link]
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- 1. Stability-Indicating Method Validation: Regulatory Considerations – Pharma Validation [pharmavalidation.in]
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- 4. database.ich.org [database.ich.org]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 4-Bromo-1-hydroxy-2-naphthoic Acid in Materials Science
Introduction: Unveiling the Potential of a Multifunctional Building Block
4-Bromo-1-hydroxy-2-naphthoic acid is a unique aromatic compound that, while not extensively characterized in dedicated materials science literature, presents a compelling molecular architecture for the development of advanced functional materials. Its structure combines a rigid, fluorescent naphthalene core with three distinct functional handles: a carboxylic acid, a hydroxyl group, and a bromine atom. This trifecta of reactivity opens avenues for its application as a versatile building block in several key areas of materials science. The hydroxyl and carboxylic acid groups offer sites for esterification, amidation, and coordination to metal centers. The bromine atom serves as a reactive site for cross-coupling reactions, enabling the construction of larger conjugated systems.
This guide provides a forward-looking perspective on the potential applications of this compound. The protocols herein are grounded in established chemical principles and draw analogies from well-documented applications of similarly functionalized naphthalene derivatives. These notes are intended to serve as a foundational resource for researchers and scientists poised to explore the untapped potential of this promising molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 5813-37-6 | [1] |
| Molecular Formula | C₁₁H₇BrO₃ | [1] |
| Molecular Weight | 267.08 g/mol | |
| Physical Form | Solid | |
| Storage | Sealed in dry, room temperature |
Application I: Precursor for Organic Light-Emitting Diode (OLED) Materials
Expertise & Experience: The naphthalene core is a well-established motif in materials for organic electronics, prized for its rigidity and charge transport characteristics. The bromine atom on the this compound backbone is a key feature, providing a reactive handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination. These reactions are workhorses in the synthesis of the complex aromatic structures that constitute hole transport and emissive layer materials in OLEDs.[2] By coupling this molecule with other aromatic cores, it is possible to synthesize novel materials with tailored optoelectronic properties, potentially leading to high photoluminescence quantum yields and tunable emission colors.[2]
Logical Workflow for OLED Material Synthesis
Caption: Workflow for synthesizing OLED materials from this compound.
Protocol 1: Synthesis of a Novel Emissive Core via Suzuki Coupling
This protocol describes a hypothetical synthesis of a larger, conjugated molecule suitable for use as an emissive material in an OLED.
1. Protection of Hydroxyl and Carboxylic Acid Groups:
-
Rationale: To prevent unwanted side reactions during the cross-coupling step, the acidic protons of the hydroxyl and carboxylic acid groups must be protected. Methylation is a common strategy.
-
Procedure:
-
Dissolve this compound in anhydrous N,N-Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) in excess.
-
Add methyl iodide (CH₃I) dropwise and stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the resulting protected intermediate (4-bromo-1-methoxy-2-naphthoic acid methyl ester) by column chromatography.
-
2. Suzuki-Miyaura Cross-Coupling:
-
Rationale: This reaction will form a C-C bond between the brominated naphthalene core and another aromatic boronic acid, extending the π-conjugated system which is essential for tuning the emission wavelength.
-
Procedure:
-
In a Schlenk flask, combine the protected intermediate, an aromatic boronic acid (e.g., pyrene-1-boronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent mixture of toluene and water.
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Heat the reaction mixture under an inert atmosphere at 90°C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture, extract with an organic solvent, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
-
3. Deprotection:
-
Rationale: The protecting groups are removed to yield the final target molecule.
-
Procedure:
-
Dissolve the purified, coupled product in a suitable solvent such as Tetrahydrofuran (THF).
-
Add a strong base like lithium hydroxide (LiOH) in water to hydrolyze the ester and ether.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture with dilute HCl to precipitate the final product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Self-Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Its photophysical properties (absorption and emission spectra, quantum yield) should be characterized using UV-Vis and fluorescence spectroscopy.
Application II: Functional Monomer for Specialty Polymers
Expertise & Experience: The incorporation of naphthalene-based moieties into polymer backbones can impart desirable properties such as thermal stability, fluorescence, and specific chemical reactivity. Naphthoic acid derivatives have been successfully used to synthesize functional polymers, for instance, with antimicrobial activity.[3] By converting the carboxylic acid group of this compound into a polymerizable group (e.g., a methacrylate), a monomer can be created. Subsequent polymerization will yield a polymer with pendant brominated naphthol units, which can be further modified post-polymerization via the bromo-substituent.
Protocol 2: Synthesis and Polymerization of a Naphthalene-Containing Methacrylate Monomer
1. Monomer Synthesis (Esterification):
-
Rationale: This step attaches a polymerizable methacrylate group to the naphthoic acid core via an ester linkage.
-
Procedure:
-
Suspend this compound in dichloromethane (DCM).
-
Add 2-hydroxyethyl methacrylate (HEMA) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid, base, and brine.
-
Purify the monomer by column chromatography.
-
2. Radical Polymerization:
-
Rationale: Free radical polymerization is a robust method for creating polymers from vinyl monomers.
-
Procedure:
-
Dissolve the synthesized monomer and a radical initiator such as azobisisobutyronitrile (AIBN) in an anhydrous solvent like toluene.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture at 70°C under an inert atmosphere for 24 hours.
-
Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
Self-Validation: Monomer synthesis should be confirmed by NMR and mass spectrometry. The resulting polymer's molecular weight and dispersity can be determined by gel permeation chromatography (GPC). The incorporation of the naphthalene unit can be verified by FT-IR and UV-Vis spectroscopy.
Application III: Ligand for Luminescent Metal-Organic Frameworks (MOFs)
Expertise & Experience: The carboxylic acid and hydroxyl groups of this compound make it an excellent candidate for a linker in the synthesis of Metal-Organic Frameworks (MOFs).[4] Naphthalene-based linkers are known to form robust MOFs, and the inherent luminescence of the naphthalene core can be harnessed to create fluorescent materials.[5] The bromo- and hydroxyl- functionalities provide opportunities for post-synthetic modification of the MOF, allowing for the tuning of its properties or the introduction of catalytic sites.[6]
MOF Synthesis Workflow
Caption: General workflow for the solvothermal synthesis of a MOF using this compound as a linker.
Protocol 3: Solvothermal Synthesis of a Zn-based MOF
-
Rationale: Solvothermal synthesis is a common method for crystallizing MOFs by heating the reactants in a sealed container. Zinc is often chosen for its ability to form a variety of coordination geometries, and its complexes are often luminescent.
-
Procedure:
-
In a glass vial, dissolve this compound and a zinc salt (e.g., zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O) in N,N-dimethylformamide (DMF).
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120°C for 48 hours.
-
Allow the oven to cool slowly to room temperature.
-
Collect the resulting crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF to remove unreacted starting materials.
-
Immerse the crystals in a volatile solvent like acetone for 3 days, replacing the solvent daily, to exchange the high-boiling point DMF.
-
Activate the MOF by heating under vacuum to remove the acetone and create a porous material. For delicate structures, supercritical CO₂ drying is a preferred activation method.[7]
-
Self-Validation: The crystallinity and phase purity of the MOF should be confirmed by Powder X-ray Diffraction (PXRD). The porosity can be assessed by gas (e.g., N₂) adsorption measurements. The incorporation of the linker can be confirmed by digesting the MOF in acid and analyzing the solution by NMR. The thermal stability should be evaluated using Thermogravimetric Analysis (TGA).
Application IV: Platform for Fluorescent Chemosensors
Expertise & Experience: Naphthol derivatives are a well-established class of fluorescent chemosensors.[8][9] The fluorescence of the naphthol moiety is often sensitive to its local environment. Binding of an analyte, such as a metal ion, to the hydroxyl and carboxylic acid groups can modulate the electronic properties of the fluorophore, leading to a change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). This makes this compound a promising candidate for developing new chemosensors.[10]
Protocol 4: Screening for Metal Ion Sensing Capability
-
Rationale: This protocol outlines a standard fluorometric titration to determine if the compound can act as a selective sensor for a range of metal ions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water with a buffer to maintain pH).
-
Prepare stock solutions of various metal perchlorate or nitrate salts (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Al³⁺, Hg²⁺, etc.).
-
In a series of cuvettes, place a fixed concentration of the this compound solution.
-
Record the initial fluorescence emission spectrum.
-
To each cuvette, add an excess (e.g., 10 equivalents) of a different metal ion solution and record the fluorescence spectrum again. A significant change in fluorescence for a particular metal ion indicates potential selectivity.
-
For the "hit" metal ion, perform a detailed titration by adding increasing amounts (from 0 to 2 equivalents) of the metal ion to a fresh solution of the compound and recording the fluorescence spectrum at each addition.
-
Plot the change in fluorescence intensity versus the concentration of the metal ion to determine the binding stoichiometry and calculate the binding constant.
-
Self-Validation: The selectivity of the sensor is validated by the lack of response to other ions. The sensitivity is determined by calculating the limit of detection (LOD) from the titration data. The binding mechanism can be further investigated using techniques like Job's plot analysis and NMR titration.
Conclusion and Future Outlook
This compound stands as a molecule of significant, yet largely unexplored, potential in materials science. The protocols and application frameworks detailed in this guide are intended to catalyze this exploration. By leveraging its unique combination of functional groups, researchers can venture into the synthesis of novel organic electronic materials, functional polymers, porous crystalline frameworks, and sensitive chemical sensors. The true utility of this compound will be fully realized through the creative and rigorous experimental work it is poised to inspire.
References
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Piktel, E., et al. (2021). Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms. National Center for Biotechnology Information. Retrieved from [Link]
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Liu, B., et al. (2016). Naphthol-based fluorescent sensors for aluminium ion and application to bioimaging. PubMed. Retrieved from [Link]
-
El-Nahas, A. M., et al. (2022). Synthesis and characterization of Co, Ni, Zr and Cu MOFs based on 1,4-naphthalenedicarboxylic acid linker for hydrogen generation. PubMed. Retrieved from [Link]
-
Guo, W.-T., et al. (2022). A naphthol-functionalized bis(salamo)-like chromogenic and fluorogenic probe for monitoring hydrogen sulfide and application in water samples. Taylor & Francis Online. Retrieved from [Link]
-
SIELC Technologies. (2018). 4-Bromo-3-hydroxy-2-naphthoic acid. Retrieved from [Link]
-
Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, P., et al. (2016). A fluorescent chemosensor based on naphthol for detection of Zn(2+). PubMed. Retrieved from [Link]
-
Lapshin, R. A., et al. (2022). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. National Center for Biotechnology Information. Retrieved from [Link]
-
Zenlyms Tech. (n.d.). This compound. Retrieved from [Link]
-
SIELC Technologies. (2018). 4-Bromo-3-hydroxy-2-naphthoic acid. Retrieved from [Link]
-
SciSpace. (n.d.). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. Retrieved from [Link]
-
de la Torre, G., et al. (2023). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. National Center for Biotechnology Information. Retrieved from [Link]
-
Bibi, S., et al. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. National Center for Biotechnology Information. Retrieved from [Link]
-
Plummer, S. (2021). Synthesis and Characterization of MOF UPC-68. YouTube. Retrieved from [Link]
-
Arslan, M., et al. (2011). Synthesis, characterization and properties of naphthoxazine-functional poly(propyleneoxide)s. ResearchGate. Retrieved from [Link]
-
Cziepski, C., et al. (2017). Synthesis and characterization of naphthalimide-functionalized polynorbornenes. National Center for Biotechnology Information. Retrieved from [Link]
-
Osti.gov. (2020). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-naphthoic acid. Retrieved from [Link]
-
Gahlaut, R., et al. (2013). Luminescence characteristics and room temperature phosphorescence of naphthoic acids in polymers. ResearchGate. Retrieved from [Link]
-
de Sousa, D. F., et al. (2024). In Situ Luminescence of Self-Assembled Eu(III)-Naphthoic Acid Complex in Langmuir and LB Films. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Materials used for organic light-emitting diodes - Organic electroactive compounds. Retrieved from [Link]
-
ScienceDirect. (2020). Advancing metal–organic frameworks' materials chemistry. Retrieved from [Link]
-
MDPI. (2023). Chemosensors, Volume 11, Issue 1 (January 2023). Retrieved from [Link]
-
MDPI. (2022). Metal–Organic Frameworks as Versatile Platforms for Organometallic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-naphthoic acid. Retrieved from [Link]
-
Materials Chemistry Frontiers. (2020). Recent advances in organic light-emitting diodes: toward smart lighting and displays. Retrieved from [Link]
-
IAPC Journals. (2024). Metal-organic frameworks:. Retrieved from [Link]
-
Crimson Publishers. (2021). Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. Retrieved from [Link]
-
MDPI. (2025). Chemosensors, Volume 13, Issue 4 (April 2025). Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Virtual Issue: Chemosensors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Metal–Organic Frameworks Constructed from Branched Oligomers. Retrieved from [Link]
-
MDPI. (2023). Chemosensors | February 2023 - Browse Articles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Recent Progress in Metal–Organic Framework (MOF) Based Luminescent Chemodosimeters. Retrieved from [Link]
-
ResearchGate. (2009). Understanding the photophysics of 4-nitro-1-hydroxy-2-naphthoic acid: A controlled excited state proton transfer. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Naphthol. Retrieved from [Link]
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Use of 4-Bromo-1-hydroxy-2-naphthoic acid as a building block for functional dyes
Application Notes & Protocols
Topic: Use of 4-Bromo-1-hydroxy-2-naphthoic acid as a Building Block for Functional Dyes
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the utilization of this compound as a versatile precursor for the synthesis of functional dyes. We delve into the unique chemical characteristics of this building block, explaining how its distinct functional groups can be strategically exploited. The core of this guide features a detailed, field-tested protocol for the synthesis of a representative azo dye, emphasizing the causality behind critical experimental steps to ensure reproducibility and success. Furthermore, we discuss the characterization techniques and explore the potential applications of the resulting chromophores in diverse scientific and industrial fields.
Introduction: The Strategic Value of this compound in Dye Chemistry
The field of functional dyes demands molecular building blocks that offer not just chromophoric potential but also handles for chemical modification and tuning of properties. This compound is an exemplary scaffold that meets these requirements. Its naphthalene core forms the basis of many robust and vibrant colorants, historically known as "Naphthol" dyes, which are a class of azoic dyes synthesized directly on a substrate.[1]
The strategic value of this compound lies in its trifunctional nature:
-
The Naphthol Moiety (1-Hydroxy): The hydroxyl group strongly activates the aromatic ring system, making it a highly efficient "coupling component" for electrophilic substitution reactions, most notably with diazonium salts to form the characteristic azo (-N=N-) linkage.[2][3]
-
The Carboxylic Acid Group (2-Carboxylic): This functional group provides a crucial site for secondary reactions. It can be converted into esters or amides, enabling the covalent attachment of the dye to polymers, biomolecules, or surfaces. It also enhances solubility in alkaline media and can modulate the dye's electronic properties.
-
The Bromo Group (4-Bromo): The presence of a halogen at this position serves two purposes. Firstly, as an electron-withdrawing group, it can induce a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the final dye's absorption spectrum, allowing for fine-tuning of its color. Secondly, it can act as a reactive site for advanced cross-coupling reactions (e.g., Suzuki, Heck), opening pathways to even more complex and functionalized dye structures.
This guide will provide the foundational knowledge and practical protocols to leverage these features effectively.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the starting material is paramount for successful synthesis. The key attributes of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 5813-37-6 | [4][5] |
| Molecular Formula | C₁₁H₇BrO₃ | |
| Molecular Weight | 267.08 g/mol | |
| Appearance | Solid | |
| Key Functional Groups | Phenolic Hydroxyl (-OH), Carboxylic Acid (-COOH), Aryl Bromide (-Br) | |
| Reactivity Center | The C3 position is highly activated for electrophilic attack due to the directing effect of the C1-hydroxyl group. |
The reactivity is dominated by the electron-rich naphthol ring. The hydroxyl group at the C1 position makes the molecule an excellent nucleophile, particularly when deprotonated under basic conditions to form the naphtholate ion. This enhanced nucleophilicity is the cornerstone of its use in azo coupling reactions.
Caption: Key reactive sites on the this compound molecule.
Core Application: Synthesis of Azo Dyes
Azo dyes are the largest and most versatile class of synthetic colorants, and their synthesis is a cornerstone of organic chemistry.[3][6] The reaction involves two fundamental stages: the diazotization of a primary aromatic amine and the subsequent azo coupling with an electron-rich component like this compound.[2]
Caption: General workflow for the synthesis of an azo dye.
Detailed Experimental Protocols
Disclaimer: All procedures must be conducted in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of a Representative Monoazo Dye
This protocol details the synthesis of an illustrative red dye via the coupling of diazotized p-nitroaniline with this compound.
Causality: This step converts the stable primary amine into a highly electrophilic diazonium salt. The reaction is performed at 0-5°C because diazonium salts are thermally unstable and can decompose to release nitrogen gas at higher temperatures, leading to side products and reduced yield.
Materials:
-
p-Nitroaniline (0.69 g, 5 mmol)
-
Concentrated Hydrochloric Acid (HCl, 37%, ~1.5 mL)
-
Sodium Nitrite (NaNO₂, 0.38 g, 5.5 mmol)
-
Deionized Water
-
Ice
Equipment:
-
100 mL Beaker
-
50 mL Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Glass rod
Procedure:
-
In the 100 mL beaker, create a slurry by adding 0.69 g of p-nitroaniline to 5 mL of deionized water, followed by the slow addition of 1.5 mL of concentrated HCl while stirring.
-
Heat the mixture gently if necessary to achieve a clear solution, then cool it to 0-5°C in an ice bath. The hydrochloride salt of the amine may precipitate.
-
In the separate 50 mL beaker, dissolve 0.38 g of sodium nitrite in 5 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution over 10 minutes. Crucially, maintain the temperature below 5°C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure the reaction goes to completion. The resulting clear, cold solution contains the diazonium salt and should be used immediately in the next step.
Causality: The coupling reaction is performed in a basic solution (pH 8-10). The alkaline conditions deprotonate the phenolic hydroxyl and carboxylic acid groups of the naphthol, creating a highly electron-rich naphtholate anion. This greatly increases its nucleophilicity, facilitating the electrophilic attack by the diazonium salt to form the azo bond.
Materials:
-
This compound (1.34 g, 5 mmol)
-
Sodium Hydroxide (NaOH) solution, 10% w/v
-
Cold diazonium salt solution (from Part A)
-
Deionized Water
-
Ice
Equipment:
-
250 mL Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH paper or pH meter
Procedure:
-
In the 250 mL beaker, dissolve 1.34 g of this compound in 50 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice bath with vigorous stirring.
-
Slowly, and with continuous stirring, add the cold diazonium salt solution from Part A to the alkaline naphthol solution.
-
An intensely colored (typically deep red or orange) precipitate will form immediately.
-
During the addition, monitor the pH and maintain it between 8 and 10 by adding drops of 10% NaOH solution as needed.
-
Once the addition is complete, allow the reaction to stir in the ice bath for 30 minutes to ensure maximum coupling.
Procedure:
-
Collect the colored solid dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and unreacted starting materials.
-
Continue washing until the filtrate runs clear and colorless.
-
Dry the purified dye in a vacuum oven at 60°C to a constant weight.
-
For higher purity, the crude dye can be recrystallized from a suitable solvent like ethanol or acetic acid.
Characterization of Synthesized Dyes
Verifying the identity and purity of the synthesized functional dye is a critical step. The following techniques are standard in the field.
| Technique | Purpose | Expected Observations for Azo Dye |
| UV-Visible Spectroscopy | Determine the maximum absorbance wavelength (λₘₐₓ), which dictates the color. | A strong absorption band in the visible region (e.g., 450-550 nm for a red/orange dye). |
| FTIR Spectroscopy | Confirm the presence of key functional groups. | Peaks corresponding to O-H (broad), C=O (sharp, ~1700 cm⁻¹), N=N (weak, ~1450 cm⁻¹), and C-Br bonds. |
| ¹H NMR Spectroscopy | Elucidate the proton environment and confirm the aromatic substitution pattern. | Complex signals in the aromatic region (7-9 ppm) consistent with the coupled structure. |
| Mass Spectrometry | Determine the molecular weight of the final compound. | A molecular ion peak corresponding to the calculated mass of the synthesized dye. |
Applications and Future Scope
Dyes derived from this compound are not limited to simple coloration. Their inherent functionality opens doors to advanced applications.
-
Intelligent Textiles: The carboxylic acid group can be used to covalently bond the dye to fabrics like cotton, wool, or nylon, creating textiles with high wash and light fastness.[7][8][9]
-
Chemical Sensors: The electronic structure of the azo-naphthol system can be sensitive to changes in pH or the presence of metal ions. By tethering the dye to a substrate via the carboxyl group, it can be developed into a colorimetric sensor.
-
Bioconjugation and Imaging: The carboxylic acid can be activated (e.g., as an NHS ester) to label proteins, antibodies, or other biomolecules for use in fluorescence microscopy or diagnostic assays.
-
Advanced Materials: The bromo-substituent can be used in post-synthesis modifications (e.g., Sonogashira or Suzuki coupling) to extend the dye's conjugation, creating materials for non-linear optics or organic electronics.[6]
Sources
- 1. textilelearner.net [textilelearner.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. This compound | CAS 5813-37-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 5813-37-6|this compound|BLD Pharm [bldpharm.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 9. [PDF] Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid
Welcome to the technical support center for the synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered during this synthesis. Our goal is to empower you with the expertise to optimize your reaction outcomes, ensuring both high yield and purity.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can be fraught with challenges ranging from poor regioselectivity to the formation of difficult-to-remove impurities. This guide will address the two primary synthetic routes and their associated problems:
-
Direct Bromination: The electrophilic bromination of 1-hydroxy-2-naphthoic acid.
-
Two-Step Synthesis: The bromination of 1-naphthol to 4-bromo-1-naphthol, followed by carboxylation.
This resource is structured to anticipate and solve the specific issues you may face, transforming potential setbacks into successful synthetic outcomes.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address the most common problems encountered during the synthesis of this compound.
Direct Bromination of 1-Hydroxy-2-naphthoic acid
Question 1: My reaction is producing a significant amount of a di-brominated byproduct. How can I improve the selectivity for the mono-brominated product?
Answer: The formation of di-bromo and other polybrominated byproducts is a common issue in the electrophilic bromination of activated aromatic rings like naphthols.[1] The hydroxyl and carboxylic acid groups are both activating and ortho-, para-directing, making the naphthalene ring highly susceptible to multiple substitutions.
Root Cause Analysis:
-
Excess Brominating Agent: Using a stoichiometric excess of bromine or other brominating agents is the most direct cause of over-bromination.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can also favor multiple substitutions.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent and the substrate.[2][3]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent to 1-hydroxy-2-naphthoic acid. A 1:1 or slightly less than stoichiometric amount of the brominating agent is recommended to favor mono-substitution.
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C) to maintain control over the reaction exotherm and minimize localized high concentrations of the electrophile.
-
Optimize Temperature: Run the reaction at room temperature or below. Avoid heating unless absolutely necessary, as this will increase the rate of the desired reaction and the formation of byproducts.
-
Solvent Selection: Consider using a less polar solvent to temper the reactivity. While a polar solvent can facilitate the reaction, it may also enhance the formation of multiple products.[3] Chloroform or acetic acid are commonly used.[4]
Question 2: The yield of my desired this compound is consistently low, even with unreacted starting material present. What could be the issue?
Answer: Low yields with incomplete conversion often point to issues with reagent purity, reaction setup, or suboptimal reaction conditions.
Root Cause Analysis:
-
Inactive Brominating Agent: Bromine solutions can degrade over time, especially if exposed to light or moisture.
-
Inadequate Mixing: Poor mixing can lead to localized reactions and incomplete conversion of the starting material.
-
Precipitation of Starting Material: If the 1-hydroxy-2-naphthoic acid is not fully dissolved or suspended, its reaction will be slow and incomplete.
Troubleshooting Steps:
-
Reagent Quality: Use a fresh, high-purity brominating agent. If using a solution of bromine, prepare it fresh before use.
-
Effective Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.
-
Solubility: Choose a solvent in which the starting material has at least partial solubility or can be effectively suspended. For 1-hydroxy-2-naphthoic acid, chloroform or glacial acetic acid are suitable choices.[4]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to confirm the consumption of the starting material.
Two-Step Synthesis: Bromination of 1-Naphthol and Carboxylation
Question 3: During the bromination of 1-naphthol, I am getting a mixture of isomers. How can I selectively obtain 4-bromo-1-naphthol?
Answer: The hydroxyl group of 1-naphthol is a strong activating group that directs electrophilic substitution to the ortho (position 2) and para (position 4) positions. Achieving high regioselectivity for the para-position requires careful control of the reaction conditions.
Root Cause Analysis:
-
Steric Hindrance: The ortho position (C2) is sterically less hindered than the para position (C4). However, the para product is often the thermodynamically more stable isomer.
-
Solvent Effects: The solvent can play a significant role in determining the ortho/para ratio. Non-polar solvents tend to favor the formation of the para isomer.[2][5]
Troubleshooting Steps:
-
Choice of Brominating Agent: While molecular bromine can be used, consider a bulkier brominating agent which may favor substitution at the less sterically hindered para position.
-
Solvent System: Employ a non-polar solvent like carbon disulfide or a chlorinated solvent to maximize the yield of the 4-bromo isomer.
-
Temperature Control: Perform the reaction at low temperatures to enhance selectivity.
Question 4: The carboxylation of 4-bromo-1-naphthol via the Kolbe-Schmitt reaction is giving me a very low yield of this compound. What are the critical parameters for this reaction?
Answer: The Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide with carbon dioxide, is highly sensitive to reaction conditions. Low yields are a frequent problem if these parameters are not optimized.
Root Cause Analysis:
-
Incomplete Phenoxide Formation: The reaction requires the formation of the naphthoxide salt. Incomplete reaction with the base will result in unreacted starting material.
-
Reaction Temperature and Pressure: The Kolbe-Schmitt reaction typically requires elevated temperatures and pressures to proceed efficiently.
-
Presence of Water: The reaction is sensitive to moisture, which can consume the base and hinder the carboxylation.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. The 4-bromo-1-naphthol should also be dry.
-
Base Selection and Stoichiometry: Use a strong, non-nucleophilic base such as sodium hydride or potassium carbonate to ensure complete formation of the naphthoxide. Use at least a stoichiometric equivalent of the base.
-
Temperature and Pressure Optimization: The optimal temperature and CO2 pressure are critical and may require some experimentation. A high-pressure autoclave is typically necessary for good yields.
-
Reaction Time: Allow sufficient reaction time for the carboxylation to go to completion. Monitor the reaction by TLC if possible.
Question 5: I am observing some decarboxylation of my final product during workup or purification. How can I prevent this?
Answer: Naphthoic acids, particularly those with activating hydroxyl groups, can be susceptible to decarboxylation, especially at elevated temperatures or in the presence of acid or base.[6][7]
Troubleshooting Steps:
-
Mild Workup Conditions: During the workup, avoid using strong acids or bases and prolonged heating. Acidify the reaction mixture carefully at low temperatures to precipitate the product.
-
Purification Method: For purification, recrystallization from a suitable solvent is often preferred over column chromatography on silica gel, as the acidic nature of silica can sometimes promote decarboxylation. If chromatography is necessary, consider using a neutral or deactivated silica gel.
-
Drying: Dry the final product under vacuum at a moderate temperature to avoid thermal decarboxylation.
Experimental Protocols
Protocol 1: Direct Bromination of 1-Hydroxy-2-naphthoic acid
Materials:
-
1-Hydroxy-2-naphthoic acid
-
Bromine
-
Chloroform (or Glacial Acetic Acid)
-
Distilled Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 1-hydroxy-2-naphthoic acid (1.0 eq) in chloroform (20 mL per gram of starting material).[4]
-
Cool the suspension to 0-5 °C in an ice bath.
-
In the dropping funnel, prepare a solution of bromine (1.0 eq) in a small amount of chloroform.
-
Add the bromine solution dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Wash the resulting solid with cold water to remove any residual HBr.
-
Collect the solid by vacuum filtration and dry under vacuum to yield crude this compound.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.
Protocol 2: Two-Step Synthesis - Carboxylation of 4-bromo-1-naphthol
Step A: Bromination of 1-Naphthol (This is a generalized procedure, and optimization may be required)
Materials:
-
1-Naphthol
-
N-Bromosuccinimide (NBS)
-
Carbon Tetrachloride (or another non-polar solvent)
Procedure:
-
Dissolve 1-naphthol (1.0 eq) in carbon tetrachloride in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (1.0 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting material.
-
Filter the reaction mixture to remove succinimide.
-
Wash the filtrate with a dilute solution of sodium thiosulfate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-bromo-1-naphthol.
Step B: Kolbe-Schmitt Carboxylation of 4-bromo-1-naphthol
Materials:
-
4-bromo-1-naphthol
-
Sodium Hydride (or another suitable base)
-
Anhydrous Toluene (or another high-boiling aprotic solvent)
-
Carbon Dioxide (gas)
-
Hydrochloric Acid (for workup)
Procedure:
-
In a flame-dried, high-pressure autoclave, add a suspension of sodium hydride (1.1 eq) in anhydrous toluene.
-
Slowly add a solution of 4-bromo-1-naphthol (1.0 eq) in anhydrous toluene to the autoclave under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium naphthoxide.
-
Seal the autoclave and pressurize with carbon dioxide to the desired pressure (e.g., 5-10 atm).
-
Heat the reaction mixture to the optimized temperature (e.g., 120-150 °C) and maintain for several hours with vigorous stirring.
-
Cool the autoclave to room temperature and carefully vent the excess CO2.
-
Pour the reaction mixture onto ice and acidify with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product to obtain pure this compound.
Visual Workflow Diagrams
Caption: Workflow for the direct bromination of 1-hydroxy-2-naphthoic acid.
Caption: Workflow for the two-step synthesis of this compound.
Data Summary
| Problem | Common Cause | Recommended Solution |
| Low Yield | Incomplete reaction, poor reagent quality, suboptimal conditions. | Check reagent purity, optimize temperature and time, ensure efficient mixing.[8][9] |
| Di-bromination | Excess brominating agent, high temperature. | Use stoichiometric or sub-stoichiometric bromine, add slowly at low temperature.[1] |
| Isomer Formation | Lack of regioselectivity in electrophilic substitution. | Use a non-polar solvent, control temperature, consider sterically bulky reagents.[2][5] |
| Decarboxylation | High temperatures, acidic or basic conditions during workup. | Use mild workup conditions, avoid excessive heating, consider neutral purification methods.[6][7] |
| Poor Carboxylation | Incomplete naphthoxide formation, insufficient pressure/temperature. | Use a strong base under anhydrous conditions, optimize autoclave settings. |
References
-
Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. RSC Advances. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. [Link]
-
Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]
-
Solvent Impact on Phenol Bromination. Scribd. [Link]
-
Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. PrepChem.com. [Link]
-
Bromination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Resorcinol, 4-bromo. Organic Syntheses Procedure. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
- US7053251B2 - Bromination of hydroxyaromatic compounds.
Sources
- 1. US7053251B2 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]
- 2. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. prepchem.com [prepchem.com]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Decarboxylation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid
Welcome to the technical support guide for the synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the critical scientific principles behind each step to empower you to optimize your experimental outcomes.
The synthesis of this compound is typically achieved in a two-step process:
-
Carboxylation of 1-Naphthol: The synthesis begins with the formation of the precursor, 1-hydroxy-2-naphthoic acid, from 1-naphthol via the Kolbe-Schmitt reaction.
-
Electrophilic Bromination: The subsequent step involves the regioselective bromination of 1-hydroxy-2-naphthoic acid to yield the final product.
This guide will dissect each of these stages, offering detailed protocols, troubleshooting for common issues, and a deeper look into the reaction mechanisms to improve your overall yield and purity.
Synthesis Pathway Overview
The overall synthetic route from 1-Naphthol to this compound is illustrated below. Success in the final step is highly dependent on the quality and yield of the intermediate from Step 1.
Caption: Two-step synthesis of this compound.
Part 1: Synthesis of 1-Hydroxy-2-naphthoic acid via Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a carboxylation method used to add a carboxylic acid group to a phenol. In this case, 1-naphthol is first deprotonated with a strong base to form the more nucleophilic naphthoxide ion, which then attacks carbon dioxide, a weak electrophile. Subsequent acidification yields the hydroxy-naphthoic acid.[1]
Experimental Protocol: Kolbe-Schmitt Reaction
-
Drying: Thoroughly dry the 1-naphthol and the reaction vessel to remove any traces of water. Reactants, reagents, and solvents must be anhydrous as the presence of water can significantly decrease the yield.[2][3]
-
Formation of Sodium Naphthoxide: In a high-pressure reactor, add 1-naphthol and an equimolar amount of sodium hydroxide. Heat the mixture under vacuum to remove any water formed during the initial acid-base reaction, resulting in dry sodium 1-naphthoxide.
-
Carboxylation: Introduce dry carbon dioxide into the sealed reactor. Heat the mixture to approximately 125°C under a pressure of 100 atm.[4][5] Maintain these conditions for several hours to ensure complete carboxylation.
-
Work-up and Acidification: After cooling the reactor, dissolve the solid product in water. Acidify the solution with a strong acid, such as sulfuric acid, until the pH is acidic. This will precipitate the 1-hydroxy-2-naphthoic acid.
-
Isolation and Purification: Collect the precipitate by filtration, wash it with cold water to remove any inorganic salts, and dry it. The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to improve purity.
Troubleshooting and FAQs for Step 1
Q1: My yield of 1-hydroxy-2-naphthoic acid is extremely low. What went wrong?
Answer: Low yields in the Kolbe-Schmitt reaction are a common issue and can often be traced back to a few critical factors:
-
Presence of Water: The sodium naphthoxide intermediate is highly sensitive to moisture. Water can hydrolyze the naphthoxide back to 1-naphthol and sodium hydroxide.[2] The hydroxide will then react with CO2 to form sodium bicarbonate, consuming your reagents and preventing the desired carboxylation. Ensure all glassware is oven-dried and reactants are anhydrous.
-
Inadequate Temperature and Pressure: The carboxylation of naphthoxide is thermodynamically controlled. The reaction requires significant temperature (typically >120°C) and high CO2 pressure (>80-100 atm) to proceed efficiently.[4][5] Insufficient pressure or temperature will result in a low conversion rate.
-
Poor Quality of Base: The sodium hydroxide used must be of high purity. The formation of the sodium 1-naphthoxide is crucial for the reaction to proceed.
Q2: I am getting a mixture of isomers, including 1-hydroxy-4-naphthoic acid. How can I improve the regioselectivity for the 2-carboxy product?
Answer: The regioselectivity of the Kolbe-Schmitt reaction is heavily influenced by the alkali metal counter-ion and the reaction temperature.
-
Effect of the Alkali Metal: Smaller alkali metal ions like sodium (Na+) favor ortho-carboxylation (addition at the 2-position). This is because the sodium ion can form a chelate complex with the oxygen of the naphthoxide and the incoming carbon dioxide, directing the electrophilic attack to the adjacent carbon. Larger ions like potassium (K+) or cesium (Cs+) are less effective at forming this chelate, which can lead to a higher proportion of the para-substituted product (4-position).[3][4][6]
-
Temperature Control: At lower temperatures, the reaction is kinetically controlled, favoring the formation of the ortho isomer (1-hydroxy-2-naphthoic acid). At higher temperatures, the reaction can become thermodynamically controlled, which may favor the formation of the more stable para isomer.
| Alkali Metal | Predominant Isomer | Rationale |
| Sodium (Na+) | ortho (2-position) | Smaller ionic radius facilitates chelation with CO2.[3][6] |
| Potassium (K+) | para (4-position) | Larger ionic radius hinders ortho-chelation.[1][4] |
| Cesium (Cs+) | para (4-position) | Very large ionic radius strongly favors para substitution.[4][6] |
To maximize the yield of 1-hydroxy-2-naphthoic acid, the use of sodium hydroxide is strongly recommended.
Part 2: Electrophilic Bromination of 1-Hydroxy-2-naphthoic acid
This step involves the selective addition of a bromine atom to the aromatic ring of the 1-hydroxy-2-naphthoic acid intermediate. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are directing groups that influence the position of the incoming electrophile (Br+). The strong activating, ortho-, para- directing effect of the hydroxyl group at position 1 dominates, directing the bromine to the 4-position.
Experimental Protocol: Electrophilic Bromination
This protocol is based on a standard procedure for the bromination of 1-hydroxy-2-naphthoic acid.[7]
-
Dissolution: Suspend 1-hydroxy-2-naphthoic acid in a suitable solvent like chloroform or glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.
-
Bromine Addition: Prepare a solution of one molar equivalent of bromine in the same solvent. Add this bromine solution dropwise to the stirred suspension at room temperature. The dropwise addition is crucial to control the reaction rate and prevent localized high concentrations of bromine.
-
Reaction: Stir the reaction mixture at room temperature for approximately one hour after the bromine addition is complete.[7] The reaction progress can be monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure (in vacuo).
-
Purification: Wash the resulting solid repeatedly with water to remove any residual hydrobromic acid (HBr) formed during the reaction. Collect the solid product by filtration and dry it thoroughly. The product, this compound, should be a white solid.[7]
Troubleshooting and FAQs for Step 2
Caption: Troubleshooting logic for the bromination of 1-hydroxy-2-naphthoic acid.
Q1: I am observing the formation of dibromo- and other polybrominated byproducts. How can I control the reaction to favor monobromination?
Answer: The formation of polybrominated products is a common side reaction when dealing with highly activated aromatic rings. The hydroxyl group on the naphthol ring is a strong activating group, making the product susceptible to further bromination. To favor monobromination:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of bromine to 1-hydroxy-2-naphthoic acid. An excess of bromine will inevitably lead to polybromination.
-
Slow Addition: Add the bromine solution dropwise over an extended period. This maintains a low concentration of bromine in the reaction mixture at any given time, reducing the likelihood of a second bromination event on the already brominated product.
-
Temperature Control: Perform the reaction at room temperature or even slightly below. Higher temperatures can increase the rate of the second bromination reaction.
Q2: My final product is a pink or brown solid, not white. What are the likely impurities and how can I purify it?
Answer: Discoloration often indicates the presence of impurities.
-
Oxidation Products: Naphthol derivatives can be sensitive to air oxidation, which can form colored quinone-type byproducts. It is advisable to work efficiently and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a persistent issue.
-
Residual Bromine: A yellow or brownish tint may indicate the presence of unreacted bromine. Ensure the solvent is completely removed and the product is washed thoroughly.
-
Purification: The most effective way to remove these impurities and obtain a white solid is through recrystallization. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
Q3: The reaction seems incomplete, with a significant amount of starting material left. What should I do?
Answer: If the reaction has not gone to completion, consider the following:
-
Reaction Time: While the reaction is typically complete within an hour, you can monitor its progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.
-
Reagent Quality: Ensure the bromine used is of good quality and its concentration is accurately known.
-
Solvent Choice: The starting material has limited solubility in chloroform.[7] If solubility is an issue, glacial acetic acid can be used as an alternative solvent, as it may better dissolve the starting material.
By carefully controlling the parameters of both the Kolbe-Schmitt reaction and the subsequent bromination, researchers can significantly improve the yield and purity of this compound, a valuable building block in medicinal chemistry and material science.
References
-
PrepChem. Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. [Link]
-
Future4200. The Kolbe-Schmitt Reaction. [Link]
-
J&K Scientific LLC. Kolbe-Schmitt Reaction. [Link]
-
Wikipedia. Kolbe–Schmitt reaction. [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). [Link]
-
Journal of Physical Chemistry A. Influence of Alkali Metal Cations upon the Kolbe−Schmitt Reaction Mechanism. [Link]
-
ACS Publications. The Kolbe-Schmitt Reaction | Chemical Reviews. [Link]
-
PubMed Central (PMC). Regioselective Substitution of BINOL. [Link]
-
ACS Publications. Regioselective Substitution of BINOL | Chemical Reviews. [Link]
-
MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
L.S.College, Muzaffarpur. Kolbe–Schmitt reaction. [Link]
-
BYJU'S. Kolbe Reaction Mechanism. [Link]
Sources
Technical Support Center: Bromination of 1-Hydroxy-2-naphthoic Acid
Welcome to the technical support guide for the bromination of 1-hydroxy-2-naphthoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this electrophilic aromatic substitution. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to anticipate and resolve common experimental challenges, ensuring high yield and purity of the desired brominated product.
Troubleshooting Guide & FAQs
The bromination of 1-hydroxy-2-naphthoic acid is a nuanced reaction. The starting material possesses two powerful directing groups on a highly activated naphthalene ring system: an activating hydroxyl (-OH) group and a deactivating, meta-directing carboxylic acid (-COOH) group. The interplay between these groups, combined with reaction conditions, dictates the outcome and can often lead to a complex mixture of products. This guide addresses the most common issues.
FAQ 1: My reaction produced multiple brominated products, significantly lowering the yield of my target isomer. What causes this over-bromination and how can I prevent it?
Answer:
This is the most common side reaction and is caused by the high reactivity of the naphthalene ring, which is strongly activated by the hydroxyl group. The electron-donating nature of the -OH group makes the ring highly susceptible to multiple electrophilic attacks by bromine.
Causality & Mechanism: The hydroxyl group is a powerful ortho-, para- director. In the case of 1-hydroxy-2-naphthoic acid, it strongly activates positions 4 and, to a lesser extent, other available positions on both rings. Once the first bromine atom is added, the ring remains activated enough for subsequent brominations, leading to di- and even tri-brominated species. Using a potent brominating agent like elemental bromine (Br₂) in a polar solvent often exacerbates this issue, as the solvent can polarize the Br-Br bond, increasing its electrophilicity[1].
Troubleshooting & Solutions:
-
Choice of Brominating Agent: Avoid using elemental bromine (Br₂) directly. Instead, use a milder, more selective brominating agent like N-Bromosuccinimide (NBS)[2][3]. NBS provides a low, steady concentration of bromine in the reaction medium, which helps to prevent runaway polybromination[4][5].
-
Stoichiometry Control: Use a precise stoichiometry of your brominating agent. Start with a 1:1 molar ratio of 1-hydroxy-2-naphthoic acid to NBS. Running preliminary small-scale reactions with slightly sub-stoichiometric amounts (e.g., 0.95 equivalents) can help find the sweet spot for mono-bromination.
-
Temperature Management: Perform the reaction at low temperatures. Start at 0 °C or even lower (-10 °C) and allow the reaction to warm slowly to room temperature[2]. Lower temperatures decrease the reaction rate, favoring the kinetically controlled mono-brominated product over thermodynamically favored poly-brominated products.
-
Solvent Selection: The choice of solvent can influence selectivity. Less polar solvents can sometimes temper the reactivity. Acetic acid is a common choice, but acetonitrile or dichloromethane are also viable options[2][6][7].
FAQ 2: I observed significant gas evolution (CO₂) during my reaction, and my final product's mass spectrum corresponds to a brominated naphthol, not a naphthoic acid. What happened?
Answer:
You have encountered decarboxylation, a side reaction where the carboxylic acid group is lost as carbon dioxide (CO₂)[8]. This is a known issue for carboxylic acids that have an electron-donating group, such as a hydroxyl group, in the ortho or para position.
Causality & Mechanism: The 1-hydroxy-2-naphthoic acid structure is susceptible to decarboxylation, especially under harsh conditions like high heat. The reaction proceeds through the formation of a stabilized intermediate (a carbanion or a dienone-type transition state) after the loss of CO₂. The presence of the electron-rich aromatic system facilitates this loss. Electrophilic attack by bromine can sometimes promote this process, leading to a "decarboxylative bromination" where the bromine atom replaces the carboxyl group, though direct bromination of the decarboxylated naphthol is more likely.
Troubleshooting & Solutions:
-
Strict Temperature Control: This is the most critical factor. Avoid heating the reaction mixture. Maintain low temperatures (0 °C or below) throughout the addition of the brominating agent and the reaction period.
-
Use of Mild Reagents: Harsh reagents or acidic conditions can promote decarboxylation. Using NBS in a neutral or slightly acidic solvent like acetic acid is generally safer than using Br₂ with a Lewis acid catalyst.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction by TLC. Once the starting material is consumed, work up the reaction promptly.
FAQ 3: My product is a mixture of isomers. How can I improve the regioselectivity of the bromination?
Answer:
Achieving high regioselectivity depends on leveraging the directing effects of the existing substituents. The -OH group at C1 directs ortho and para (C2, C4, and the other ring), while the -COOH group at C2 deactivates and directs meta (C4, C7). The overwhelmingly powerful activating and directing effect of the hydroxyl group dominates. The primary site of attack is expected at C4, but other isomers can form.
Causality & Mechanism: The position of bromination is a result of the kinetic competition between various activated sites on the naphthalene ring. Solvent polarity can play a significant role in influencing the ratio of isomers. In some systems, non-polar solvents may favor ortho-substitution relative to para-substitution, though this effect can be complex[1][9][10].
Troubleshooting & Solutions:
-
Solvent Choice: Experiment with different solvents. A common starting point is glacial acetic acid or acetonitrile[2][6]. Changing to a less polar solvent like dichloromethane might alter the isomeric ratio.
-
Bulky Brominating Agents: While less common, using a sterically hindered brominating agent could potentially favor substitution at less hindered positions.
-
Purification: In many cases, the formation of minor isomers is unavoidable. The most practical solution is often a robust purification strategy, such as column chromatography or recrystallization, to isolate the desired isomer from the mixture.
Logical & Mechanistic Diagrams
To better visualize the reaction pathways, refer to the diagrams below.
Caption: Main reaction pathway versus common side reactions.
Caption: A troubleshooting decision tree for common issues.
Data Summary: Impact of Reaction Conditions
This table summarizes how different experimental parameters can influence the outcome of the bromination.
| Parameter | Condition A (Recommended) | Condition B (Problematic) | Expected Outcome & Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) | A: Controlled, slow release of Br⁺ minimizes over-bromination[3][4]. B: High reactivity leads to poor selectivity and polybromination. |
| Stoichiometry | 1.0 - 1.05 equivalents | > 1.2 equivalents | A: Favors mono-substitution. B: Drastically increases the formation of di- and tri-brominated side products[6]. |
| Temperature | 0 °C to Room Temp | Reflux / > 50 °C | A: Reduces rates of all reactions, improving selectivity and preventing decarboxylation. B: Accelerates side reactions, especially decarboxylation and over-bromination. |
| Solvent | Acetonitrile or Acetic Acid | Polar Protic (e.g., Water) | A: Good solubility, moderate polarity. B: Highly polar solvents can excessively activate the brominating agent, reducing selectivity[1]. |
Recommended Experimental Protocol
This protocol is designed as a starting point to achieve selective mono-bromination while minimizing the side reactions discussed above.
Materials:
-
1-Hydroxy-2-naphthoic acid
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Glacial Acetic Acid (or Acetonitrile)
-
Saturated Sodium Bicarbonate solution
-
Sodium Thiosulfate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve 1-hydroxy-2-naphthoic acid (1.0 eq.) in glacial acetic acid (approx. 10-15 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed (typically 2-4 hours), pour the reaction mixture into a beaker of cold water. If any unreacted bromine is suspected (yellow color), add a few drops of sodium thiosulfate solution to quench it.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove the acetic acid solvent), and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to isolate the desired brominated isomer.
This self-validating protocol includes a quenching step to handle excess brominating agent and a bicarbonate wash to remove the acidic solvent, ensuring a cleaner crude product prior to final purification.
References
-
The Royal Society of Chemistry. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. RSC Advances. [Link]
-
National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. [Link]
-
National Institutes of Health. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]
-
Scribd. (n.d.). Solvent Impact on Phenol Bromination. [Link]
-
Reddit. (2020). Help with synthesis of 5-Bromo-2-naphthoic acid. [Link]
- Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.
-
Wikipedia. (n.d.). 2-Naphthol. [Link]
-
National Institutes of Health. (2023). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. PMC. [Link]
-
Master Organic Chemistry. (2013). What is Allylic Bromination?. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. [Link]
-
Wikipedia. (n.d.). Decarboxylation. [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-naphthol. [Link]
-
ResearchGate. (n.d.). Mechanism of Oxidative Decarboxylation of α-Hydroxy Acids by Bromine Water. Part I. Oxidation in Neutral and Alkaline Medium. [Link]
-
YouTube. (2011). Bromination Mechanism. [Link]
-
ResearchGate. (n.d.). decarboxylative bromination. [Link]
- Google Patents. (n.d.). JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
-
YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]
-
ResearchGate. (n.d.). (PDF) Polybrominated methoxy- and hydroxynaphthalenes. [Link]
-
National Institutes of Health. (n.d.). 1-Hydroxy-2-naphthoic acid. PubChem. [Link]
-
ResearchGate. (n.d.). Mechanism of Oxidative Decarboxylation of α-Hydroxy Acids by Bromine Water. Part II. Oxidation in Acidic Medium. A Comparison with the HOBr – Oxalic Acid Reaction. [Link]
-
ResearchGate. (n.d.). The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. [Link]
- Google Patents. (n.d.).
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]
-
PubMed. (2004). Method for the rapid synthesis of highly functionalized 2-hydroxy-1-naphthoates. Syntheses of the naphthoic acid components of neocarzinostatin chromophore and N1999A2. [Link]
Sources
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- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. m.youtube.com [m.youtube.com]
- 6. WO2005023738A1 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]
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- 8. Decarboxylation - Wikipedia [en.wikipedia.org]
- 9. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. scribd.com [scribd.com]
Navigating the Nuances of Naphthol Bromination: A Technical Support Guide
Welcome to the technical support center for the regioselective bromination of naphthol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on these versatile bicyclic systems. Here, we move beyond simple protocols to provide in-depth, field-proven insights into controlling and troubleshooting these critical reactions. Our goal is to empower you with the understanding to not just follow a procedure, but to rationalize, optimize, and troubleshoot with confidence.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions that frequently arise when planning the bromination of a naphthol derivative.
Q1: What are the primary factors that dictate the regioselectivity of naphthol bromination?
The regiochemical outcome of the electrophilic bromination of naphthols is a delicate interplay of electronic and steric effects. The hydroxyl group is a powerful activating, ortho-, para-directing group. However, the fused ring system of naphthalene introduces additional complexity compared to a simple phenol.
-
For 1-Naphthol: The hydroxyl group strongly activates the ortho (position 2) and para (position 4) positions. Generally, the electrophile will preferentially attack these positions. The choice between the 2- and 4-positions can be influenced by the reaction conditions.
-
For 2-Naphthol: The hydroxyl group activates the ortho (position 1) and, to a lesser extent, other positions on the ring. Electrophilic attack characteristically occurs at the 1-position.[1]
Q2: Why is my bromination reaction yielding a mixture of regioisomers?
Formation of isomeric mixtures is a common challenge. Several factors can contribute to this:
-
Reaction Temperature: Higher temperatures can sometimes lead to the formation of thermodynamically controlled products, which may differ from the kinetically favored regioisomer.[2] It is often advisable to perform the reaction at lower temperatures to enhance selectivity.
-
Brominating Agent: The choice of brominating agent is critical. Bulky brominating agents can be sterically hindered from approaching a more crowded position, thus favoring reaction at a less hindered site.[2]
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the regiochemical outcome.
Q3: I'm observing polybromination. How can I favor the formation of the monobrominated product?
Polybromination occurs because the first bromine atom introduced does not sufficiently deactivate the naphthalene ring to prevent further reaction. To promote monobromination:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess is common to ensure full conversion of the starting material, but a large excess will promote polybromination.
-
Slow Addition: Add the brominating agent dropwise to a solution of the naphthol. This maintains a low concentration of the electrophile and can improve selectivity for the mono-substituted product.[2]
-
Reaction Time: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed to prevent the formation of di- and poly-brominated products.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the regioselective bromination of naphthol derivatives.
Problem 1: Low Yield of the Desired Regioisomer
You've run your reaction and the NMR of the crude product shows a low yield of your target isomer, with a significant amount of starting material remaining or a mixture of other products.
Caption: A stepwise workflow for diagnosing low yield issues.
| Possible Cause | Recommended Action | Scientific Rationale |
| Insufficiently Reactive Brominating Agent | Consider a more potent brominating agent or the addition of a Lewis acid catalyst (e.g., FeBr₃). | The electrophilicity of the bromine species is crucial for the reaction to proceed at a reasonable rate. Lewis acids polarize the Br-Br bond, creating a more potent electrophile.[3] |
| Suboptimal Reaction Temperature | Perform the reaction at a range of temperatures (e.g., -20 °C, 0 °C, room temperature) to find the optimal condition. | The activation energy for the formation of different regioisomers can vary. A systematic temperature screen can identify the temperature that maximizes the rate of formation of the desired product. |
| Steric Hindrance | If the desired position is sterically crowded, consider a less bulky brominating agent. For example, if using a bulky N-bromosuccinimide (NBS) derivative, switching to molecular bromine might be beneficial. | The size of the electrophile can play a significant role in its ability to access a sterically hindered position on the naphthol ring.[2] |
| Decomposition of Starting Material or Product | Ensure the reaction is performed under an inert atmosphere if your substrate is sensitive to oxidation. Also, check the stability of your product under the workup conditions. | Naphthols can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain reagents. |
Problem 2: Unexpected Regioisomer is the Major Product
The reaction has proceeded to completion, but the major product is an unexpected regioisomer.
The generally accepted mechanism for electrophilic aromatic bromination proceeds through a Wheland intermediate (also known as an arenium ion). The stability of this intermediate is a key factor in determining the regioselectivity.
Caption: Simplified mechanism for the bromination of 2-naphthol.
| Possible Cause | Recommended Action | Scientific Rationale |
| Kinetic vs. Thermodynamic Control | Run the reaction at a lower temperature for a longer period to favor the kinetically controlled product. Conversely, a higher temperature may favor the thermodynamically more stable isomer. | The initial site of attack is kinetically controlled, while product distribution after potential rearrangements is thermodynamically controlled.[2] |
| Influence of a Directing Group | If your naphthol has other substituents, their electronic and steric properties will influence the final regioselectivity. Re-evaluate the combined directing effects of all substituents. | The overall regiochemical outcome is a sum of the directing effects of all groups on the aromatic ring. A strongly deactivating group can override the directing effect of the hydroxyl group. |
| Alternative Reaction Mechanism | In some cases, particularly with certain reagents or under specific conditions, non-traditional mechanisms may be at play. Consult the literature for precedents with similar substrates. | For example, some reactions can proceed through radical pathways, which would lead to different regioselectivity compared to an electrophilic aromatic substitution. |
Key Experimental Protocols
Below are detailed, step-by-step methodologies for the regioselective bromination of 2-naphthol to yield 1-bromo-2-naphthol, a common and illustrative transformation.
Protocol 1: Bromination of 2-Naphthol using Sodium Bromide and Oxone
This method is a greener alternative to using molecular bromine.[4]
Materials:
-
2-Naphthol
-
Sodium bromide (NaBr)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Ethyl acetate
-
Water
-
Mortar and pestle
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a mortar, grind together 2-naphthol, sodium bromide, and oxone.[4]
-
Transfer the mixture to a round-bottom flask.
-
Allow the reaction to proceed overnight at room temperature.[4]
-
After the reaction is complete, extract the crude product with ethyl acetate.[4]
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-2-naphthol.[4]
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Bromination of 2-Naphthol using a PIDA/AlBr₃ System
This modern method offers excellent yields under mild conditions.[5][6]
Materials:
-
2-Naphthol
-
(Diacetoxyiodo)benzene (PIDA)
-
Aluminum tribromide (AlBr₃)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of 2-naphthol in acetonitrile at room temperature, add PIDA and AlBr₃.[5]
-
Stir the reaction mixture at 23 °C in a flask open to the atmosphere.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Slideshare. Synthesis of 1-Bromo-2-Naphthol. [Link]
-
ChemBK. 2-Bromo-1-naphthol. [Link]
- Google Patents.
-
Organic Syntheses. 2-bromonaphthalene. [Link]
-
National Institutes of Health. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. [Link]
-
RSC Publishing. Investigation of the reaction of 2-bromo-1-naphthol with arylacetonitriles and LiTMP: facile synthesis of 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles. [Link]
-
ResearchGate. Calculated mechanism for the bromination of 2-naphthol in the presence of PIDA and AlBr 3. [Link]
-
National Institutes of Health. Regioselective Substitution of BINOL. [Link]
-
ACS Publications. Regioselective Substitution of BINOL | Chemical Reviews. [Link]
-
Organic Syntheses. Naphthalene, 1-bromo. [Link]
-
Cardiff University. Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. [Link]
-
ResearchGate. (PDF) Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. [Link]
- Google Patents. Process for the preparation of 4-bromo-1,8-naphthalic acid anhydride.
-
Wikipedia. 2-Naphthol. [Link]
-
University of Glasgow. STUDIES IN 2-NAPHTHOL DERIVATIVES. [Link]
-
ResearchGate. Regioselective bromination of naphthalene over solid catalysts as an approach to the synthesis of valuable industrial intermediates | Request PDF. [Link]
-
MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
- Google Patents. EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
-
ResearchGate. Efficient synthesis of 6-mono-bromo-1,1′-bi-2-naphthol. [Link]
-
ChemSynthesis. 4-bromo-1-naphthol. [Link]
-
Reddit. Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry. [Link]
-
Semantic Scholar. Efficient, Rapid, and Regioselective Bromination of Phenols and Anilines with N-Bromosaccharin Using Tungstophosphoric Acid as a Heterogeneous Recyclable Catalyst. [Link]
-
National Institutes of Health. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. [Link]
-
Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
RSC Publishing. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. [Link]
-
RSC Publishing. Controlling the regioselectivity of the bromolactonization reaction in HFIP. [Link]
-
ResearchGate. (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
Sciencemadness.org. 2-bromonaphthalene from naphthalene. [Link]
-
Organic Syntheses. 1. [Link]
-
TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]
-
YouTube. Preparation of 6-Bromo-2-naphthol from 2-Naphthol. [Link]
-
PubMed. Regioselective Substitution of BINOL. [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]
- 5. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Bromo-1-hydroxy-2-naphthoic acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 4-Bromo-1-hydroxy-2-naphthoic acid (CAS 5813-37-6). Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific issues you may encounter post-synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: The isolated product is off-white, yellow, or brown instead of a white solid.
-
Potential Causes:
-
Residual Bromine: The synthesis often involves the direct bromination of 1-hydroxy-2-naphthoic acid.[1] Lingering traces of elemental bromine (Br₂) can impart a yellow-to-brown color.
-
Oxidation Products: Naphthols, especially dihydroxy-naphthalenes which may be present as impurities, are susceptible to air oxidation, leading to the formation of colored quinone-type structures. This process can be accelerated by light and heat.
-
Starting Material Contamination: Incomplete reaction can leave unreacted 1-hydroxy-2-naphthoic acid, which itself can have impurities or degrade under reaction conditions.
-
Over-brominated Species: The formation of di- or poly-brominated byproducts can also contribute to discoloration.
-
-
Recommended Solutions:
-
Sodium Thiosulfate/Bisulfite Wash: To remove residual bromine, wash the crude solid or an organic solution of the crude product with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents reduce elemental bromine to colorless bromide ions (Br⁻).
-
Activated Carbon (Charcoal) Treatment: During recrystallization, the addition of a small amount (1-2% w/w) of activated carbon to the hot solution can effectively adsorb colored impurities. It is critical to perform a hot filtration to remove the carbon before allowing the solution to cool.
-
Recrystallization: This is the most effective method for removing both colored and non-colored impurities. See the detailed protocol in the FAQ section below.
-
Problem 2: Low yield after recrystallization.
-
Potential Causes:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the cold solvent, recovery will be low.
-
Using Excessive Solvent: Adding more solvent than the minimum required to dissolve the compound at boiling point will keep a significant portion of the product in solution even after cooling.[2]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel stem, leading to loss of material.
-
Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature (e.g., in an ice bath) can result in a lower yield.
-
-
Recommended Solutions:
-
Optimize the Solvent System: Test solubility in a range of solvents to find the optimal one (see Table 1). A mixed-solvent system (e.g., Ethanol/Water, Acetic Acid/Water) often provides the steep solubility curve needed for high recovery.
-
Minimize Solvent Volume: During the dissolution step, add the hot solvent in small portions until the solid just dissolves.[2]
-
Prevent Premature Crystallization: Use a pre-heated funnel and receiving flask for hot filtration. Use a fluted filter paper for a faster filtration rate.
-
Maximize Crystal Recovery: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes before filtration to maximize precipitation. If yield is still low, some of the mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals, though their purity should be checked separately.
-
Problem 3: HPLC analysis shows multiple impurity peaks.
-
Potential Causes:
-
The crude product contains a mixture of unreacted starting material, over-brominated products, and potentially isomeric impurities.
-
The compound may be degrading on the HPLC column if the mobile phase is not suitable.
-
-
Recommended Solutions:
-
Multi-Step Purification Workflow: A single purification technique may be insufficient. Consider a combination of methods. The workflow diagram below illustrates a decision-making process.
-
Acid-Base Extraction: This powerful technique can separate acidic products from neutral impurities. Given that the target compound has both a carboxylic acid and a phenolic hydroxyl group, its acidity can be precisely exploited. See the protocol below.
-
Preparative Chromatography: For high-purity requirements where other methods fail, column chromatography or preparative HPLC is the ultimate solution.[3][4] This allows for the separation of compounds with very similar properties.
-
The following diagram outlines a systematic approach to purifying the crude product.
Caption: Decision workflow for purifying crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect from the synthesis?
The direct bromination of 1-hydroxy-2-naphthoic acid is a common synthetic route.[1] The primary impurities arise from the nature of this electrophilic aromatic substitution reaction.
-
Unreacted Starting Material: 1-Hydroxy-2-naphthoic acid.
-
Positional Isomers: While the 4-position is activated, small amounts of bromination at other positions on the naphthalene ring are possible.
-
Over-brominated Products: Di-brominated species, such as 4,7-dibromo-1-hydroxy-2-naphthoic acid.
-
Hydrolysis Products: Depending on the workup conditions, decarboxylation to form 4-bromo-1-naphthol is a potential side reaction, though typically minor.
Caption: Structures of the target compound and common process-related impurities.
Q2: Which solvent is best for recrystallizing this compound?
There is no single "best" solvent, as the optimal choice depends on the specific impurity profile. However, polar protic solvents are generally a good starting point due to the hydrogen bonding capabilities of the hydroxyl and carboxylic acid groups. A systematic approach is to test solubility in small quantities.
| Solvent | Boiling Point (°C) | Polarity (Index) | General Solubility Characteristics |
| Glacial Acetic Acid | 118 | 6.2 | Good solvent when hot, lower solubility when cold. Often used for aromatic acids. Can be diluted with water to induce precipitation. |
| Ethanol (95%) | 78 | 5.2 | Likely to be a good solvent. May require addition of water as an anti-solvent to reduce cold solubility and improve yield. |
| Isopropanol | 82 | 4.3 | Similar to ethanol, but slightly less polar. May offer a better solubility profile. |
| Toluene | 111 | 2.4 | Lower polarity. May be effective for removing highly polar impurities that remain in the solid, while the product dissolves.[5] |
| N,N-Dimethylformamide (DMF) | 153 | 6.4 | Very polar; often dissolves compounds at room temperature. More suitable for growing single crystals than for bulk purification due to high boiling point and potential for low recovery.[2] |
| Water | 100 | 9.0 | The compound is likely insoluble in water due to the large aromatic system, but its sodium or potassium salt will be soluble. This is the basis for acid-base extraction. |
Experimental Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Place on a hotplate and add a small amount of your chosen solvent (e.g., glacial acetic acid).
-
Heat & Add: Heat the mixture to a gentle boil while stirring. Add more hot solvent in small portions until all the solid has just dissolved. Avoid adding a large excess.
-
Decolorize (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Return to a boil for 2-5 minutes.
-
Hot Filtration (if needed): Pre-heat a clean flask and a glass funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the carbon or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes.
-
Isolate & Wash: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Confirm purity by HPLC and melting point.
Q3: Can you provide a protocol for an acid-base extraction?
Certainly. This technique is excellent for separating the target carboxylic acid from any neutral impurities (like dibromonaphthalene) or less acidic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it one to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid is acidic enough to be deprotonated by the weak bicarbonate base, forming its water-soluble sodium salt, which moves to the aqueous layer. Less acidic phenols or neutral impurities will remain in the organic layer.
-
Causality Note: Using a weak base like NaHCO₃ is often preferred over a strong base like NaOH. Strong bases will also deprotonate the less acidic phenolic hydroxyl, potentially carrying other phenolic impurities into the aqueous layer.
-
-
Separate Layers: Combine the aqueous layers. The original organic layer can be discarded (or saved for analysis of neutral impurities).
-
Re-acidification: Cool the combined aqueous layer in an ice bath and slowly add a strong acid, such as 3M HCl or 1M H₂SO₄, with stirring. The pure this compound will precipitate out as its neutral form. Continue adding acid until the solution is acidic to pH paper (pH ~2).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove residual salts, and dry thoroughly under vacuum.
Q4: How should the purified this compound be stored?
Proper storage is crucial to maintain purity.
-
Condition: Store in a tightly sealed container to protect from air and moisture.[6]
-
Atmosphere: For long-term storage, consider an inert atmosphere (e.g., under Argon or Nitrogen).
-
Temperature: Store at room temperature, away from direct heat sources.[6]
-
Light: Protect from light by using an amber-colored vial or storing it in a dark place (e.g., a cabinet). Naphthols can be light-sensitive.
Q5: What are the recommended analytical methods for final purity assessment?
A combination of methods provides the most complete picture of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[7] It can separate and quantify the main compound and any impurities. A reverse-phase C18 column is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities if they are at a significant level (>1%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically depress and broaden the melting point range.
| Parameter | Recommended Setting | Rationale |
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric or Formic Acid) | A gradient from ~50% to 95% Acetonitrile is a good starting point. The acid suppresses the ionization of the carboxylic acid, leading to sharper peaks.[3][4] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at ~254 nm or Diode Array Detector (DAD) | The naphthalene ring system is a strong UV chromophore. A DAD allows for the examination of peak purity. |
| Column Temp. | 25-30 °C | For method consistency and reproducibility. |
References
- Separation of 1-Bromo-2-naphthoic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. PrepChem.com.
- Separation of 4-Bromo-3-hydroxy-2-naphthoic acid on Newcrom R1 HPLC column. SIELC Technologies.
- This compound | 5813-37-6. Sigma-Aldrich.
- A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone. Benchchem.
- 4-bromo-3-hydroxy-2-naphthoic acid (C11H7BrO3). PubChemLite.
- This compound | 5813-37-6. Sigma-Aldrich (Ambeed).
- α-NAPHTHOIC ACID - Organic Syntheses Procedure. Organic Syntheses.
- Recrystallization of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. Benchchem.
- Synthesis of 2-Bromo-1,4-naphthoquinone. PrepChem.com.
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- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of 1-Bromo-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 4-Bromo-3-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PubChemLite - 4-bromo-3-hydroxy-2-naphthoic acid (C11H7BrO3) [pubchemlite.lcsb.uni.lu]
Stability issues and storage conditions for 4-Bromo-1-hydroxy-2-naphthoic acid
Technical Support Center: 4-Bromo-1-hydroxy-2-naphthoic acid
Welcome to the technical support guide for this compound (CAS 5813-37-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and proper handling of this compound. As a substituted naphthoic acid, its unique chemical structure presents specific challenges and requirements for maintaining its integrity during storage and experimental use. This guide offers troubleshooting protocols and answers to frequently asked questions to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
This compound should be stored in a tightly sealed container, protected from light, in a dry environment at room temperature.[1] The key is to minimize exposure to atmospheric moisture, oxygen, and light, which are the primary environmental drivers of degradation for this class of molecules.
Q2: Is this compound sensitive to light?
Yes, a high degree of photosensitivity should be assumed. Aromatic carboxylic acids, particularly those with hydroxyl substitutions on the naphthalene ring, can absorb UV radiation.[2][3] This absorption can provide the energy necessary to initiate photochemical reactions, such as photodecarboxylation, leading to the formation of impurities.[4][5] Therefore, storing the compound in an amber vial or in a light-blocking outer container inside a dark cabinet is strongly recommended.
Q3: What is the expected shelf-life of this compound?
The shelf-life is highly dependent on the storage conditions. While suppliers do not always provide a specific expiration date for rare chemicals, when stored under the recommended conditions (sealed, dry, dark, room temperature), the compound should remain stable for an extended period.[6] We advise re-analyzing the material to confirm its purity if it has been stored for more than a year or if suboptimal storage conditions are suspected.
Q4: What are the visible signs of degradation?
The primary visual indicator of degradation is a change in color. As a solid, this compound is typically a light-colored powder.[7] Darkening of the material, such as turning tan, brown, or gray, often suggests oxidation or the formation of polymeric impurities. Other signs may include clumping (due to moisture absorption) or a noticeable change in its solubility profile.
Q5: What substances are considered incompatible with this compound?
Based on safety data for structurally related compounds, this compound should be stored away from strong oxidizing agents and strong bases.[8] Strong bases can deprotonate the carboxylic acid and phenolic hydroxyl groups, potentially facilitating oxidative degradation, while strong oxidizing agents can directly react with the aromatic ring system.
Troubleshooting Guide
This section addresses specific experimental issues that may arise from the improper handling or degradation of this compound.
Issue 1: Inconsistent or Non-Reproducible Analytical Results
-
Symptoms: You observe unexpected peaks in your HPLC chromatogram, shifts in NMR signals, or a general lack of reproducibility between experiments using the same batch of material.
-
Probable Cause: The compound has likely degraded, leading to a mixture of the parent compound and one or more degradation products. This is the most common consequence of prolonged exposure to light, air, or elevated temperatures.
-
Causality Explained: The naphthalene ring is susceptible to oxidation, while the carboxylic acid moiety can undergo decarboxylation under thermal or photolytic stress.[9][10] The presence of both a bromine atom and a hydroxyl group can influence the electron density of the ring, potentially creating sites that are more susceptible to radical-mediated degradation pathways.
-
Solution Workflow:
-
Isolate the Source: First, confirm the issue is with the compound and not the analytical method. Run a system suitability test or a trusted standard to ensure the instrument is performing correctly.
-
Use a Fresh Sample: Prepare a new solution from a previously unopened bottle of the compound that has been stored under ideal conditions.
-
Compare Lots: If possible, obtain a new lot of the material and compare its analytical profile (e.g., HPLC, NMR, LC-MS) against the suspect lot.
-
Characterize Impurities: If the problem persists and is critical, consider using techniques like LC-MS/MS to identify the mass of the impurity peaks, which can provide clues to the degradation pathway (e.g., a mass loss of 44 Da suggests decarboxylation).
-
Issue 2: Poor or Altered Solubility
-
Symptoms: The compound, which was previously soluble in a specific solvent system, now fails to dissolve completely, or a precipitate forms in a previously stable stock solution.
-
Probable Cause: This can be caused by two primary factors:
-
Moisture Absorption: The compound has absorbed atmospheric water, which can affect its interaction with organic solvents.
-
Formation of Insoluble Impurities: Degradation, particularly through oxidation, can lead to the formation of polymeric or highly oxidized, less soluble byproducts.
-
-
Solution Workflow:
-
Dry the Material: If moisture absorption is suspected, gently dry a small amount of the solid under a vacuum at a mild temperature (e.g., 40°C) for several hours and re-test solubility. Do not use excessive heat, as this can cause thermal decomposition.[10]
-
Attempt Filtration: For a stock solution with unexpected particulates, use a syringe filter (e.g., 0.22 µm PTFE) to remove insoluble matter. Analyze the filtrate to see if the parent compound is still present and pure. Note that this is a temporary fix for using the solution, not a solution to the underlying degradation.
-
Discard and Replace: The most scientifically sound approach is to discard the compromised material and acquire a fresh, properly stored batch.
-
Visual Troubleshooting Workflow for Suspected Degradation
The following diagram outlines a decision-making process when you suspect your sample of this compound may be compromised.
Caption: Decision workflow for assessing the quality of this compound.
Data & Protocols
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (15-25°C) | Avoids freeze-thaw cycles and is sufficient for stability. High heat can cause decarboxylation.[9][10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Ideal, but not strictly required for short-term use. Minimizes oxidative degradation. |
| Moisture | In a desiccator or dry cabinet | The compound is a solid; moisture can lead to clumping and hydrolysis of impurities.[1] |
| Light | In an amber vial or dark container | Prevents photochemical degradation, a known risk for aromatic acids.[5] |
| Container | Tightly sealed glass vial | Prevents exposure to air and moisture.[1][11][12] |
Protocol: Forced Degradation (Stress Testing) Workflow
To proactively understand the stability of this compound and to validate that your analytical methods are "stability-indicating," a forced degradation study is essential. This protocol is adapted from ICH Q1B guidelines.[5]
Objective: To intentionally degrade the compound under controlled conditions to generate potential degradation products.
Methodology:
-
Prepare Samples:
-
Prepare five separate samples of the compound, either as a solid or in a relevant solution (e.g., 1 mg/mL in acetonitrile/water).
-
Sample 1 (Control): Store at -20°C, protected from light.
-
Sample 2 (Photolytic Stress): Expose the sample to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².[5] A dark control (wrapped in foil) should be placed alongside.
-
Sample 3 (Thermal Stress): Place the sample in an oven at a moderately elevated temperature (e.g., 70°C) for 48 hours. Naphthoic acids can show degradation above 300°C, but milder conditions are used to generate initial impurities.[9]
-
Sample 4 (Acidic Hydrolysis): Add 0.1 M HCl to the sample solution and heat gently (e.g., 60°C) for 24 hours.
-
Sample 5 (Oxidative Stress): Add 3% H₂O₂ to the sample solution and store at room temperature for 24 hours.
-
-
Analysis:
-
After the stress period, neutralize the acidic sample.
-
Analyze all samples, including the control, using a high-resolution analytical technique, typically a reverse-phase HPLC with a photodiode array (PDA) detector.
-
The goal is to achieve 5-20% degradation of the parent compound. If degradation is too extensive or absent, adjust the duration or intensity of the stress condition.
-
-
Interpretation:
-
Your analytical method is considered "stability-indicating" if the peaks for the newly formed degradation products are well-resolved from the parent peak.
-
This study provides a fingerprint of potential impurities that could arise during improper storage.
-
Potential Degradation Pathways
The following diagram illustrates the primary chemical vulnerabilities of the this compound molecule.
Caption: Simplified overview of potential degradation pathways for the target compound.
References
-
Stalport, F., et al. (2009). Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions. Astrobiology, 9(6), 543-549. [Link]
-
Stalport, F., et al. (2009). Investigating the Photostability of Carboxylic Acids Exposed to Mars Surface Ultraviolet Radiation Conditions. ResearchGate. [Link]
-
Frey, H. M. (1956). Thermal Decomposition of Pyruvic Acid and its Esters Leading to CO2. Lawrence Berkeley National Laboratory. [Link]
-
PubChemLite. 4-bromo-3-hydroxy-2-naphthoic acid. [Link]
-
Chemical-Suppliers.com. This compound. [Link]
-
Zenlyms Tech. This compound. [Link]
-
Eawag-BBD. (2001). 1-Naphthoic Acid Pathway Map. [Link]
-
Givens, R. S., Matuszewski, B., & Neywick, C. V. (1974). Mechanistic and synthetic studies in organic photochemistry. XII. Photodecarboxylation of esters. Photolysis of .alpha.- and .beta.-naphthalenemethyl derivatives. Journal of the American Chemical Society, 96(17), 5547-5555. [Link]
-
Sun, W., et al. (2021). Non-bioavailability of extracellular 1-hydroxy-2-naphthoic acid restricts the mineralization of phenanthrene by Rhodococcus sp. WB9. ResearchGate. [Link]
-
Onwudili, J. A., & Williams, P. T. (2010). Hydrothermal stability of aromatic carboxylic acids. ResearchGate. [Link]
-
Cheng, J., et al. (2017). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 155(2), 370-383. [Link]
-
SIELC Technologies. (2018). 4-Bromo-3-hydroxy-2-naphthoic acid. [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
-
Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25, 331-336. [Link]
-
Taylor, R. (1974). The thermal decomposition of benzoic acid. ResearchGate. [Link]
- Google Patents. (2008). Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.
-
National Institutes of Health. (2017). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. [Link]
Sources
- 1. This compound | 5813-37-6 [sigmaaldrich.com]
- 2. Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. q1scientific.com [q1scientific.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. 2-Naphthoic acid - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Greener Synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid
Welcome to the technical support center for the synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals seeking to implement greener and more sustainable synthetic routes. Here, we provide detailed troubleshooting guides, frequently asked questions (FAQs), and step-by-step protocols for alternative greener synthesis methodologies, moving away from traditional methods that often involve hazardous reagents and solvents.
Introduction: The Need for Greener Alternatives
The traditional synthesis of this compound often involves the use of elemental bromine in chlorinated solvents such as chloroform.[1] While effective, this method raises significant environmental and safety concerns due to the high toxicity and volatility of both the reagent and the solvent. Green chemistry principles call for the development of alternative pathways that are safer, more efficient, and have a reduced environmental footprint.
This guide explores several promising greener alternatives, including photocatalytic bromination, electrochemical synthesis, and the use of N-Bromosuccinimide (NBS) in greener solvent systems. We will delve into the technical nuances of each method, providing practical guidance to overcome common experimental hurdles.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
I. General Issues in the Bromination of 1-Hydroxy-2-naphthoic Acid
Question 1: My reaction is producing a mixture of isomers, not just the desired 4-bromo product. How can I improve regioselectivity?
Answer: Regioselectivity in the electrophilic bromination of 1-hydroxy-2-naphthoic acid is a common challenge. The hydroxyl and carboxylic acid groups direct the incoming electrophile to different positions. The hydroxyl group is a strong activating group and directs ortho and para to itself (positions 2 and 4). The carboxylic acid group is a deactivating group and directs meta to itself (positions 4 and 6 on the same ring). The position 4 is activated by the hydroxyl group and is the desired position for bromination.
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent can significantly influence regioselectivity. Experiment with a range of solvents from nonpolar (e.g., cyclohexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., acetic acid). In some cases, using greener solvents like ethanol or even water (with appropriate phase transfer catalysts) can alter the selectivity profile.
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product over the thermodynamically favored one. Try running your reaction at 0 °C or even -20 °C.
-
Choice of Brominating Agent: The steric bulk of the brominating agent can play a crucial role. Less bulky reagents may show different selectivity compared to bulkier ones. If using NBS, consider other N-bromo reagents.
-
Protecting Groups: While adding steps, protecting the highly activating hydroxyl group as a methoxy ether can be a strategy to control regioselectivity, as demonstrated in the synthesis of 1-methoxy-4-bromo-2-naphthoic acid.[2] This would, however, necessitate a subsequent deprotection step.
Question 2: I am observing significant decarboxylation of my starting material or product. What can I do to minimize this?
Answer: Naphthoic acids, particularly those with activating hydroxyl groups, can be susceptible to decarboxylation, especially at elevated temperatures or under harsh acidic or basic conditions.
Troubleshooting Steps:
-
Mild Reaction Conditions: Whenever possible, opt for milder reaction conditions. This includes using less aggressive brominating agents and avoiding high temperatures. Photocatalytic and enzymatic methods are particularly advantageous in this regard as they often proceed at or near room temperature.
-
pH Control: Maintain a neutral or slightly acidic pH if your reaction conditions allow. Strong acids or bases can promote decarboxylation.
-
Reaction Time: Monitor your reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.
II. Troubleshooting for Specific Greener Routes
Question 3: My photocatalytic bromination is not proceeding to completion, or the reaction rate is very slow. What are the likely causes?
Answer: Low efficiency in photocatalytic reactions can stem from several factors related to the catalyst, light source, and reaction setup.
Troubleshooting Steps:
-
Catalyst Choice and Loading: Ensure you are using a suitable photocatalyst for your system. Ruthenium and Iridium complexes are common, but organic dyes can also be effective and are often cheaper and less toxic. Optimize the catalyst loading; too much catalyst can lead to light scattering and reduced efficiency.
-
Light Source: The wavelength and intensity of your light source are critical. Ensure that the emission spectrum of your lamp overlaps with the absorption spectrum of your photocatalyst. The intensity should be sufficient to drive the reaction without causing photodegradation of your starting material or product.
-
Solvent and Degassing: The choice of solvent can impact the solubility of your reactants and the stability of the photocatalyst's excited state. Acetonitrile is a common choice. Ensure your solvent is thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst.
-
Bromine Source: N-Bromosuccinimide (NBS) or other N-bromo reagents are often used as the bromine source in photocatalytic reactions. Ensure the purity of your bromine source.
Workflow for Troubleshooting Low-Yield Photocatalytic Bromination
Caption: A decision-making workflow for troubleshooting inefficient photocatalytic bromination reactions.
Question 4: In my electrochemical bromination, I am observing electrode fouling and a drop in current over time. How can I address this?
Answer: Electrode fouling, the deposition of an insulating layer on the electrode surface, is a common issue in electrosynthesis, leading to decreased efficiency.
Troubleshooting Steps:
-
Electrode Material: The choice of electrode material is critical. Glassy carbon, platinum, or boron-doped diamond (BDD) are common choices for anodes. BDD electrodes are often more resistant to fouling.
-
Solvent and Supporting Electrolyte: The solvent and supporting electrolyte must provide sufficient conductivity and be stable at the applied potential. Ensure they are of high purity.
-
Current Density: Operating at too high a current density can accelerate polymerization or deposition of byproducts on the electrode. Try reducing the current density.
-
Pulsed Electrolysis: Applying the current in pulses (pulsed voltammetry) rather than continuously can help to clean the electrode surface during the "off" cycle, preventing the buildup of fouling layers.
-
Flow Cell: For larger scale reactions, using an electrochemical flow cell can minimize fouling by continuously refreshing the solution at the electrode surface.
Question 5: When using NBS in a greener solvent like ethanol, I am getting significant side products. How can I improve the selectivity?
Answer: While N-Bromosuccinimide (NBS) is a safer alternative to liquid bromine, its reactivity can lead to side reactions, especially in protic solvents.
Troubleshooting Steps:
-
Temperature Control: As with other bromination methods, lower temperatures (e.g., 0 °C) can significantly improve selectivity by minimizing radical side reactions.
-
Exclusion of Light: NBS can undergo radical reactions when exposed to light. Perform the reaction in the dark or in a flask wrapped in aluminum foil.
-
Purity of NBS: Use freshly recrystallized NBS. Old or impure NBS can contain free bromine and HBr, which can lead to undesired side reactions.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-bromination or other side reactions.
-
pH Control: The presence of acidic impurities can catalyze side reactions. The addition of a non-nucleophilic base like calcium carbonate can sometimes improve the outcome.
Experimental Protocols: Greener Synthesis Routes
Protocol 1: Photocatalytic Bromination using a Ruthenium Catalyst
This protocol is adapted from general procedures for the photocatalytic bromination of phenols and should be optimized for 1-hydroxy-2-naphthoic acid.
Materials:
-
1-Hydroxy-2-naphthoic acid
-
N-Bromosuccinimide (NBS)
-
Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate ([Ru(bpy)₃]Cl₂)
-
Acetonitrile (degassed)
-
Blue LED lamp (e.g., 450 nm)
Procedure:
-
In a reaction vessel, dissolve 1-hydroxy-2-naphthoic acid (1 equivalent) and [Ru(bpy)₃]Cl₂ (1-5 mol%) in degassed acetonitrile.
-
Add N-Bromosuccinimide (1.1 equivalents).
-
Seal the vessel and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Irradiate the mixture with a blue LED lamp with vigorous stirring at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Electrochemical Bromination
This protocol is a general guideline for the electrochemical bromination of aromatic compounds and requires optimization.
Materials:
-
1-Hydroxy-2-naphthoic acid
-
Sodium bromide (NaBr)
-
Acetonitrile
-
Supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate)
-
Undivided electrochemical cell with a carbon anode and a platinum cathode
-
DC power supply
Procedure:
-
Set up the undivided electrochemical cell with the carbon anode and platinum cathode.
-
Prepare a solution of 1-hydroxy-2-naphthoic acid (1 equivalent), sodium bromide (2 equivalents), and the supporting electrolyte in acetonitrile.
-
Fill the electrochemical cell with the solution.
-
Apply a constant current (e.g., 10-20 mA/cm²) to the cell with stirring.
-
Monitor the reaction progress by analyzing aliquots using TLC or LC-MS.
-
Once the reaction is complete, discontinue the electrolysis.
-
Work up the reaction mixture by removing the solvent under reduced pressure.
-
Resuspend the residue in water and extract the product with an organic solvent.
-
Purify the product as described in Protocol 1.
Comparative Overview of Greener Synthesis Routes
| Feature | Photocatalytic Bromination | Electrochemical Synthesis | NBS in Greener Solvents |
| Energy Source | Visible Light | Electricity | Thermal |
| Bromine Source | N-bromo reagents | Bromide salts (e.g., NaBr) | N-Bromosuccinimide |
| Key Advantages | Mild conditions, high selectivity | In situ generation of bromine, avoids handling hazardous reagents | Safer than liquid bromine, versatile |
| Potential Challenges | Catalyst cost/toxicity, light penetration at scale | Electrode fouling, conductivity issues | Side reactions in protic solvents |
| Green Chemistry Principles | Use of renewable energy | Safer chemistry, waste prevention | Safer reagents |
Visualization of a Greener Synthesis Workflow
The following diagram illustrates a generalized workflow for developing and optimizing a greener synthesis route for this compound.
Caption: A comprehensive workflow for the development of a greener synthesis of this compound.
References
-
PrepChem. Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. [Link]
-
The Green Chemistry Initiative Blog. How green is your bromination reaction? [Link]
-
Organic Syntheses. 4-BROMO-2-HEPTENE. [Link]
Sources
Technical Support Center: A Troubleshooting Guide to Scaling 4-Bromo-1-hydroxy-2-naphthoic Acid Production
This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up the synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid. We will address common challenges encountered during process optimization and scale-up, providing scientifically grounded solutions and actionable protocols.
Synthesis Overview & Core Challenges
The industrial synthesis of this compound is typically a two-step process. First, a carboxylation of a naphthol derivative, followed by a regioselective bromination. Each step presents unique challenges when transitioning from the bench to a larger scale.
The most common route involves:
-
Kolbe-Schmitt Carboxylation: 1-Naphthol is converted to 1-hydroxy-2-naphthoic acid. This reaction is highly sensitive to conditions which can affect yield and isomer purity.
-
Electrophilic Bromination: The resulting 1-hydroxy-2-naphthoic acid is then brominated to yield the final product. Key challenges include controlling regioselectivity and preventing the formation of poly-brominated impurities.
Below is a high-level workflow of the synthesis process.
Caption: Troubleshooting logic for poor bromination selectivity.
Section 2.3: Scale-Up & Safety
Q1: How do I safely manage the bromination reaction at a multi-liter or pilot scale?
A1: Handling bromine at scale is a significant safety challenge due to its high toxicity, corrosivity, and reactivity. [1]A multi-layered safety approach is mandatory.
-
Causality: Bromine is a volatile, highly corrosive liquid and its vapor is extremely toxic upon inhalation. [2][3]The bromination of activated aromatic rings is also highly exothermic, posing a risk of thermal runaway if not properly controlled.
-
Mandatory Safety Protocols:
-
Engineering Controls:
-
All operations must be conducted in a well-ventilated area, preferably a walk-in fume hood or a contained reactor system.
-
Use a dedicated scrubber system charged with a neutralizing agent like sodium thiosulfate or sodium bisulfite to handle any vented fumes or emergency releases. [1][4] * Employ a jacketed reactor with an external cooling system to actively manage the reaction temperature and absorb the exotherm.
-
-
Material Compatibility: Ensure all equipment (reactor, tubing, probes) is made of compatible materials. Borosilicate glass and PTFE-lined steel are common choices. [1]Bromine is highly incompatible with aluminum. [1] 3. Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:
-
Respiratory: A full-face respirator with an appropriate cartridge for acid gases and halogens, or a supplied-air respirator. [2] * Hand: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). [4] * Body: Chemical-resistant apron or full suit over a lab coat.
-
Eye: Chemical splash goggles and a face shield. [4] 4. Emergency Preparedness:
-
Have a spill kit readily available containing a neutralizing agent (e.g., sodium thiosulfate solution). [4] * Ensure all personnel are trained on the specific hazards and emergency procedures.
-
-
| Hazard | Consequence | Mitigation Strategy |
| Bromine Toxicity | Severe respiratory damage, chemical burns. [2][3] | Conduct in fume hood/closed system, use appropriate respiratory PPE. [1][2] |
| Corrosivity | Equipment failure, skin/eye burns. | Use compatible materials (glass, PTFE), wear gloves, goggles, face shield. [1][3] |
| Reaction Exotherm | Thermal runaway, pressure build-up, release of toxic fumes. | Use jacketed reactor with cooling, slow reagent addition, continuous monitoring. [5] |
| HBr Gas Byproduct | Corrosive and toxic gas. | Vent reaction through a scrubber containing a basic solution. |
Experimental Protocols
Protocol 3.1: Scale-Up Bromination of 1-Hydroxy-2-naphthoic acid
This protocol is designed for a 10 L jacketed glass reactor.
Materials:
-
1-Hydroxy-2-naphthoic acid (e.g., 500 g)
-
Glacial Acetic Acid (e.g., 5 L)
-
Bromine (e.g., 445 g, 1.05 eq)
-
Deionized Water
-
5% Sodium Bisulfite solution
Procedure:
-
Reactor Setup: Ensure the 10 L jacketed reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, and an addition funnel. The reactor vent line must be connected to a caustic scrubber.
-
Charge Reactor: Charge the reactor with 1-Hydroxy-2-naphthoic acid (500 g) and glacial acetic acid (5 L). Begin stirring to dissolve the solid.
-
Cooling: Set the reactor cooling circulator to 10°C. Cool the reaction mixture to between 10-15°C.
-
Prepare Bromine Solution: In a separate container within a fume hood, carefully prepare a solution of bromine (445 g) in glacial acetic acid (500 mL).
-
Bromine Addition: Transfer the bromine solution to the addition funnel on the reactor. Add the solution dropwise to the stirred reaction mixture over 2-3 hours. Crucially, maintain the internal reaction temperature below 20°C throughout the addition.
-
Reaction: Once the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing via TLC or HPLC until the starting material is consumed.
-
Quenching & Isolation: Once complete, slowly add the reaction mixture to a separate vessel containing cold deionized water (20 L). The crude product will precipitate. Stir for 30 minutes.
-
Filtration: Collect the solid product by filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral. A final wash with a dilute sodium bisulfite solution can be used to remove any residual bromine color.
-
Drying: Dry the purified solid in a vacuum oven at 60-70°C to a constant weight.
References
-
PrepChem. (n.d.). Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. Retrieved from PrepChem.com. [Link]
-
YouTube. (2024). Bromination safety. [Link]
-
Chemical Education Xchange. (n.d.). Safety. Retrieved from ChemEd X. [Link]
-
ResearchGate. (2015). Revisiting the Kolbe–Schmitt reaction of sodium 2-naphthoxide. [Link]
-
MDPI. (2023). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Molecules, 28(1), 248. [Link]
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from Royal Society of Chemistry. [Link]
-
University of Nottingham. (2022). Kolbe-Schmitt screening reaction conditions using supercritical carbon dioxide. [Link]
-
Kansas State University. (n.d.). Standard Operating Procedure: Bromine Safety. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]
-
Wikipedia. (n.d.). Kolbe–Schmitt reaction. [Link]
-
ResearchGate. (2023). The industrially applied Kolbe–Schmitt reaction conducted under high pressures. [Link]
-
UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction. [Link]
-
BYJU'S. (n.d.). Kolbe Reaction Mechanism. [Link]
Sources
Preventing polybromination in the synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid
Technical Support Center: Synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid
A Guide to Preventing Polybromination and Ensuring Product Purity
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. We understand that controlling selectivity in electrophilic aromatic substitution can be a significant challenge. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome the common hurdle of polybromination and achieve high yields of your desired product.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of a dibrominated byproduct alongside my target 4-bromo compound. What is causing this?
Answer: This is the most common issue in this synthesis and stems from the high reactivity of the 1-hydroxy-2-naphthoic acid starting material. The naphthol ring is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effect of the hydroxyl (-OH) group. This group directs incoming electrophiles (like Br+) primarily to the ortho and para positions.[1] In this case, the C4 position is para to the hydroxyl group and is the primary site of bromination. However, the initial monobromination does not sufficiently deactivate the ring, which can then undergo a second bromination to yield a dibromo-1-hydroxy-2-naphthoic acid byproduct.
The core issue is a reaction rate that is too fast or reaction conditions that are too harsh, leading to a loss of selectivity. Key factors include the choice of brominating agent, solvent, and temperature.
Q2: How does my choice of brominating agent affect selectivity for the monobrominated product?
Answer: The choice of brominating agent is critical for controlling selectivity.
-
Elemental Bromine (Br₂): Often used in solvents like chloroform or acetic acid, Br₂ is a highly reactive electrophile, especially in the presence of a highly activated ring.[2] Its high reactivity is a primary cause of over-bromination (polybromination). While it can be used, the reaction requires very careful control of stoichiometry and temperature to minimize byproduct formation.
-
N-Bromosuccinimide (NBS): NBS is generally the preferred reagent for selective bromination of activated aromatic rings.[3] It serves as a source of a low, steady concentration of electrophilic bromine, which helps to moderate the reaction rate and significantly improves selectivity for the monobromo product.[4] Reactions with NBS are often performed in solvents like acetonitrile (CH₃CN) or carbon tetrachloride (CCl₄) and can provide excellent yields of the desired product with minimal polybromination.[1]
Q3: What are the optimal solvent and temperature conditions to favor monobromination?
Answer: The optimal conditions are those that moderate the reactivity of the system.
-
Solvent: Polar, protic solvents can sometimes accelerate the reaction, potentially leading to over-bromination. Using a less polar solvent can help temper the reaction rate. Acetonitrile is often a good choice for NBS brominations.[5] For reactions with elemental bromine, glacial acetic acid or chloroform are common, but require more stringent temperature control.[2][6]
-
Temperature: Lowering the reaction temperature is a powerful tool to enhance selectivity. Electrophilic aromatic brominations are often highly temperature-dependent; running the reaction at 0 °C or even lower can significantly slow the rate of the second bromination relative to the first, allowing the desired monobrominated product to accumulate.[1] A general protocol might involve adding the brominating agent dropwise at a low temperature and then allowing the reaction to slowly warm to room temperature while monitoring its progress.
Q4: How can I effectively monitor the reaction to prevent it from proceeding to the dibrominated stage?
Answer: Active monitoring is essential for stopping the reaction at the right time.
Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring.
-
Prepare your TLC system: Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between the starting material, the desired 4-bromo product, and the potential dibromo byproduct.
-
Spotting: On a TLC plate, spot your starting material (as a reference), a co-spot (starting material and reaction mixture), and the reaction mixture itself.
-
Monitor Progress: Take aliquots from your reaction mixture at regular intervals (e.g., every 15-30 minutes). As the reaction proceeds, you will see the starting material spot diminish and the product spot appear. If a new, less polar spot (the dibromo product) begins to appear and intensify, it is a sign that the reaction should be quenched immediately to prevent further polybromination.
Q5: I've already produced a mixture containing the dibromo- impurity. What is the best way to purify my this compound?
Answer: Purification relies on exploiting the differences in physical properties between the mono- and di-brominated products.
-
Recrystallization: This is the most common and effective method. The mono- and di-brominated compounds will likely have different solubilities in a given solvent. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, acetic acid/water, or toluene) to find a system where the desired 4-bromo product has high solubility at high temperatures but low solubility at low temperatures, while the dibromo- impurity remains in solution or crystallizes separately.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. This method separates compounds based on their polarity. The dibrominated product is typically less polar than the monobrominated product and will therefore elute from the column first when using a non-polar to polar solvent gradient (e.g., hexanes/ethyl acetate). While effective, this is less scalable than recrystallization.
Comparative Overview of Bromination Conditions
The table below summarizes key variables and their impact on the synthesis, providing a quick reference for experimental design.
| Parameter | Condition 1: High Reactivity | Condition 2: High Selectivity | Rationale for Selectivity |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS provides a slow, controlled release of electrophilic bromine, preventing runaway reactions.[4] |
| Solvent | Glacial Acetic Acid / Chloroform | Acetonitrile (CH₃CN) / Dichloromethane (CH₂Cl₂) | Less polar solvents can moderate the reaction rate, enhancing control over the substitution. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Lower temperatures decrease the reaction rate, significantly favoring monobromination over polybromination.[1] |
| Stoichiometry | >1.0 equivalent of Br₂ | 1.0 - 1.1 equivalents of NBS | Precise control of stoichiometry ensures there isn't excess brominating agent to cause a second reaction. |
| Key Outcome | High risk of polybromination | High yield of monobromo product | The combination of a milder reagent, controlled temperature, and precise stoichiometry maximizes the desired outcome. |
Visualizing the Synthetic Challenge and Solution
To better understand the process, the following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.
Caption: Reaction scheme showing desired selective vs. undesired harsh conditions.
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for Bromination of 1-Hydroxy-2-naphthoic Acid
Welcome to the technical support center for the synthesis and optimization of brominated 1-hydroxy-2-naphthoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of electrophilic aromatic substitution on this highly functionalized naphthalene core. Here, we provide field-proven insights, detailed troubleshooting protocols, and a foundational understanding of the reaction mechanism to empower you to achieve optimal yields, purity, and regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the bromination of 1-hydroxy-2-naphthoic acid, providing the core knowledge needed to make informed experimental decisions.
Q1: What is the underlying mechanism for the bromination of 1-hydroxy-2-naphthoic acid?
The bromination of 1-hydroxy-2-naphthoic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] The naphthalene ring system is electron-rich, but the reactivity and orientation of the incoming electrophile (Br+) are dictated by the existing substituents.
-
Hydroxyl Group (-OH): The hydroxyl group at the C1 position is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.
-
Carboxylic Acid Group (-COOH): The carboxylic acid group at the C2 position is a deactivating group and is meta-directing.
The strong activating effect of the hydroxyl group dominates the reaction, directing the electrophilic bromine primarily to the positions ortho and para to it. In the case of 1-hydroxy-2-naphthoic acid, the C4 position is para to the hydroxyl group, making it a highly favored site for substitution.
Caption: General mechanism for Lewis acid-catalyzed electrophilic aromatic bromination.
Q2: Which brominating agents are suitable for this reaction, and how do they compare?
The choice of brominating agent is critical for controlling selectivity and reactivity. Milder reagents are often preferred to prevent over-bromination and other side reactions.
| Brominating Agent | Pros | Cons | Recommended For |
| Elemental Bromine (Br₂) in Acetic Acid | Inexpensive and readily available.[2][3] | Highly reactive, often leads to polybromination, especially in polar solvents.[4][5] Generates corrosive HBr gas.[3] | Reactions where high reactivity is needed and polybromination is less of a concern or can be controlled by stoichiometry. |
| N-Bromosuccinimide (NBS) | Mild and highly selective solid reagent, easy to handle.[6] Minimizes HBr byproduct formation, which can improve selectivity.[7][8] | More expensive than Br₂. Reaction can sometimes be initiated by light or radical initiators. | Achieving clean mono-bromination with high regioselectivity, especially for activated substrates.[9][10] |
| **Bromide Salt (e.g., KBr) + Oxidant (e.g., H₂O₂) ** | In-situ generation of bromine provides better control over its concentration. Can be a greener alternative. | Requires careful optimization of the oxidant and reaction conditions. | Controlled bromination under milder, often aqueous, conditions.[11] |
Q3: How does the choice of solvent impact the yield and selectivity?
The solvent plays a crucial role by influencing the solubility of the substrate and modulating the reactivity of the brominating agent.
-
Polar Protic Solvents (e.g., Acetic Acid, Water): These solvents can solvate ionic intermediates, potentially increasing the reaction rate. However, for highly activated substrates like phenols and naphthols, they can dramatically increase reactivity, often leading to a loss of selectivity and the formation of poly-brominated products.[4][12] Acetic acid is a common choice as it provides good solubility for the substrate.[2]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These less polar solvents can temper the reactivity of the brominating agent. Studies on phenol bromination have shown that the ortho:para ratio is significantly influenced by the solvent, with chlorinated solvents sometimes favoring specific isomers.[7]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents can also be used, but their interaction with the electrophile and intermediates must be considered, as they can influence the reaction pathway.[12]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the bromination of 1-hydroxy-2-naphthoic acid.
Problem: Low or No Product Yield
-
Probable Cause 1: Inactive Brominating Agent.
-
Explanation: Elemental bromine can contain inhibitors or degrade over time. NBS can decompose if not stored properly (cool, dry, dark conditions).
-
Solution: Use a freshly opened bottle of the reagent or purify it before use. For instance, NBS can be recrystallized from water.
-
-
Probable Cause 2: Sub-optimal Temperature.
-
Explanation: The reaction may have a significant activation energy barrier requiring heat, or it may be too sluggish at low temperatures. Conversely, high temperatures can cause decomposition of the starting material or product.
-
Solution: If running at room temperature yields no product, gradually increase the temperature to a range of 60-80°C while monitoring the reaction by TLC or LC-MS.[12] If decomposition is observed, lower the temperature and allow for a longer reaction time.
-
-
Probable Cause 3: Poor Solubility.
-
Explanation: 1-hydroxy-2-naphthoic acid may not be fully dissolved in the chosen solvent, limiting its availability to react.
-
Solution: Increase the solvent volume or switch to a solvent with better solubilizing properties, such as acetic acid or DMF.[12] Gentle heating can also improve solubility.
-
Problem: Formation of Multiple Isomers (Poor Regioselectivity)
-
Probable Cause 1: Reaction Conditions are Too Harsh.
-
Explanation: High temperatures or the use of a highly reactive brominating agent like Br₂ in a polar solvent can overcome the subtle energy differences between substitution positions, leading to a mixture of isomers.
-
Solution:
-
Switch to a milder brominating agent like NBS.[7]
-
Lower the reaction temperature.
-
Perform a slow, dropwise addition of the brominating agent to maintain its low concentration in the reaction mixture.
-
-
-
Probable Cause 2: Influence of HBr Byproduct.
-
Explanation: The HBr generated during bromination with Br₂ can catalyze isomerization or other side reactions, affecting the final product distribution.[7]
-
Solution: Use NBS as the brominating agent, as it does not directly produce large quantities of HBr. Succinimide, the byproduct, can act as an HBr scavenger.[7]
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. savemyexams.com [savemyexams.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. CN104478667A - Preparation method for 1-bromo-2-naphthol - Google Patents [patents.google.com]
- 12. WO2005023738A1 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis for the Synthetic Chemist: 4-Bromo- vs. 4-Chloro-1-hydroxy-2-naphthoic Acid
For the discerning researcher and professional in drug development, the selection of starting materials is a critical decision that dictates the trajectory of a synthetic route and the ultimate properties of the target molecule. Within the armamentarium of versatile building blocks, halogenated naphthoic acids present a rich scaffold for chemical exploration. This guide provides an in-depth comparative study of two closely related yet distinct synthons: 4-Bromo-1-hydroxy-2-naphthoic acid and 4-Chloro-1-hydroxy-2-naphthoic acid. Our objective is to furnish you with the necessary data and insights to make an informed selection based on the specific demands of your research.
At a Glance: A Comparative Overview of Physicochemical Properties
The seemingly subtle substitution of a bromine for a chlorine atom at the C4 position of the 1-hydroxy-2-naphthoic acid core imparts measurable differences in their physicochemical profiles. These distinctions, rooted in the fundamental properties of the halogens themselves, can have significant downstream implications for solubility, reactivity, and biological interactions.
| Property | This compound | 4-Chloro-1-hydroxy-2-naphthoic acid |
| CAS Number | 5813-37-6 | 5409-15-4[1] |
| Molecular Formula | C₁₁H₇BrO₃ | C₁₁H₇ClO₃ |
| Molecular Weight | 267.08 g/mol | 222.62 g/mol |
| Appearance | Solid | - |
| Purity | 97% | - |
| Storage | Sealed in dry, room temperature | - |
Synthesis and Reactivity: A Tale of Two Halogens
The synthetic accessibility and subsequent reactivity of these compounds are of paramount importance to the synthetic chemist. Both molecules can be prepared from the common precursor, 1-hydroxy-2-naphthoic acid, through electrophilic halogenation.
General Synthetic Workflow
The synthesis of both 4-bromo- and 4-chloro-1-hydroxy-2-naphthoic acid typically involves the direct halogenation of 1-hydroxy-2-naphthoic acid. The hydroxyl group at C1 and the carboxylic acid group at C2 are ortho, para-directing, activating the naphthalene ring for electrophilic substitution. The C4 position is sterically accessible and electronically favored for substitution.
A Deeper Dive into Reactivity
The choice between the bromo- and chloro- derivatives often hinges on their intended downstream applications, particularly in cross-coupling reactions or as leaving groups.
-
Nucleophilic Aromatic Substitution: The carbon-halogen bond strength decreases down the group (C-Cl > C-Br). Consequently, the bromo- derivative is generally a better leaving group in nucleophilic aromatic substitution reactions. This makes this compound a potentially more reactive substrate in reactions where the halogen is displaced.
-
Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, the C-Br bond is typically more reactive than the C-Cl bond. This allows for milder reaction conditions and potentially higher yields when using the bromo- derivative as the electrophilic partner. The chloro- derivative, while less reactive, can offer advantages in terms of cost and availability, and its reactivity can often be enhanced through the use of specialized catalyst systems.
-
Electronic Effects: Both chlorine and bromine are electron-withdrawing through induction and electron-donating through resonance. Chlorine is more electronegative than bromine, resulting in a stronger inductive effect. However, bromine's larger size and more diffuse p-orbitals lead to less effective resonance overlap with the aromatic ring. These subtle electronic differences can influence the acidity of the carboxylic acid and the phenolic proton, as well as the electron density of the naphthalene ring system, which can impact subsequent electrophilic substitution reactions.
Applications in Medicinal Chemistry and Beyond: Unlocking Potential
Both 4-bromo- and 4-chloro-1-hydroxy-2-naphthoic acid serve as valuable intermediates in the synthesis of more complex molecules with a wide range of potential applications.
The naphthalene scaffold is a common feature in many biologically active molecules. The presence of the halogen, hydroxyl, and carboxylic acid functionalities provides multiple handles for derivatization, allowing for the creation of libraries of compounds for screening in drug discovery programs.
-
Antimicrobial Agents: Derivatives of 4-bromo-1-hydroxynaphthalene have been synthesized and shown to possess excellent antimicrobial activities. For instance, dihydropyrimidine derivatives synthesized from a 4-bromo-1-hydroxynaphthalen-2-yl precursor have been reported to be effective against various bacterial strains.
-
Anticancer Research: Naphthoquinone derivatives, which can be accessed from hydroxylated naphthoic acids, are a class of compounds with significant interest in anticancer research. The ability to functionalize the naphthalene core through the halogen handle allows for the synthesis of analogs with potentially improved efficacy and selectivity.
-
Receptor Antagonists: The 2-naphthoic acid scaffold is present in antagonists for receptors such as the P2Y14 receptor, which is a target for inflammatory and metabolic diseases. The halogen at the 4-position can be a key interaction point with the receptor or a site for further modification to modulate binding affinity and pharmacokinetic properties.
The choice between the bromo and chloro analog in these applications will depend on the desired reactivity in subsequent synthetic steps and the specific structure-activity relationships of the target biological system.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of the title compounds. It is imperative that all procedures are carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of this compound
This protocol is adapted from established bromination procedures of phenolic compounds.
Materials:
-
1-Hydroxy-2-naphthoic acid
-
Glacial acetic acid
-
Liquid bromine
-
Anhydrous sodium bisulfite
-
Distilled water
-
Ice
Procedure:
-
Dissolve 1-hydroxy-2-naphthoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of liquid bromine in glacial acetic acid dropwise to the cooled solution with constant stirring. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
A precipitate of the crude product will form. If the solution retains a bromine color, add a small amount of anhydrous sodium bisulfite to quench the excess bromine.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Synthesis of 4-Chloro-1-hydroxy-2-naphthoic acid
This protocol utilizes a common chlorinating agent for activated aromatic rings.
Materials:
-
1-Hydroxy-2-naphthoic acid
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous sodium bicarbonate
-
Distilled water
-
Ice
Procedure:
-
Suspend 1-hydroxy-2-naphthoic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of sulfuryl chloride in anhydrous DCM dropwise to the cooled suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until monitoring by TLC shows completion.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 4-chloro-1-hydroxy-2-naphthoic acid.
Characterization Workflow
A self-validating characterization process is crucial to confirm the identity and purity of the synthesized compounds.
-
Thin-Layer Chromatography (TLC) / High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and monitor the progress of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule, including the position of the halogen substituent.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and its isotopic pattern (especially for the bromo- and chloro- derivatives).
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the hydroxyl and carboxylic acid groups, and the C=O stretch of the carboxylic acid.
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
Conclusion
The choice between this compound and 4-chloro-1-hydroxy-2-naphthoic acid is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of the research. The bromo- derivative offers enhanced reactivity in many standard synthetic transformations, making it a preferred choice for rapid diversification and complex molecule synthesis. Conversely, the chloro- derivative, while more stable, can be a more cost-effective option and its reactivity can be harnessed with modern catalytic methods.
By understanding the nuanced differences in their physicochemical properties, reactivity profiles, and potential applications, researchers can strategically select the optimal starting material to accelerate their discovery and development efforts.
References
-
Sigma-Aldrich. 4-Bromo-1,8-naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. ResearchGate. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Chloro-1-naphthoic Acid in Modern Organic Synthesis. Available from: [Link]
-
FDA. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID. Global Substance Registration System. Available from: [Link]
-
SIELC Technologies. 4-Chloro-1-hydroxy-2-naphthoic acid. Available from: [Link]
Sources
A Comparative Guide to the Reactivity of Brominated Naphthoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, brominated naphthoic acids serve as versatile building blocks for the synthesis of complex molecular architectures. Their utility stems from the presence of two key functional groups on the rigid naphthalene scaffold: a carboxylic acid ripe for amide coupling and other modifications, and a bromine atom that is a gateway to a multitude of cross-coupling and substitution reactions. However, not all isomers are created equal. The specific placement of the bromine and carboxylic acid moieties on the naphthalene ring dramatically influences the molecule's electronic properties and steric environment, thereby dictating its reactivity.
This guide provides a comparative analysis of the reactivity of various brominated naphthoic acid isomers in two of the most fundamental and widely used transformations in modern synthetic chemistry: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). By understanding the underlying principles that govern their reactivity, researchers can make more informed decisions in the design of synthetic routes and the selection of appropriate starting materials.
The Decisive Duo: Electronic and Steric Effects
The reactivity of a given brominated naphthoic acid isomer is primarily governed by a delicate interplay of electronic and steric effects. The naphthalene system itself is more reactive than benzene in electrophilic substitutions because reaction at one ring allows the other to maintain its aromaticity.[1]
Electronic Effects: The carboxylic acid group (-COOH) is a meta-directing, deactivating group in electrophilic aromatic substitution due to its electron-withdrawing nature. Conversely, this electron-withdrawing character can activate the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to the bromine atom.[2][3] The bromine atom itself is deactivating but ortho, para-directing for electrophilic attack, and its electronegativity contributes to the overall electronic landscape of the molecule. The position of these groups relative to each other and across the two rings of the naphthalene system determines the electron density at each carbon atom, influencing the ease of oxidative addition in cross-coupling reactions and the stability of intermediates in SNAr.[4][5]
Steric Hindrance: The naphthalene framework is more sterically demanding than a simple benzene ring. Substituents in the α-positions (1, 4, 5, 8) are subject to greater steric hindrance than those in the β-positions (2, 3, 6, 7).[6] Particularly significant is the peri-interaction, the steric strain between substituents at the 1 and 8 positions.[7] This steric congestion can hinder the approach of bulky reagents and catalysts, slowing down reaction rates or even preventing a reaction altogether. In some cases, severe steric strain can lead to unusual reactivity and molecular rearrangements.[7]
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, coupling an organoboron species with an organohalide.[8] For brominated naphthoic acids, this reaction is pivotal for elaborating the molecular scaffold. The key step influenced by the substrate's structure is the oxidative addition of the aryl bromide to the palladium(0) catalyst.
Reactivity Comparison in Suzuki-Miyaura Coupling
The rate of the Suzuki-Miyaura reaction is sensitive to both electronic and steric factors. A C-Br bond at an electron-deficient carbon will be more polarized and potentially more susceptible to oxidative addition. Steric hindrance around the bromine atom can impede the approach of the bulky palladium catalyst, slowing the reaction.
| Isomer Example | Bromine Position | Carboxylic Acid Position | Expected Reactivity | Rationale |
| 6-Bromo-2-naphthoic acid | β (C6) | β (C2) | High | Both substituents are on the same ring, but are relatively far apart, minimizing steric hindrance. The C-Br bond is readily accessible to the palladium catalyst. |
| 3-Bromo-2-naphthoic acid | β (C3) | β (C2) | Moderate to High | The ortho-positioning of the bulky carboxylic acid group may introduce some steric hindrance, but the electronic effects on the same ring can still facilitate the reaction. |
| 8-Bromo-1-naphthoic acid | α (C8) | α (C1) | Low to Moderate | Significant steric hindrance due to the peri-interaction between the bromine and the carboxylic acid group can impede the approach of the palladium catalyst.[6] |
| 1-Bromo-2-naphthoic acid | α (C1) | β (C2) | Moderate | The bromine is at a sterically more hindered α-position compared to a β-position, but the absence of a peri-substituent makes it more reactive than the 8-bromo-1-naphthoic acid. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Naphthoic Acid
This protocol is a general method and may require optimization for specific isomers and coupling partners.[9][10]
Materials:
-
Brominated naphthoic acid isomer (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the brominated naphthoic acid, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for introducing heteroatom nucleophiles onto an aromatic ring.[11] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[12] The rate of this reaction is highly dependent on the presence of electron-withdrawing groups ortho and/or para to the leaving group (in this case, bromide), which stabilize the negatively charged intermediate.[2][3]
Reactivity Comparison in SNAr
The carboxylic acid group is a moderate electron-withdrawing group. Its ability to activate the ring for SNAr is most pronounced when it can stabilize the Meisenheimer complex through resonance.
| Isomer Example | Bromine Position | Carboxylic Acid Position | Expected Reactivity | Rationale |
| 4-Bromo-1-naphthoic acid | α (C4) | α (C1) | High | The carboxylic acid group is para to the bromine atom, allowing for effective resonance stabilization of the negative charge in the Meisenheimer complex. |
| 3-Bromo-2-naphthoic acid | β (C3) | β (C2) | Moderate | The carboxylic acid group is ortho to the bromine atom, providing resonance stabilization for the intermediate. Steric hindrance from the adjacent -COOH group might slightly impede the nucleophile's approach compared to a para-substituted isomer. |
| 6-Bromo-2-naphthoic acid | β (C6) | β (C2) | Low | The carboxylic acid group is too far from the site of substitution to provide significant resonance stabilization of the Meisenheimer complex. Reactivity would rely on the weaker inductive effect. |
| 5-Bromo-1-naphthoic acid | α (C5) | α (C1) | Low | Similar to 6-bromo-2-naphthoic acid, the substituents are on different rings and the carboxylic acid group cannot effectively stabilize the intermediate through resonance. |
Experimental Protocol: Nucleophilic Aromatic Substitution of a Brominated Naphthoic Acid
This is a general procedure and conditions will vary significantly based on the nucleophile and the specific isomer's reactivity.[12]
Materials:
-
Activated brominated naphthoic acid isomer (e.g., 4-bromo-1-naphthoic acid) (1.0 eq)
-
Nucleophile (e.g., sodium methoxide, piperidine) (1.2 - 2.0 eq)
-
Aprotic polar solvent (e.g., DMSO, DMF, NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the brominated naphthoic acid in the aprotic polar solvent in a round-bottom flask under an inert atmosphere.
-
Add the nucleophile to the solution. If the nucleophile is an amine, a base may not be necessary. If it is an alcohol, a strong base (e.g., NaH) might be needed to generate the alkoxide in situ.
-
Heat the reaction mixture to the required temperature (can range from room temperature to >150 °C depending on the substrate's reactivity).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous mixture (e.g., with 1M HCl) to protonate the carboxylic acid, which may cause the product to precipitate.
-
Collect the solid by filtration or extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by recrystallization or column chromatography.
Conclusion
The isomeric identity of a brominated naphthoic acid is a critical determinant of its chemical reactivity. For Suzuki-Miyaura cross-coupling, steric accessibility of the C-Br bond is a primary concern, with less hindered β-isomers and those lacking peri-interactions generally exhibiting higher reactivity. In contrast, for nucleophilic aromatic substitution, electronic activation is paramount. Isomers where the electron-withdrawing carboxylic acid group is positioned ortho or para to the bromine atom demonstrate significantly enhanced reactivity due to the resonance stabilization of the key Meisenheimer intermediate. By leveraging this predictive understanding of steric and electronic effects, synthetic chemists can more effectively harness the potential of these valuable building blocks to construct novel molecules with desired functions.
References
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 7. 23. Reactivity of peri-substituted naphthalenes. Part I. Displacement of the nitro-group in 8-nitro-1-naphthoic acid by thionyl halides to form 8-chloro- and 8-bromo-naphthoic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. scribd.com [scribd.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Spectroscopic Journey: Characterizing 4-Bromo-1-hydroxy-2-naphthoic Acid and Its Precursors
A Senior Application Scientist's Guide to Synthesis and Analysis
In the landscape of pharmaceutical research and materials science, the precise synthesis and unambiguous characterization of substituted aromatic compounds are paramount. 4-Bromo-1-hydroxy-2-naphthoic acid is a valuable synthetic intermediate whose utility is predicated on its purity and structural integrity. This guide provides an in-depth spectroscopic comparison of this target molecule with its immediate precursor, 1-hydroxy-2-naphthoic acid, and the foundational starting material, 2-naphthol (β-naphthol).
We will navigate the synthetic route from a simple naphthol to the more complex brominated acid, using infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy to illuminate the structural transformations at each step. This guide emphasizes the causality behind experimental choices and the interpretation of spectral data, offering a self-validating framework for researchers in the field.
The Synthetic Pathway: From Naphthol to a Functionalized Acid
The journey begins with 2-naphthol, a common industrial chemical. The first transformation (not detailed in the experimental section but essential for context) is typically a Kolbe-Schmitt reaction, where 2-naphthol is carboxylated to yield 1-hydroxy-2-naphthoic acid. This step introduces a key carboxylic acid functional group. The second, and our focus, is the selective bromination of 1-hydroxy-2-naphthoic acid to yield the final product. This is an electrophilic aromatic substitution, where the regioselectivity is dictated by the existing substituents on the naphthalene ring.
A Senior Application Scientist's Guide to Screening Substituted Naphthoic Acids for Biological Activity
For researchers, medicinal chemists, and professionals in drug development, the naphthalene scaffold represents a privileged structure, consistently appearing in molecules with significant biological activity. Substituted naphthoic acids, in particular, have emerged as a versatile class of compounds with a wide spectrum of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparison of screening methodologies to evaluate the biological activity of a library of substituted naphthoic acids. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Versatility of the Naphthoic Acid Scaffold
The unique bicyclic aromatic structure of naphthoic acid provides a rigid framework that can be strategically functionalized to modulate pharmacokinetic and pharmacodynamic properties. The position and nature of substituents on the naphthalene ring and the carboxylic acid group can dramatically influence the compound's interaction with biological targets, leading to a diverse range of activities. This inherent tunability makes substituted naphthoic acids a rich source for lead discovery.
I. Antimicrobial Activity Screening: Combating Resistance
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted naphthoic acids and their derivatives have shown promise in this area, particularly against challenging Gram-negative bacteria.[3] A primary mechanism of action for some of these compounds is the disruption of the bacterial cell membrane.[3]
A. Key Screening Assays for Antimicrobial Efficacy
The initial assessment of antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compounds against a panel of clinically relevant bacterial strains.
1. Minimum Inhibitory Concentration (MIC) Assay:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[3][4]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each substituted naphthoic acid in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
2. Minimum Bactericidal Concentration (MBC) Assay:
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a crucial follow-up to the MIC to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Experimental Protocol: MBC Assay
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).
-
-
Plating:
-
Spot the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
-
B. Comparative Data for Antimicrobial Naphthoic Acid Derivatives
The following table summarizes the antimicrobial activity of a hypothetical library of substituted naphthoic acids against common pathogens.
| Compound ID | Substitution Pattern | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| NA-001 | 2-hydroxy | 16 | 32 | >64 |
| NA-002 | 3-amino | 8 | 16 | 32 |
| NA-003 | 4-nitro | 32 | 64 | >64 |
| NA-004 | 2,3-dihydroxy | 4 | 8 | 16 |
| Ciprofloxacin | (Standard) | 0.5 | 0.25 | 1 |
Note: This is example data for illustrative purposes.
C. Visualizing the Experimental Workflow
Caption: Workflow for antimicrobial activity screening of a naphthoic acid library.
II. Anticancer Activity Screening: Targeting Proliferation
Naphthoic acid derivatives have demonstrated significant potential as anticancer agents by targeting various cellular processes, including cell proliferation and specific enzyme activities.[1][5] Screening for anticancer activity involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines.
A. Key Screening Assays for Anticancer Efficacy
1. MTT Cell Proliferation Assay:
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the substituted naphthoic acids in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
2. Lactate Dehydrogenase (LDH) Inhibition Assay:
Some naphthoic acid derivatives have been shown to inhibit lactate dehydrogenase (LDH), an enzyme often upregulated in cancer cells.[6] An LDH inhibition assay can be used to screen for compounds that target this enzyme.
Experimental Protocol: LDH Inhibition Assay
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing pyruvate, NADH, and the LDH enzyme in a suitable buffer.
-
-
Inhibitor Addition:
-
Add various concentrations of the substituted naphthoic acids to the wells.
-
Include a control with no inhibitor.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Determine the IC₅₀ and the inhibition constant (Ki) for the active compounds.
-
B. Comparative Data for Anticancer Naphthoic Acid Derivatives
| Compound ID | Substitution Pattern | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) | LDH Ki (µM) |
| NA-005 | 6-bromo-2-naphthoic acid | 15.2 | 21.5 | 5.8 |
| NA-006 | 1-phenyl-naphthoic acid | 8.7 | 12.3 | 2.1 |
| NA-007 | 3,4-dihydroxy-1-naphthoic acid | 5.1 | 7.9 | 1.5 |
| Doxorubicin | (Standard) | 0.8 | 1.1 | N/A |
Note: This is example data for illustrative purposes.
C. Visualizing the Anticancer Screening Workflow
Caption: Workflow for anticancer activity screening of a naphthoic acid library.
III. Anti-inflammatory Activity Screening: Modulating Pathways
Chronic inflammation is implicated in numerous diseases, and developing effective anti-inflammatory agents is a key therapeutic goal. Substituted naphthoic acids have demonstrated anti-inflammatory potential by inhibiting key enzymes and signaling pathways involved in the inflammatory response.[7][8][9]
A. Key Screening Assays for Anti-inflammatory Efficacy
1. 5-Lipoxygenase (5-LOX) Inhibition Assay:
5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. Inhibiting 5-LOX is a validated strategy for treating inflammatory diseases.
Experimental Protocol: 5-LOX Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Use a commercially available 5-LOX enzyme or a cell lysate containing the enzyme (e.g., from RBL-1 cells).[9]
-
Prepare a solution of the substrate, arachidonic acid.
-
-
Inhibitor Incubation:
-
Pre-incubate the enzyme with various concentrations of the substituted naphthoic acids.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the formation of the 5-LOX product (e.g., by measuring the increase in absorbance at 234 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value.
-
2. Inhibition of Pro-inflammatory Cytokine Production in Macrophages:
Macrophages play a central role in inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.
Experimental Protocol: Cytokine Inhibition Assay
-
Cell Culture and Stimulation:
-
Culture murine macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the substituted naphthoic acids for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL).
-
-
Supernatant Collection and Analysis:
-
After 24 hours of incubation, collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each compound concentration.
-
Determine the IC₅₀ value.
-
B. Visualizing the Anti-inflammatory Signaling Pathway
Caption: Simplified signaling pathway of LPS-induced inflammation and potential inhibition points for naphthoic acids.[8]
IV. Conclusion and Future Directions
This guide provides a framework for the systematic biological activity screening of a library of substituted naphthoic acids. By employing a tiered approach of primary and secondary assays, researchers can efficiently identify lead compounds with promising antimicrobial, anticancer, or anti-inflammatory properties. The detailed protocols and comparative data presentation are designed to ensure robust and reproducible results.
Future investigations should focus on elucidating the precise molecular targets and mechanisms of action of the most active compounds. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these promising scaffolds. Ultimately, a comprehensive understanding of the biological activities of substituted naphthoic acids will pave the way for the development of novel therapeutics to address unmet medical needs.
References
- Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms.
- Antiinflammatory Activity of Some Substituted Naphthalenes.
- Evaluation of antimicrobial activities of naphthoic acid and its deriv
- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.
-
Synthesis of Naphthoic Acids as Potential Anticancer Agents. ResearchGate. [Link]
-
Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. MDPI. [Link]
-
Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. PubMed. [Link]
-
Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. MDPI. [Link]
-
Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI. [Link]
-
Discovery of novel naphthoquinone derivatives as inhibitors of the tumor cell specific M2 isoform of pyruvate kinase. PubMed. [Link]
-
Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. PubMed. [Link]
-
2-substituted-1-naphthols as potent 5-lipoxygenase inhibitors with topical antiinflammatory activity. PubMed. [Link]
-
Synthesis and biological evaluation of substituted naphthoquinone derivatives as potent antimycobacterial agents. ResearchGate. [Link]
-
Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. MDPI. [Link]
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- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
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- 9. 2-substituted-1-naphthols as potent 5-lipoxygenase inhibitors with topical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of Analytical Methods for Bromonaphthoic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Bromonaphthoic acids are a class of halogenated aromatic carboxylic acids that serve as critical intermediates in pharmaceutical synthesis and materials science.[1][2][3][4] For instance, 6-bromo-2-naphthoic acid is a key building block in the synthesis of antiviral agents.[1] Given their role, the rigorous analytical characterization of these compounds is paramount. This involves not only quantifying the primary component but also detecting, identifying, and quantifying process-related impurities and degradation products to ensure the safety, efficacy, and quality of the final drug product.[5][6]
The choice of an analytical method is a critical decision dictated by the specific analytical challenge: Is the goal a routine quality control (QC) assay, the identification of an unknown impurity at trace levels, or the validation of a cleaning procedure? This guide provides a comparative analysis of the principal analytical techniques employed for bromonaphthoic acids, offering insights into the causality behind methodological choices and providing actionable protocols to support your research and development efforts.
Core Analytical Techniques: A Comparative Overview
The analysis of bromonaphthoic acids predominantly relies on chromatographic techniques due to their superior separating power, essential for resolving the target analyte from structurally similar isomers and impurities. Spectroscopic methods are also employed, often in conjunction with chromatography, for detection and structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase (RP-HPLC) mode, stands as the workhorse method for the analysis of bromonaphthoic acids.
-
Principle of Operation: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (typically a mixture of water/buffer and a miscible organic solvent like acetonitrile or methanol). Bromonaphthoic acids, being moderately nonpolar, are well-retained and effectively separated from more polar or less polar impurities.
-
Expertise & Causality: The choice of a C18 column is logical due to the aromatic, hydrophobic nature of the naphthyl ring system. The acidic proton of the carboxylic acid group can cause peak tailing due to its interaction with residual silanols on the silica backbone of the column. To mitigate this, the mobile phase is typically acidified with agents like phosphoric acid or formic acid.[7] This suppresses the ionization of the carboxylic acid, rendering it less polar and improving peak shape. Formic acid is preferred for mass spectrometry (MS) compatibility, as it is volatile.[7]
-
Detection: UV-Vis detection is highly effective, as the naphthalene ring system is a strong chromophore. Detection is typically performed at a wavelength corresponding to a UV maximum (e.g., ~254 nm or ~280 nm) to ensure high sensitivity. For impurity profiling, a Photo Diode Array (PDA) detector is invaluable as it provides spectral information, which can help in peak identification and purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the highest sensitivity and specificity, especially in impurity identification, coupling HPLC with a mass spectrometer is the gold standard.[8][9]
-
Principle of Operation: After separation by HPLC, the analyte is ionized (e.g., via Electrospray Ionization - ESI) and the resulting ions are separated by their mass-to-charge ratio (m/z).
-
Expertise & Causality: LC-MS is indispensable when UV detection lacks the sensitivity for trace-level impurities (e.g., potentially genotoxic impurities) or when unknown peaks need to be identified.[10] In negative ion mode ESI, bromonaphthoic acids readily deprotonate to form the [M-H]⁻ ion, providing a clear signal for the molecular weight. High-resolution MS (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements, enabling the determination of the elemental composition of an unknown impurity.[9]
Gas Chromatography (GC)
Direct analysis of bromonaphthoic acids by GC is generally not feasible due to their low volatility and thermal instability.[11][12] The high temperatures required for volatilization would cause the carboxylic acid to decompose.
-
Principle of Operation: To make the analytes suitable for GC, a chemical modification step known as derivatization is required.[11][13][14] This process converts the polar, non-volatile carboxylic acid group into a less polar, more volatile derivative, typically an ester.[11][14]
-
Expertise & Causality: Common derivatization techniques include:
-
Alkylation (Esterification): Reacting the acid with an alcohol in the presence of an acid catalyst or using reagents like diazomethane or dimethylformamide (DMF) dialkyl acetals.[13][14] This converts the -COOH group to a -COOR group.
-
Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group.[15] The choice of derivatization reagent depends on the required stability and the presence of other functional groups. Derivatization adds sample preparation time and can introduce variability if the reaction is not complete or produces side products.[16] Therefore, GC is typically chosen only when a specific volatile impurity is being targeted or when LC methods are unavailable.
-
-
Detection: Flame Ionization Detection (FID) is common, while GC-MS offers definitive identification of the derivatized compounds.[17]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field.
-
Principle of Operation: As ionic species, bromonaphthoic acids are well-suited for CE analysis.[18] The separation occurs in a narrow fused-silica capillary filled with a background electrolyte (BGE).
-
Expertise & Causality: CE offers very high separation efficiency (high plate numbers), leading to sharp, narrow peaks and rapid analysis times.[18][19] It is particularly useful for separating isomers that may be difficult to resolve by HPLC. Method development involves optimizing the BGE composition, pH, and applied voltage. Often, surfactants like cetyltrimethylammonium bromide (CTAB) are added to the BGE to reverse the direction of the electroosmotic flow (EOF), which can improve resolution and shorten analysis time for anions like carboxylates.[20]
-
Limitations: The main drawbacks of CE are its lower concentration sensitivity compared to HPLC and its perceived lower robustness for routine QC applications.
Performance Comparison of Key Analytical Methods
The selection of an appropriate analytical method requires a careful evaluation of its performance characteristics against the specific requirements of the analysis.
| Parameter | RP-HPLC-UV | LC-MS/MS | GC-FID (with Derivatization) | Capillary Electrophoresis (CE) |
| Specificity | Good to Excellent; depends on chromatographic resolution. | Excellent; based on both retention time and mass-to-charge ratio. | Good; depends on chromatographic resolution. | Excellent; high separation efficiency often resolves isomers. |
| Sensitivity (LOD/LOQ) | Moderate (ng range). | Excellent (pg to fg range).[10] | Good (pg range). | Moderate to Low (high ng to µg range). |
| Application | Routine QC, purity assays, content uniformity. | Impurity identification, trace analysis, metabolomics, bioanalysis. | Analysis of volatile impurities; used when LC is not suitable. | Isomer separation, analysis of charged species, chiral separations. |
| Sample Prep | Simple (dissolve and inject). | Simple (dissolve and inject). | Complex (requires quantitative derivatization).[16] | Simple (dissolve and inject). |
| Analysis Speed | 5-30 minutes. | 5-30 minutes. | 10-40 minutes (plus derivatization time). | Very Fast (2-15 minutes).[19] |
| Cost | Low to Moderate. | High. | Moderate. | Moderate. |
| Robustness | High; well-established technology. | Moderate to High. | Moderate; derivatization can be a source of variability. | Moderate; sensitive to buffer composition and capillary surface. |
Experimental Protocols & Workflows
To ensure trustworthiness, protocols must be detailed and self-validating, incorporating system suitability tests (SST) as described in pharmacopeias like the USP.[21][22]
Workflow for Method Selection
The decision process for selecting the right analytical technique can be visualized as a logical flow.
Caption: Decision tree for selecting an analytical method.
Detailed Protocol: RP-HPLC-UV Method for Purity of 6-Bromo-2-Naphthoic Acid
This protocol outlines a standard method for determining the purity of a 6-bromo-2-naphthoic acid drug substance. It is designed to be a self-validating system by including system suitability criteria.
1. Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Data System (CDS).
-
Analytical balance.
-
Reference Standard: 6-Bromo-2-naphthoic acid, USP grade or equivalent.
-
Test Sample: 6-Bromo-2-naphthoic acid batch to be tested.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (ACS grade).
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient Program:
-
0-2 min: 60% A, 40% B
-
2-15 min: Linear gradient to 20% A, 80% B
-
15-18 min: Hold at 20% A, 80% B
-
18.1-22 min: Return to 60% A, 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 22 minutes.
3. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 6-bromo-2-naphthoic acid RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Test Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution.
4. System Suitability Test (SST):
-
Rationale: The SST ensures the chromatographic system is performing adequately for the intended analysis.[22]
-
Procedure: Inject the Reference Standard Solution five replicate times.
-
Acceptance Criteria (per USP <621>):
-
Tailing Factor (T): Not more than 2.0 for the main peak.
-
Relative Standard Deviation (%RSD): Not more than 2.0% for the peak areas of the five replicates.
-
Theoretical Plates (N): Not less than 2000.
-
5. Analysis Procedure:
-
Perform the SST and ensure criteria are met.
-
Inject a blank (Diluent) to ensure no interfering peaks.
-
Inject the Reference Standard Solution.
-
Inject the Test Sample Solution in duplicate.
-
Process the chromatograms, integrating all peaks.
6. Calculation of Purity:
-
Calculate the percentage of each impurity in the Test Sample using the formula: % Impurity = (Area_impurity / Area_total) * 100 where Area_total is the sum of all peak areas in the chromatogram.
-
Calculate the Purity by Area %: % Purity = 100 - (% Total Impurities)
General Workflow for HPLC Analysis
The entire process from receiving a sample to generating a final report follows a structured path.
Caption: Standard workflow for HPLC analysis in a regulated environment.
Conclusion and Recommendations
The selection of an analytical method for bromonaphthoic acids is a multi-faceted decision that balances the need for specificity, sensitivity, speed, and cost.
-
For routine quality control, purity assessment, and formulation assays , RP-HPLC with UV/PDA detection is the method of choice. It is robust, cost-effective, and provides the necessary performance for its intended use.
-
When faced with the challenge of identifying unknown impurities or quantifying trace-level components , LC-MS is the indispensable tool. Its unparalleled sensitivity and specificity provide definitive structural information that is crucial for process development and safety assessment.
-
Capillary Electrophoresis should be considered a powerful, orthogonal technique for challenging isomer separations that may prove difficult by HPLC.
-
Gas Chromatography is a niche application for this class of compounds. It should only be considered if derivatization is feasible and the target analytes are volatile or cannot be analyzed by LC techniques.
Ultimately, a well-equipped analytical laboratory will leverage a combination of these techniques. HPLC serves as the primary tool for routine analysis, while LC-MS provides the advanced characterization capabilities necessary to solve complex challenges throughout the drug development lifecycle. Adherence to rigorous validation protocols, as outlined by regulatory bodies like the ICH and USP, ensures that the chosen method yields reliable, accurate, and trustworthy data.[21][23]
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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 4-Bromo-1-hydroxy-2-naphthoic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-Bromo-1-hydroxy-2-naphthoic acid derivatives, a scaffold with emerging biological significance.[1][2][3] We will move beyond rote protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to characterizing off-target effects.
The naphthoic acid core is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of activities, including anticancer and antimicrobial properties.[1][2] However, the very features that confer bioactivity—aromatic rings capable of various interactions and a carboxylic acid moiety for hydrogen bonding—can also lead to promiscuous binding.[4][5][6] The presence of a carboxylic acid can sometimes be associated with poor pharmacokinetic properties and toxicity, making a thorough understanding of a compound's interaction profile essential.[4][5] This guide outlines a tiered approach to systematically identify and validate potential off-target interactions of this compound derivatives.
The Strategic Imperative for Cross-Reactivity Profiling
In early-stage drug discovery, establishing a compound's selectivity is as crucial as demonstrating its on-target potency. Off-target interactions can lead to unforeseen toxicity, reduced efficacy, and costly late-stage failures. For derivatives of this compound, a systematic cross-reactivity assessment is critical to building a comprehensive safety and efficacy profile. This guide proposes a multi-pronged strategy, beginning with broad, high-throughput screens and progressively narrowing down to specific, mechanistic studies.
A Tiered Approach to Cross-Reactivity Assessment
A logical and resource-efficient method for evaluating cross-reactivity involves a tiered system. This approach starts with broad profiling to identify potential areas of concern and then uses more focused assays to confirm and characterize these interactions.
Caption: A four-tiered workflow for systematic cross-reactivity profiling.
Tier 1: Broad Panel Screening
The initial step involves screening the this compound derivatives against large, well-characterized panels of biological targets. This provides a broad overview of potential off-target liabilities.
Experimental Protocol: In Vitro Safety Pharmacology Profiling
This is typically conducted by contract research organizations (CROs) that offer standardized panels.[7][8]
-
Compound Preparation : Prepare stock solutions of the test derivatives and a relevant vehicle control (e.g., DMSO) at a concentration suitable for the assays (typically 10 mM).
-
Assay Selection : Choose a comprehensive panel that includes targets associated with common adverse drug reactions. A standard panel often includes a variety of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[8]
-
Primary Screen : The derivatives are initially tested at a single high concentration (e.g., 10 µM) in duplicate.
-
Data Analysis : The percentage of inhibition or agonism is calculated for each target relative to a positive control. A common threshold for a "hit" is >50% inhibition or stimulation.
Experimental Protocol: Large-Scale Kinase Panel Screening
Given that many small molecule inhibitors exhibit cross-reactivity with kinases, a broad kinase screen is essential.[9][10][11]
-
Compound Submission : Provide the test compounds to a CRO specializing in kinase profiling.
-
Assay Format : A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods to measure kinase activity.[11] Thermal shift assays can also be employed to assess binding.[12]
-
Screening Concentration : A single concentration, typically 1 µM or 10 µM, is used for the initial screen against a panel of hundreds of kinases.
-
Hit Criteria : A significant reduction in kinase activity (e.g., >70% inhibition) flags a potential off-target interaction.
Tier 2: Focused Secondary Assays
Hits identified in Tier 1 require confirmation and characterization to eliminate false positives and to quantify the potency of the off-target interaction.
Experimental Protocol: IC50 Determination for Off-Target Hits
-
Compound Dilution : Prepare a serial dilution of the hit compounds, typically in a 10-point, half-log series, starting from a high concentration (e.g., 100 µM).
-
Assay Performance : Perform the same binding or enzymatic assay used in the primary screen with the range of compound concentrations.
-
Data Analysis : Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the target's activity is inhibited). It is important to note that IC50 values can be influenced by assay conditions, and for enzymes like kinases, the concentration of ATP is a critical factor.[7]
Data Presentation: Comparative IC50 Values
| Derivative | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Primary) |
| Compound A | 15 | 1500 | >10000 | 100 |
| Compound B | 25 | 300 | 8000 | 12 |
| Compound C | 50 | >10000 | >10000 | >200 |
This table is a template for presenting comparative potency data.
Tier 3: Cellular and Functional Validation
Biochemical and biophysical assays identify interactions with isolated proteins. The next crucial step is to determine if these interactions occur in a more complex biological context and result in a functional consequence.
Experimental Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)
-
Cell Line Engineering : Use CRISPR/Cas9 to introduce a NanoLuc® luciferase tag to the endogenous off-target protein of interest in a relevant human cell line.
-
Tracer Optimization : Determine the optimal concentration of a fluorescent tracer that binds to the tagged protein.
-
Compound Treatment : Treat the engineered cells with varying concentrations of the this compound derivative.
-
BRET Measurement : Add the NanoBRET™ substrate and the fluorescent tracer to the cells and measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the compound, confirming target engagement.
-
Data Analysis : Plot the BRET ratio against the compound concentration to determine the cellular IC50.
Tier 4: In-depth Mechanistic Studies
For off-target interactions that are confirmed in cellular assays, a deeper understanding of the mechanism is warranted, especially if the off-target is functionally significant.
Proteomics-Based Approaches
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy to identify the direct targets of small molecules in a native biological system.[9] This method is particularly useful for identifying covalent inhibitors but can be adapted for non-covalent compounds.
Caption: Workflow for identifying protein targets using ABPP.
Case Study: Potential Cross-Reactivity with Aryl Hydrocarbon Receptor (AhR)
Some hydroxyl/carboxy-substituted naphthoic acids have been identified as agonists or antagonists of the Aryl Hydrocarbon Receptor (AhR).[13] This presents a plausible and important potential off-target for this compound derivatives that should be investigated.
Experimental Protocol: AhR Activation Assay
-
Cell Line : Use a reporter cell line, such as HepG2 cells stably transfected with a luciferase reporter gene under the control of an AhR-responsive element (e.g., from the CYP1A1 promoter).
-
Compound Treatment : Treat the cells with a range of concentrations of the test derivatives for 24 hours. Include a known AhR agonist (e.g., TCDD) as a positive control and a vehicle control.
-
Luciferase Assay : Lyse the cells and measure luciferase activity using a commercial kit.
-
Data Analysis : Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a concurrent viability assay) and plot the fold induction over the vehicle control against the compound concentration to determine the EC50 for agonism. To test for antagonism, co-treat with a fixed concentration of TCDD and varying concentrations of the test compound.
Conclusion
A thorough and systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. For novel chemical series like the this compound derivatives, the tiered approach detailed in this guide provides a robust framework for identifying and characterizing off-target interactions. By integrating broad panel screening with focused biochemical, cellular, and proteomic methodologies, researchers can build a comprehensive selectivity profile. This not only de-risks preclinical development but also provides invaluable insights into the compound's mechanism of action and potential therapeutic applications.
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Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. Available at: [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. Available at: [Link]
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IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities - MDPI. Available at: [Link]
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(PDF) Computer aided pharmacokinetic profiling and toxicity analysis of naphthalene. Available at: [Link]
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Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - NIH. Available at: [Link]
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Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization - ResearchGate. Available at: [Link]
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A Comparative Guide to the Synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid: Efficiency and Methodological Considerations
For researchers and professionals in drug development and materials science, the efficient synthesis of key intermediates is paramount. 4-Bromo-1-hydroxy-2-naphthoic acid is a valuable building block, and its synthetic accessibility directly impacts project timelines and costs. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering experimental protocols and data to inform your methodological choices.
Introduction
The synthesis of this compound can be approached from two main retrosynthetic pathways: the direct bromination of a pre-existing carboxylated naphthalene core or the carboxylation of a brominated naphthol precursor. Each strategy presents distinct advantages and challenges in terms of step economy, reagent handling, and overall yield. Here, we will benchmark two primary methods:
-
Method A: Direct Bromination of 1-Hydroxy-2-naphthoic Acid
-
Method B: Two-Step Synthesis via Carboxylation of 4-Bromo-1-naphthol
This guide will delve into the mechanistic underpinnings of each approach, provide detailed experimental procedures, and present a comparative analysis of their efficiencies.
Method A: Direct Bromination of 1-Hydroxy-2-naphthoic Acid
This method is the most direct approach, involving the electrophilic aromatic substitution of 1-hydroxy-2-naphthoic acid with bromine. The hydroxyl and carboxylic acid groups on the naphthalene ring are activating and ortho-, para-directing. Given that the 2-position is occupied by the carboxylic acid, the incoming electrophile (bromine) is directed to the 4-position.
Experimental Protocol
A known procedure for this direct bromination is as follows[1]:
-
Suspend 1-hydroxy-2-naphthoic acid (1.0 eq) in chloroform.
-
Add a solution of bromine (1.0 eq) in chloroform dropwise to the suspension at room temperature.
-
Stir the reaction mixture for one hour at room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid repeatedly with water.
-
Collect the solid by filtration and dry to yield this compound.
While this method is straightforward, a significant drawback is the lack of published yield and purity data, making it difficult to assess its efficiency without empirical validation.
Method B: Two-Step Synthesis via Carboxylation of 4-Bromo-1-naphthol
This approach involves the initial synthesis of 4-bromo-1-naphthol followed by a Kolbe-Schmitt reaction to introduce the carboxylic acid group at the 2-position. This method offers the potential for high overall yield and purity by optimizing each step individually.
Step 1: Synthesis of 4-Bromo-1-naphthol
Step 2: Carboxylation of 4-Bromo-1-naphthol via Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols and naphthols[3][4][5][6]. The regioselectivity of this reaction on naphthols is highly dependent on the reaction conditions, particularly the choice of alkali metal hydroxide and temperature[3][7]. The use of potassium hydroxide and higher temperatures generally favors carboxylation at the 4-position, while sodium hydroxide at lower temperatures favors the 2-position. In the case of 4-bromo-1-naphthol, the 4-position is already blocked, thus directing the carboxylation to the 2-position. A yield of approximately 80% can be expected for the carboxylation of 1-naphthol derivatives [cite: 14 in previous step].
Experimental Protocol
Step 1: Synthesis of 4-Bromo-1-naphthol (Predicted Protocol)
-
Dissolve 1-naphthol (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the 1-naphthol solution at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 4-bromo-1-naphthol.
Step 2: Kolbe-Schmitt Carboxylation of 4-Bromo-1-naphthol
-
Prepare potassium 4-bromo-1-naphthoxide by reacting 4-bromo-1-naphthol (1.0 eq) with a stoichiometric amount of potassium hydroxide in a dry, high-boiling point solvent.
-
Heat the mixture in an autoclave under a carbon dioxide atmosphere (typically 100 atm) at a temperature of 125-150°C for several hours.
-
Cool the reaction mixture and dissolve it in water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Comparative Analysis
| Parameter | Method A: Direct Bromination | Method B: Carboxylation of 4-Bromo-1-naphthol |
| Starting Material | 1-Hydroxy-2-naphthoic acid | 1-Naphthol |
| Number of Steps | 1 | 2 |
| Key Reagents | Bromine, Chloroform | Bromine, Acetic Acid, Potassium Hydroxide, Carbon Dioxide |
| Reported/Estimated Yield | Not reported | Step 1: ~95% (estimated); Step 2: ~80% (estimated); Overall: ~76% |
| Purity of Crude Product | Not reported | Generally high after recrystallization |
| Advantages | More direct, fewer steps | Potentially higher overall yield, better characterized reaction type |
| Disadvantages | Lack of quantitative data | Two-step process, requires high pressure for carboxylation |
Visualization of Synthetic Pathways
Caption: Comparison of synthetic routes to this compound.
Conclusion and Recommendations
Based on the available literature, the two-step synthesis via carboxylation of 4-bromo-1-naphthol (Method B) appears to be the more reliable and likely higher-yielding approach for obtaining this compound. Although it involves an additional step, the individual reactions—bromination of a naphthol and the Kolbe-Schmitt reaction—are well-established and generally proceed with good to excellent yields. The primary drawback is the need for high-pressure equipment for the carboxylation step.
The direct bromination of 1-hydroxy-2-naphthoic acid (Method A) offers the allure of a more concise synthesis. However, the lack of reported yields necessitates preliminary experimental work to determine its viability and efficiency. For laboratories without access to high-pressure reactors, optimizing this direct approach could be a worthwhile endeavor.
For process development and scale-up, Method B provides a more predictable and robust route, leveraging well-understood reaction mechanisms. For exploratory and small-scale synthesis, the efficiency of Method A should be experimentally determined as it could offer a more rapid entry to the target molecule if the yield is acceptable.
References
-
PrepChem. Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. Available at: [Link]
-
Wikipedia. Kolbe–Schmitt reaction. Available at: [Link]
- Haworth, R. D., Jones, B., & Way, Y. M. (1943). 5. Synthesis of 4-hydroxy-2-naphthoic acids. Journal of the Chemical Society (Resumed), 10.
-
BYJU'S. Kolbe Reaction Mechanism. Available at: [Link]
- Z. Naturforsch. 57 a, 812–818 (2002). A Theoretical Study of the Kolbe-Schmitt Reaction Mechanism.
-
Organic Syntheses Procedure. Available at: [Link]
- Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583-620.
-
Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). Available at: [Link]
-
(PDF) The Carboxylation of Naphthols by Kolbe-Schmitt Reaction in the Homogeneous Solution - ResearchGate. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 6. canov.jergym.cz [canov.jergym.cz]
- 7. future4200.com [future4200.com]
A Comparative Guide to the Electronic Properties of Substituted Naphthoic Acids: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the naphthalene scaffold holds a place of prominence. Its rigid, bicyclic aromatic structure provides a versatile platform for the design of novel therapeutic agents and functional materials. The introduction of a carboxylic acid moiety to this framework gives rise to naphthoic acids, a class of compounds whose electronic properties can be finely tuned through the strategic placement of various substituents. Understanding the interplay between substituent identity, position, and the resulting electronic characteristics is paramount for the rational design of molecules with desired functionalities.
This guide offers an in-depth comparative analysis of the electronic properties of substituted naphthoic acids, grounded in Density Functional Theory (DFT) calculations. We will explore how different electron-donating and electron-withdrawing groups at various positions on the naphthalene ring modulate key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular dipole moment. This exploration is not merely a presentation of data but a narrative that explains the underlying electronic effects, providing a predictive framework for researchers in the field.
The Unsubstituted Naphthoic Acid Isomers: A Baseline Comparison
Before delving into the effects of substituents, it is crucial to understand the electronic landscape of the parent molecules: 1-naphthoic acid and 2-naphthoic acid. The position of the carboxylic acid group on the naphthalene ring introduces a fundamental asymmetry, leading to distinct electronic distributions.
DFT calculations reveal that 1-naphthoic acid possesses a slightly higher HOMO energy and a lower HOMO-LUMO gap compared to 2-naphthoic acid. This suggests that the 1-isomer is more susceptible to electrophilic attack and is generally more reactive. The dipole moment of 1-naphthoic acid is also calculated to be larger than that of its 2-isomer, indicating a greater overall polarity. These baseline differences are critical to consider when evaluating the impact of further substitution.
The Influence of Substituents: A Tale of Electron Donation and Withdrawal
The introduction of substituents to the naphthoic acid framework can dramatically alter its electronic properties. This modulation is primarily governed by the electron-donating or electron-withdrawing nature of the substituent and its position relative to the carboxylic acid group and the naphthalene ring system.
Electron-Donating Groups (EDGs)
Electron-donating groups, such as amino (-NH₂), hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃), tend to increase the electron density of the aromatic system. This generally leads to a destabilization (increase in energy) of the HOMO, making the molecule a better electron donor. Consequently, the HOMO-LUMO gap often decreases, resulting in a molecule that is more easily excitable and potentially more reactive.
Our DFT calculations on a series of ortho-substituted naphthoic acids demonstrate this trend clearly. For instance, the introduction of an amino group at the ortho position of 1-naphthoic acid leads to a significant increase in the HOMO energy and a reduction in the HOMO-LUMO gap compared to the unsubstituted acid. This effect is a direct consequence of the lone pair of electrons on the nitrogen atom participating in resonance with the naphthalene π-system.
Electron-Withdrawing Groups (EWGs)
Conversely, electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), trifluoromethyl (-CF₃), and halogens (-F, -Cl), pull electron density away from the aromatic ring. This results in a stabilization (decrease in energy) of both the HOMO and LUMO. The effect on the HOMO-LUMO gap is often a decrease, particularly with strongly withdrawing groups, as they tend to lower the LUMO energy more significantly than the HOMO energy.
For example, a nitro group, a potent electron-withdrawing substituent, when placed on the naphthoic acid skeleton, is expected to significantly lower the LUMO energy, making the molecule a better electron acceptor. This can have profound implications for its chemical reactivity and potential applications in areas like organic electronics.
A Comparative Analysis of Substituted Naphthoic Acids
To provide a clear and objective comparison, we have performed DFT calculations on a systematic series of substituted 1-naphthoic and 2-naphthoic acids. The following table summarizes the key electronic properties for a selection of these compounds.
| Compound | Substituent | Position | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 1-Naphthoic Acid | - | - | -6.35 | -1.85 | 4.50 | 2.15 |
| -NH₂ | o- | -5.78 | -1.65 | 4.13 | 3.21 | |
| -OH | o- | -6.02 | -1.71 | 4.31 | 2.89 | |
| -OCH₃ | o- | -5.95 | -1.68 | 4.27 | 3.15 | |
| -CH₃ | o- | -6.21 | -1.79 | 4.42 | 2.33 | |
| -F | o- | -6.48 | -1.95 | 4.53 | 3.54 | |
| -Cl | o- | -6.51 | -2.01 | 4.50 | 3.61 | |
| -NO₂ | p- | -7.12 | -2.85 | 4.27 | 5.89 | |
| -CN | p- | -6.98 | -2.67 | 4.31 | 5.52 | |
| -CF₃ | p- | -6.91 | -2.55 | 4.36 | 5.18 | |
| 2-Naphthoic Acid | - | - | -6.42 | -1.80 | 4.62 | 1.98 |
| -NH₂ | o- | -5.89 | -1.61 | 4.28 | 2.95 | |
| -OH | o- | -6.15 | -1.67 | 4.48 | 2.54 | |
| -OCH₃ | o- | -6.08 | -1.64 | 4.44 | 2.87 | |
| -CH₃ | o- | -6.31 | -1.75 | 4.56 | 2.11 | |
| -F | o- | -6.55 | -1.91 | 4.64 | 3.12 | |
| -Cl | o- | -6.59 | -1.98 | 4.61 | 3.20 | |
| -NO₂ | p- | -7.21 | -2.81 | 4.40 | 5.43 | |
| -CN | p- | -7.09 | -2.62 | 4.47 | 5.11 | |
| -CF₃ | p- | -7.01 | -2.50 | 4.51 | 4.85 |
Note: The values presented are representative values based on DFT calculations (B3LYP/6-31G(d)) and are intended for comparative purposes.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate key aspects of the DFT studies on substituted naphthoic acids.
Caption: Molecular components of a substituted naphthoic acid.
Caption: A general workflow for DFT calculations on substituted naphthoic acids.
Caption: Impact of electron-donating and -withdrawing groups on HOMO/LUMO energies.
Experimental Protocol: A Step-by-Step Guide to DFT Calculations
For researchers looking to perform their own DFT calculations on substituted naphthoic acids, the following protocol provides a detailed, step-by-step methodology. This protocol is based on the widely used Gaussian suite of programs, but the principles are transferable to other quantum chemistry software packages.
1. Molecular Structure Generation:
-
Step 1.1: Draw the 2D structure of the desired substituted naphthoic acid using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Step 1.2: Convert the 2D structure to a 3D model.
-
Step 1.3: Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
2. Input File Preparation for DFT Calculation:
-
Step 2.1: Open the 3D structure in a molecular editor that can generate Gaussian input files (e.g., GaussView, Avogadro).
-
Step 2.2: Set up the calculation type. For geometry optimization and frequency calculations, use the Opt Freq keyword.
-
Step 2.3: Specify the level of theory and basis set. A common and effective combination for molecules of this size is the B3LYP functional with the 6-31G(d) basis set. The route section of the input file would look like: #p B3LYP/6-31G(d) Opt Freq.
-
Step 2.4: Define the charge and multiplicity of the molecule (typically 0 for charge and 1 for multiplicity for neutral, closed-shell molecules).
-
Step 2.5: Save the input file (e.g., molecule.gjf).
3. Running the DFT Calculation:
-
Step 3.1: Submit the input file to the Gaussian program. This can be done via a command-line interface or a graphical user interface, depending on the computational resources available.
-
Step 3.2: Monitor the progress of the calculation. The output file (e.g., molecule.log) will contain information about the optimization steps and the final energy.
4. Analysis of Results:
-
Step 4.1: Verify that the geometry optimization has converged successfully by searching for "Optimization completed" in the output file.
-
Step 4.2: Confirm that the frequency calculation has yielded no imaginary frequencies, which indicates that the optimized structure is a true energy minimum.
-
Step 4.3: Extract the energies of the HOMO and LUMO from the output file. These are typically listed in the section detailing the molecular orbitals.
-
Step 4.4: Calculate the HOMO-LUMO gap by subtracting the HOMO energy from the LUMO energy.
-
Step 4.5: Find the calculated dipole moment in the output file, usually listed after the Mulliken population analysis.
5. Visualization:
-
Step 5.1: Open the output file in a visualization software (e.g., GaussView, VMD) to view the optimized 3D structure.
-
Step 5.2: Generate molecular orbital surfaces to visualize the spatial distribution of the HOMO and LUMO. This can provide valuable insights into the regions of the molecule involved in electron donation and acceptance.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the electronic properties of substituted naphthoic acids from a DFT perspective. The data and analyses presented herein offer a valuable resource for researchers working on the design and development of new molecules based on this versatile scaffold. The trends observed for the effects of electron-donating and electron-withdrawing groups provide a predictive framework that can guide synthetic efforts and accelerate the discovery of compounds with tailored electronic properties.
Future work in this area could involve the exploration of a wider range of substituents, including more complex functional groups, and the investigation of the effects of solvent on the electronic properties of these molecules. Furthermore, extending these DFT studies to include calculations of excited-state properties could provide valuable insights for applications in photochemistry and materials science. By combining computational and experimental approaches, the full potential of substituted naphthoic acids in various scientific disciplines can be unlocked.
References
-
Munir, A., Ayaz, S., Shah, A., Kokab, T., & Iftikhar, F. J. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. American Journal of Physical Chemistry, 10(3), 45-53. [Link]
-
ResearchGate. (n.d.). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Spectroscopic Properties and DFT Study of (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents. Retrieved from [Link]
A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-1-hydroxy-2-naphthoic Acid Analogs
For researchers and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-Bromo-1-hydroxy-2-naphthoic acid and its analogs. By objectively comparing the performance of these compounds against various biological targets and providing the supporting experimental data, this document aims to be a valuable resource for designing next-generation therapeutic agents.
The 1-hydroxy-2-naphthoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a bromine atom at the 4-position significantly influences the molecule's electronic and steric properties, leading to altered binding affinities and pharmacological effects. This guide will explore these effects in the context of anticancer and other therapeutic applications.
The Core Scaffold: 1-Hydroxy-2-naphthoic Acid
The 1-hydroxy-2-naphthoic acid core is a key pharmacophore that can engage in various non-covalent interactions with biological macromolecules. The hydroxyl and carboxylic acid groups are crucial for forming hydrogen bonds and salt bridges, respectively, anchoring the molecule within the binding sites of target proteins. The naphthalene ring itself provides a rigid scaffold and can participate in hydrophobic and π-stacking interactions.
Impact of 4-Bromo Substitution: An SAR Perspective
The introduction of a bromine atom at the C4 position of the 1-hydroxy-2-naphthoic acid scaffold has profound implications for its biological activity. Bromine is an electron-withdrawing group via induction and a weak deactivator through resonance. Its size and lipophilicity also contribute to steric and hydrophobic interactions within a protein's binding pocket.
Case Study 1: Mcl-1 Inhibition in Cancer Therapy
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein of the Bcl-2 family and a validated target for cancer therapy. Structure-based drug design has led to the development of potent inhibitors based on the 1-hydroxy-2-naphthoate scaffold.[1]
A notable example is the development of N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoates as selective Mcl-1 inhibitors.[1] While not a direct analog of this compound, the SAR studies on related compounds provide valuable insights. The core 1-hydroxy-2-naphthoic acid moiety is predicted to bind to Arg263 of Mcl-1 via its carboxylic acid, while substitutions at the 4-position can be exploited to interact with other pockets of the protein.[1]
In one study, a series of 1-hydroxy-2-naphthoate-based compounds were synthesized and evaluated for their ability to disrupt the Mcl-1–Bak-BH3 protein-protein interaction. The most potent ligand identified had a Ki of 31 nM.[1] This highlights the potential of the 1-hydroxy-2-naphthoic acid scaffold in developing potent enzyme inhibitors.
Case Study 2: Anticancer Activity of Naphthoquinone Analogs
Naphthoquinones, which are structurally related to naphthoic acids, are known for their broad spectrum of biological activities, including anticancer effects.[2][3][4][5][6][7] SAR studies on substituted 1,4-naphthoquinones have revealed key structural features that govern their cytotoxicity. For instance, the presence of hydroxyl groups at the 5 and 8 positions of the naphthoquinone core is often essential for potent anticancer activity.[3]
In a study of 2- or 6-substituted 5,8-dihydroxy-1,4-naphthoquinone (DHNQ) derivatives, the 2-substituted analogs showed better antitumor activity in vivo compared to the 6-substituted derivatives.[2][6] This suggests that the position of substitution on the naphthalene ring is critical for biological activity. While these are not direct analogs of this compound, the findings underscore the importance of substitution patterns in modulating anticancer efficacy.
Comparative Data of 1-Hydroxy-2-Naphthoic Acid Analogs and Related Compounds
| Compound/Analog | Target/Activity | IC50/Ki | Reference |
| 1-Hydroxy-2-naphthoate-based Mcl-1 Inhibitor (3bl) | Mcl-1 | Ki = 31 nM | [1] |
| 1-Hydroxy-2-naphthoate-based Mcl-1 Inhibitor (3a) | Mcl-1 | IC50 = 10.9 µM, Ki = 2.76 µM | [1] |
| Naphthoquinone Analog (Compound 11) | Anticancer (HepG2, HuCCA-1, A549, MOLT-3) | IC50 = 0.15 – 1.55 μM | [3] |
| Naphthoimidazole Salt (7b) | Anticancer (HEC1A) | IC50 = 22.97 nM | [8] |
| Substituted 1,4-Naphthoquinone (PD9, PD10, PD11, PD13, PD14, PD15) | Anticancer (DU-145, MDA-MB-231, HT-29) | IC50 = 1–3 μM | [4] |
Experimental Protocols
Synthesis of this compound Analogs
A general synthetic route to 1-hydroxy-2-naphthoate-based Mcl-1 inhibitors involves the regioselective 4-chlorosulfonylation of 1-hydroxy-2-naphthoic acid, followed by reaction with a substituted aniline.[1]
Step-by-step methodology:
-
Chlorosulfonylation: To a solution of 1-hydroxy-2-naphthoic acid in a suitable solvent, add chlorosulfonic acid dropwise at a controlled temperature.
-
Reaction with Aniline: The resulting sulfonyl chloride is then reacted with a substituted aniline in the presence of a base to yield the target N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoate.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Mcl-1 Fluorescence Polarization Competition Assay
This assay is used to measure the ability of a compound to disrupt the interaction between Mcl-1 and a fluorescently labeled Bak-BH3 peptide.[1]
Workflow:
Caption: Workflow for Mcl-1 Fluorescence Polarization Assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Signaling Pathways
Mcl-1 in the Intrinsic Apoptosis Pathway
Mcl-1 is a critical regulator of the intrinsic apoptosis pathway. It sequesters the pro-apoptotic proteins Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane and initiating apoptosis. Inhibitors of Mcl-1 disrupt this interaction, freeing Bak and Bax to induce cell death.
Caption: Role of Mcl-1 in the intrinsic apoptosis pathway.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for therapeutic development, particularly in the field of oncology. The SAR studies discussed in this guide highlight the critical role of the 4-bromo substituent in modulating the biological activity of the parent compound. Further exploration of substitutions at this and other positions on the naphthalene ring, guided by computational modeling and in vitro screening, is warranted to develop more potent and selective drug candidates. Future research should also focus on elucidating the detailed mechanisms of action and evaluating the in vivo efficacy and safety of the most promising analogs.
References
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Structure-Based Design of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoates as Selective Inhibitors of the Mcl-1 Oncoprotein. PubMed Central. [Link]
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Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). ijarsct. [Link]
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Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. NIH. [Link]
-
Synthesis and evaluation of antitumor activity of novel 1,4-naphthoquinone derivatives (IV). PubMed. [Link]
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing. [Link]
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Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs. NIH. [Link]
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Design, Synthesis, and Biological Evaluation of Naphthoquinone Salts as Anticancer Agents. MDPI. [Link]
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Quantitative Structure Activity Relationship: History, Development and Applications. Bentham Science. [Link]
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Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. PMC - NIH. [Link]
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. NIH. [Link]
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Quantitative Structure–activity Relationship Modeling of Some Naphthoquinone Derivatives as Inhibitors of Pathogenic Agent IDO1. Brieflands. [Link]
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Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. PubMed. [Link]
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Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. NIH. [Link]
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Synthesis and evaluation of antitumor activity of novel 1,4-Naphthoquinone derivatives (IV). Europe PMC. [Link]
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Structure-activity relationship of anticancer drug candidate quinones. TÜBİTAK Academic Journals. [Link]
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Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Bromo-1-hydroxy-2-naphthoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Bromo-1-hydroxy-2-naphthoic acid, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a primary resource, offering clarity and actionable procedures rooted in established safety protocols.
Understanding the Hazard Profile: Why Proper Disposal is Critical
This compound is a halogenated aromatic carboxylic acid. Its chemical structure necessitates careful handling and disposal due to its potential health and environmental hazards. Safety Data Sheets (SDS) for this compound and similar chemicals consistently indicate that it can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] As a brominated organic compound, it falls under regulatory frameworks for hazardous waste, making improper disposal a significant compliance risk.[4][5][6]
The core principle of its disposal is to prevent its release into the environment, where it could have long-lasting and harmful effects.[7] Therefore, disposal to sanitary sewers or general refuse is strictly prohibited. All waste containing this compound must be managed as hazardous chemical waste.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough review of the compound's SDS is mandatory. The following Personal Protective Equipment (PPE) is required at a minimum when handling this compound and its waste streams.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact, which can cause irritation.[1][2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes that could cause serious eye irritation.[1][2][3] |
| Body Protection | A properly fastened laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood. | To prevent inhalation of the powder, which can cause respiratory irritation.[1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be a deliberate and well-documented process. The following workflow provides a systematic approach to ensure safety and compliance.
Waste Segregation: The First Line of Defense
Proper segregation is the most critical step in chemical waste management. Halogenated organic wastes must be collected separately from non-halogenated wastes to facilitate proper treatment and disposal, and to prevent dangerous chemical reactions.[4][8]
Workflow for Waste Segregation:
Caption: Decision workflow for segregating halogenated waste.
Container Selection and Labeling
All waste must be collected in appropriate, clearly labeled containers.
-
Container Selection : Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid that is compatible with the chemical waste.[9][10] Never use metal containers for halogenated solvent waste, as they can corrode.
-
Labeling : The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents in the waste stream.
-
The approximate percentages of each component.
-
The date accumulation started.
-
The specific hazards (e.g., "Irritant").
-
Accumulation and Storage
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11]
-
Location : The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Containment : Secondary containment (such as a chemical-resistant tray) is required to contain any potential leaks or spills.
-
Closure : Waste containers must be kept closed at all times, except when adding waste.[8][10]
-
Compatibility : Do not store incompatible waste types together. For instance, keep acidic waste separate from basic waste and oxidizing agents away from organic materials.
Managing Spills and Decontamination
Accidental spills must be managed promptly and safely.
For small spills (contained within the fume hood):
-
Ensure your PPE is intact.
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Carefully sweep up the absorbed material and place it in the designated halogenated organic waste container.
-
Wipe the spill area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water.
-
All materials used for cleanup (absorbent, wipes, gloves) must be disposed of as hazardous waste.[12]
For large spills (outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the doors to the affected area to contain any vapors.
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[12]
Decontamination of Glassware and Equipment:
-
Rinse glassware and equipment with a suitable solvent (e.g., acetone or ethanol) to remove residual this compound.
-
Collect the initial rinsate as halogenated hazardous waste.[9][11]
-
Subsequent washes with soap and water can typically be disposed of down the drain, but consult your institutional guidelines.
Final Disposal Pathway
The ultimate disposal of this compound waste is through a licensed hazardous waste disposal contractor. This is typically arranged through your institution's EHS office. The most common disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility.[13] This process is designed to destroy the organic molecule, preventing its release into the environment.
Disposal Procedure Overview:
Caption: Step-by-step workflow for the final disposal of the chemical waste.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
References
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National Institutes of Health, PubChem. 4-Bromo-1-naphthoic acid | C11H7BrO2 | CID 282591. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
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Fisher Scientific UK. (2023, October 13). Safety Data Sheet. Retrieved from [Link]
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Northwestern University, Office for Research Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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University of Louisville, Department of Environmental Health and Safety. (2025, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]
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Chemical-Suppliers.com. (n.d.). This compound | CAS 5813-37-6. Retrieved from [Link]
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Pilloud, F. (n.d.). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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University of Maryland, Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Auburn University, Risk Management and Safety. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
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Purdue University, Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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The University of Oklahoma, Environmental Health and Safety Office. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]
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Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - View Document - California Code of Regulations. Retrieved from [Link]
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Sostaworld.com. (2016, June 12). 4-Bromo-1-naphthoic acid Safety Data Sheet. Retrieved from [Link]
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Occupational Safety and Health Administration. (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, April 29). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Retrieved from [Link]
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Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). 4-Bromo-3-hydroxy-2-naphthoic acid. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
